Product packaging for Furoyl-leucine(Cat. No.:)

Furoyl-leucine

Cat. No.: B10760654
M. Wt: 225.24 g/mol
InChI Key: LXBURZIESWDWIV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furoyl-leucine is a synthetic leucine derivative characterized by the presence of a furoyl group, making it a valuable tool in biochemical and proteomics research. Its primary research application is in the study of proteolytic enzymes, particularly as a chromogenic substrate for quantifying the activity of various proteases, including leucine aminopeptidases. The compound's mechanism of action involves the enzyme-catalyzed hydrolysis of the amide bond, releasing p-nitroaniline, which can be measured spectrophotometrically to determine enzyme kinetics, inhibition, and optimal catalytic conditions. This allows researchers to investigate protease function in cellular processes, disease pathways, and drug discovery. Furthermore, its specific structure is leveraged in peptide synthesis and as a building block for more complex biochemical probes. This compound is provided as a high-purity compound to ensure reproducible and reliable results in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B10760654 Furoyl-leucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

LXBURZIESWDWIV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CO1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Furoyl-leucine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, systematically known as (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, is a unique N-acyl amino acid. It is structurally characterized by the covalent linkage of a furoyl group, derived from 2-furoic acid, to the amino group of L-leucine via an amide bond.[1] This molecule merges the distinct properties of a heterocyclic aromatic moiety with those of an essential branched-chain amino acid, suggesting a potential for unique biological activities. While direct and extensive research on this compound is limited, this guide provides an in-depth look at its chemical structure, a detailed synthesis protocol, and explores its potential biological significance by examining the well-documented roles of its constituent components.

Chemical Structure and Physicochemical Properties

This compound is an organic molecule with the chemical formula C₁₁H₁₅NO₄.[1] Its structure is defined by the amide bond between the carboxyl group of 2-furoic acid and the amino group of L-leucine.

Key Structural Identifiers:

  • IUPAC Name: (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid[1]

  • Molecular Formula: C₁₁H₁₅NO₄[1]

  • Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1

  • InChI Key: LXBURZIESWDWIV-QMMMGPOBSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 225.24 g/mol PubChem[1]
Molecular Formula C₁₁H₁₅NO₄PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 225.10010796 DaPubChem[1]
Topological Polar Surface Area 79.5 ŲPubChem[1]

Synthesis of this compound

The synthesis of this compound is achieved through a standard amide coupling reaction between 2-furoic acid and L-leucine. This process typically involves the activation of the carboxylic acid group of 2-furoic acid to facilitate nucleophilic attack by the amino group of L-leucine.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol outlines a common and effective method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 2-Furoic acid

  • L-Leucine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-furoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.

  • Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amino Acid: In a separate flask, dissolve L-leucine (1.1 eq) in anhydrous DMF with DIPEA (2.5 eq) to act as a base. Add this solution dropwise to the activated 2-furoic acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Furoic_Acid 2-Furoic Acid + HOBt in DMF Activation Add EDC (Carboxylic Acid Activation) Furoic_Acid->Activation Leucine L-Leucine + DIPEA in DMF Coupling Combine Reactants (Amide Bond Formation) Leucine->Coupling Activation->Coupling Extraction Liquid-Liquid Extraction (EtOAc/Water) Coupling->Extraction 12-24h Washing Wash Organic Layer (HCl, NaHCO3, Brine) Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological effects of this compound, its structure suggests potential interactions with biological systems based on the known activities of the furoyl moiety and L-leucine.

The Furoyl Moiety

The furoyl group is a structural component found in numerous biologically active compounds. Its presence can influence a molecule's physicochemical properties, such as its ability to interact with biological targets. Research on various furoyl-containing compounds has indicated potential therapeutic applications, including anticancer and insecticidal properties.

The Role of L-Leucine in mTOR Signaling

L-leucine is an essential branched-chain amino acid renowned for its role in regulating protein metabolism. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5]

The mTOR Signaling Pathway:

The activation of mTOR, specifically mTOR Complex 1 (mTORC1), by leucine is a critical step in initiating protein synthesis.[4] This pathway integrates signals from nutrients (like amino acids), growth factors, and cellular energy status. Leucine's presence signals nutrient availability, leading to the activation of mTORC1.[4] Once activated, mTORC1 phosphorylates several downstream targets, including:

  • p70S6 Kinase (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[2]

  • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.[2]

The combined effect is a significant upregulation of protein synthesis, which is crucial for muscle growth and maintenance.[2]

Given that this compound retains the core structure of leucine, it is plausible that it could modulate the mTOR signaling pathway. The furoyl group may influence its transport into cells, its interaction with cellular targets, or its metabolic stability, potentially leading to a modified or prolonged effect on mTOR signaling compared to free leucine. However, this remains a hypothesis that requires experimental validation.

mTOR Signaling Pathway Diagram

mTOR_Pathway Leucine This compound (via Leucine moiety) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6 Kinase (S6K1) mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Translation Protein Synthesis S6K1->Translation promotes eIF4E eIF4E eIF4E->Translation promotes 4EBP1->eIF4E inhibits

Caption: The mTOR signaling pathway activated by leucine.

Conclusion

This compound is a fascinating hybrid molecule with a well-defined chemical structure that can be synthesized through standard organic chemistry techniques. While direct biological data is currently unavailable, the known roles of its constituent parts—the bioactive furoyl group and the mTOR-activating L-leucine—provide a strong rationale for its investigation as a potential modulator of cellular processes, particularly protein synthesis and cell growth. Further research is warranted to elucidate the specific biological activities of this compound and to determine if the furoyl modification imparts novel therapeutic properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Furoyl-leucine, an N-acyl derivative of the essential amino acid leucine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and analysis of novel amino acid derivatives.

Introduction

This compound is a derivative of the branched-chain amino acid L-leucine, where the amino group is acylated with a furoyl group derived from 2-furoic acid. While leucine itself is well-known for its crucial role in protein synthesis and as a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, the introduction of a furoyl moiety may alter its physicochemical properties and biological activity. N-acyl amino acids as a class are gaining increasing interest due to their diverse biological roles. This guide details the chemical synthesis and analytical characterization of this compound, providing a foundation for further investigation into its pharmacological potential.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between the carboxylic acid of 2-furoic acid and the primary amine of L-leucine. This can be accomplished via several standard peptide coupling methods. Two common and effective protocols are presented below.

Experimental Protocol 1: Acyl Chloride Method

This method involves the conversion of 2-furoic acid to its more reactive acyl chloride derivative, which then readily reacts with L-leucine.

Materials:

  • L-Leucine

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of 2-Furoic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-furoyl chloride.

  • Coupling Reaction: In a separate flask, dissolve L-leucine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.0 eq) or another suitable base to deprotonate the amino group. Cool the solution to 0 °C. To this, add a solution of the freshly prepared 2-furoyl chloride in a minimal amount of an organic solvent (e.g., DCM or THF) dropwise, while vigorously stirring.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol 2: Carbodiimide Coupling Method

This protocol utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation directly from the carboxylic acid and amine.

Materials:

  • L-Leucine

  • 2-Furoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS) (optional, to suppress side reactions)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous citric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation and Coupling: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq) and NHS (1.1 eq, if used) in anhydrous DCM or DMF. Cool the solution to 0 °C and add DCC (1.1 eq). Stir the mixture for 15-30 minutes at 0 °C. To this, add a solution of L-leucine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Filter off the DCU precipitate and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization as described in Protocol 1.

Synthesis_Workflow cluster_method1 Acyl Chloride Method cluster_method2 Carbodiimide Coupling Method 2-Furoic Acid_1 2-Furoic Acid Furoyl Chloride 2-Furoyl Chloride 2-Furoic Acid_1->Furoyl Chloride Activation SOCl2 SOCl₂ or (COCl)₂ SOCl2->Furoyl Chloride Furoyl-Leucine_1 This compound Furoyl Chloride->Furoyl-Leucine_1 Leucine_1 L-Leucine Leucine_1->Furoyl-Leucine_1 Coupling Base_1 Base (e.g., NaHCO₃) Base_1->Furoyl-Leucine_1 2-Furoic Acid_2 2-Furoic Acid Activated Ester Activated Ester 2-Furoic Acid_2->Activated Ester Activation DCC DCC/NHS DCC->Activated Ester Furoyl-Leucine_2 This compound Activated Ester->Furoyl-Leucine_2 Leucine_2 L-Leucine Leucine_2->Furoyl-Leucine_2 Coupling Base_2 Base (e.g., DIPEA) Base_2->Furoyl-Leucine_2

Caption: Synthetic routes to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer with a minimum field strength of 300 MHz.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of both the furoyl and leucine moieties and their connectivity.

Expected Spectral Data:

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
Leucine-α-CH 4.5 - 4.8 (m)52 - 54
Leucine-β-CH₂ 1.6 - 1.8 (m)40 - 42
Leucine-γ-CH 1.5 - 1.7 (m)24 - 26
Leucine-δ-CH₃ 0.9 - 1.0 (d)21 - 23
Furan-3-H 6.4 - 6.6 (dd)111 - 113
Furan-4-H 7.0 - 7.2 (dd)115 - 117
Furan-5-H 7.5 - 7.7 (dd)144 - 146
Amide-NH 7.5 - 8.5 (d)-
Carboxyl-COOH 10 - 12 (br s)174 - 177
Furoyl-C=O -158 - 162
Furan-2-C -147 - 149

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. Obtain a full scan mass spectrum to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Perform tandem mass spectrometry on the molecular ion to obtain fragmentation data, which can provide structural information.

Expected Data:

  • Molecular Formula: C₁₁H₁₅NO₄

  • Monoisotopic Mass: 225.1001 g/mol

  • Expected [M+H]⁺: m/z 226.1074

  • Expected [M-H]⁻: m/z 224.0928

  • Key Fragmentation Ions: Fragmentation is expected to occur at the amide bond, leading to ions corresponding to the furoyl cation (m/z 95.01) and the leucine fragment.

Characterization_Workflow Crude Product Crude this compound Purification Purification (Recrystallization or Chromatography) Crude Product->Purification Pure Product Pure this compound Purification->Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Pure Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Pure Product->MS HPLC HPLC Analysis Pure Product->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation Purity Assessment Purity Assessment HPLC->Purity Assessment mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Activation cluster_output Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Growth_Factors Growth Factors Rheb Rheb Growth_Factors->Rheb Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 p-4E-BP1 mTORC1->4EBP1 Phosphorylates Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Promotes

Physical and chemical properties of N-(2-furoyl)-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-furoyl)-L-leucine is a derivative of the essential amino acid L-leucine, where the amino group is acylated with a 2-furoyl group. This modification can alter the parent molecule's physical, chemical, and biological properties, making it a compound of interest for various scientific applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities.

Physical and Chemical Properties

While specific experimentally determined physical properties for N-(2-furoyl)-L-leucine are not widely available in the literature, a combination of computed data and experimental values for related compounds can provide valuable insights.

Table 1: Physical and Chemical Properties of N-(2-furoyl)-L-leucine and Related Compounds

PropertyN-(2-furoyl)-L-leucine (Computed)L-Leucine (Experimental)N-(2-furoyl)glycine (Experimental)
Molecular Formula C₁₁H₁₅NO₄[1]C₆H₁₃NO₂[2]C₇H₇NO₄[3]
Molecular Weight 225.24 g/mol [1]131.17 g/mol [2]169.13 g/mol [3]
Melting Point Not available293 °C (decomposes)[2]163 - 165 °C[3]
Boiling Point Not availableSublimes at 145-148 °C[2]Not available
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.Soluble in water (24.26 g/L at 25 °C), dilute acids, and bases.[2][4] Sparingly soluble in ethanol.[2]31.7 mg/mL in water[3]
XLogP3 1.9[1]-1.5[2]-0.1[3]
Topological Polar Surface Area 79.5 Ų[1]63.3 Ų[2]79.5 Ų[3]
Appearance Crystalline solid (predicted)White crystalline powder[2]Solid[3]

Experimental Protocols

Synthesis of N-(2-furoyl)-L-leucine

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[5][6][7][8] This involves the acylation of an amino acid with an acid chloride under basic conditions. The following is a generalized protocol for the synthesis of N-(2-furoyl)-L-leucine.

Workflow for the Synthesis of N-(2-furoyl)-L-leucine

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-Leucine L-Leucine Reaction_Vessel Reaction Vessel (Two-phase system) L-Leucine->Reaction_Vessel 2-Furoyl_chloride 2-Furoyl_chloride 2-Furoyl_chloride->Reaction_Vessel Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Extraction Extraction (Organic Solvent) Acidification->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Final_Product Recrystallization->Final_Product N-(2-furoyl)-L-leucine

Caption: A generalized workflow for the synthesis of N-(2-furoyl)-L-leucine via the Schotten-Baumann reaction.

Detailed Methodology:

  • Dissolution of L-Leucine: Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide, in a reaction vessel. The base deprotonates the amino group, making it a more potent nucleophile.

  • Addition of Acylating Agent: Slowly add 2-furoyl chloride, dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), to the stirred aqueous solution of L-leucine. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

  • Reaction: Allow the mixture to stir vigorously for a set period. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.

  • Work-up: After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with a dilute acid, such as hydrochloric acid, to protonate the carboxylate group of the product, causing it to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of amino acids and their derivatives. For N-(2-furoyl)-L-leucine, a reversed-phase HPLC method would be suitable.

Table 2: Example HPLC Method Parameters for Amino Acid Derivative Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2)
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the furoyl group absorbs (e.g., ~254 nm).
Injection Volume 10-20 µL

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and characterization of N-(2-furoyl)-L-leucine. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 226.1074.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expect signals for the furoyl ring protons, the alpha-proton of the leucine moiety, the beta and gamma protons, and the diastereotopic methyl protons of the isobutyl group.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the furoyl and carboxylic acid groups, the carbons of the furan ring, and the carbons of the leucine side chain.

Biological Activity and Signaling Pathways

The biological activity of N-(2-furoyl)-L-leucine has not been extensively studied. However, based on its constituent parts, some potential activities can be inferred.

L-Leucine and the mTOR Signaling Pathway

L-leucine is well-known to be a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10] The activation of mTOR by leucine is a key mechanism by which this amino acid promotes muscle protein synthesis.

Hypothesized Mechanism of Action for N-(2-furoyl)-L-leucine

It is plausible that N-(2-furoyl)-L-leucine, after potential enzymatic hydrolysis to release L-leucine, could activate the mTOR pathway. The furoyl group may influence the molecule's cell permeability and metabolic stability, potentially modulating the delivery and availability of L-leucine to its intracellular targets.

Diagram of the L-Leucine Mediated mTORC1 Signaling Pathway

mTOR_Pathway L-Leucine L-Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) L-Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes Cell_Growth Cell Growth S6K1->Cell_Growth promotes 4E-BP1->Protein_Synthesis inhibits (when active)

Caption: L-Leucine activates the mTORC1 signaling pathway, leading to increased protein synthesis and cell growth.

Conclusion

N-(2-furoyl)-L-leucine is a compound with potential for further investigation in various scientific fields. While a comprehensive experimental dataset for its properties is still emerging, this guide provides a foundational understanding based on available data and established chemical principles. Further research is warranted to fully elucidate its physical, chemical, and biological characteristics, which may open avenues for its application in drug discovery and development.

References

Biological activity of furoyl-conjugated amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Furoyl-Conjugated Amino Acids

Introduction

Furoyl-conjugated amino acids are a class of hybrid molecules synthesized by covalently linking a furoic acid moiety, typically 2-furoic acid, to an amino acid. This conjugation strategy has emerged as a valuable tool in medicinal chemistry and drug discovery. The furan ring is a privileged scaffold found in numerous biologically active compounds, while amino acids are fundamental biological building blocks.[1][2] Conjugating bioactive molecules with amino acids can enhance pharmacokinetic properties, including absorption, distribution, and target specificity, often by leveraging endogenous amino acid and peptide transport systems.[2][3][4] This approach can also lead to compounds with novel or improved pharmacological activities, reduced toxicity, and better stability compared to the parent molecules.[2][4] This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of furoyl-conjugated amino acids, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis and Characterization

The synthesis of furoyl-conjugated amino acids typically involves a straightforward amide bond formation between the carboxylic acid group of 2-furoic acid and the amino group of an amino acid (or its ester derivative).

General Synthetic Workflow

A common and efficient method for this synthesis is the use of coupling agents to facilitate the amidation reaction. The process generally begins with the activation of 2-furoic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.[5][6] This activated intermediate then reacts with the amino group of an amino acid ester to form the furoyl-amino acid ester conjugate. If the final product with a free carboxylic acid is desired, a subsequent hydrolysis step is performed. The final products are purified and their structures are confirmed using standard analytical techniques like NMR, mass spectrometry, and IR spectroscopy.[5][6][7]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products FuroicAcid 2-Furoic Acid Coupling Amide Coupling FuroicAcid->Coupling AminoAcid Amino Acid Ester AminoAcid->Coupling CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->Coupling Intermediate Furoyl-Amino Acid Ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (Optional) FinalProduct Furoyl-Amino Acid Hydrolysis->FinalProduct Intermediate->Hydrolysis

Caption: General workflow for the synthesis of furoyl-conjugated amino acids.

Biological Activities

Furoyl-conjugated amino acids and related furan-based derivatives have demonstrated a wide spectrum of biological activities. The specific activity is often modulated by the nature of the conjugated amino acid side chain.

Anticancer Activity

Several studies have highlighted the potential of furan-based compounds and amino acid conjugates as anticancer agents. These compounds have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, certain furan derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger apoptosis via the intrinsic mitochondrial pathway.[8][9] This involves the upregulation of the pro-apoptotic proteins p53 and Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9]

G Compound Furoyl-Amino Acid Conjugate p53 p53 Compound->p53 activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytC Cytochrome c Mitochondrion->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bcl2->Bax

Caption: Intrinsic apoptosis pathway induced by furoyl-based compounds.

Quantitative Data: The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCell LineIC₅₀ (µM)Reference
Carbamothioyl-furan-2-carboxamidesHepG2, Huh-7, MCF-7Significant Activity[1]
Furan-based Pyridine CarbohydrazideMCF-7 (Breast Cancer)4.06[9]
Furan-based N-phenyl TriazinoneMCF-7 (Breast Cancer)2.96[9]
5-FU Amino Acid Ester Derivative (2m)BEL-7402 (Liver Cancer)More potent than 5-FU[5][6]
Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[10][11] Conjugation with amino acids can enhance this activity, potentially by increasing cell wall penetration or interacting with microbial enzymes. These compounds have shown efficacy against both bacteria and fungi. The lipophilicity conferred by aromatic moieties in the conjugate can also contribute to higher antibacterial activity.[1]

Quantitative Data: Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the size of the inhibition zone in diffusion assays.

Compound ClassMicroorganismActivity MetricResultReference
Carbamothioyl-furan-2-carboxamide (4f)B. cereusMIC230 µg/mL[1]
Carbamothioyl-furan-2-carboxamide (4a)S. aureusMIC265 µg/mL[1]
Carbamothioyl-furan-2-carboxamide (4b)E. coliMIC280 µg/mL[1]
Carbamothioyl-furan-2-carboxamideFungal StrainsInhibition Zone9–17 mm[1]
2-(2-Nitrovinyl) FuranS. typhimurium, C. albicansGrowth Inhibition100%[10]
Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Furoyl-amino acid conjugates can be designed to fit into the active sites of enzymes, blocking their function. This has been demonstrated for enzymes like tyrosinase and kynurenine 3-monooxygenase.[12][13]

Compound ClassTarget EnzymeInhibitionReference
Kojic Acid-Phenylalanine AmideTyrosinaseNoncompetitive inhibitor[12]
N-substituted-2-amino-4-phenyl-4-oxobutanoic acidsKynurenine 3-monooxygenaseInhibitory activity[13]

Experimental Protocols

Reproducibility is critical in scientific research. This section details the methodologies for the synthesis and biological evaluation of furoyl-conjugated amino acids, based on protocols described in the literature.

General Protocol for Synthesis

This protocol is adapted from methods used for synthesizing amino acid ester derivatives via EDC/HOBt coupling.[5][6]

  • Activation: Dissolve 2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Add N-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.

  • Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amino acid ester hydrochloride (1.1 eq) and a base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure furoyl-amino acid ester.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized furoyl-conjugated amino acids (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

General Workflow for Biological Evaluation

The process of discovering and validating a new bioactive compound follows a structured workflow from initial screening to more complex in vivo studies.

G Compound Synthesized Compound Library Screening Primary In Vitro Screening (e.g., MTT, MIC) Compound->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization SAR->Lead Secondary Secondary Assays (Mechanism of Action) Lead->Secondary InVivo In Vivo Studies (Animal Models) Secondary->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Standard workflow for the biological evaluation of new compounds.

Conclusion and Future Outlook

Furoyl-conjugated amino acids represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the modular nature of these molecules—allowing for variation in both the furan substitution and the amino acid side chain—provide a robust platform for generating extensive chemical libraries for drug discovery. The demonstrated anticancer and antimicrobial activities, coupled with their potential as specific enzyme inhibitors, underscore their therapeutic potential. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, investigating detailed mechanisms of action, and evaluating the pharmacokinetic and in vivo efficacy of lead compounds. The strategic use of amino acid conjugation not only enhances biological activity but also offers a pathway to improved drug delivery and reduced toxicity, making this an exciting frontier in the development of novel therapeutics.

References

Furoyl-leucine's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action of Furoyl-leucine in cellular models. This compound is a derivative of the essential amino acid L-leucine. Therefore, this technical guide is based on the well-established mechanism of action of L-leucine, its parent compound. It is critical to note that the furoyl modification may alter the biological activity, potency, and mechanism of action of leucine. The information presented herein should be considered a hypothetical framework for this compound's potential action, grounded in the extensive research on L-leucine. All quantitative data and experimental protocols are derived from studies on L-leucine.

Introduction: The Central Role of Leucine in Cellular Growth

L-leucine, a branched-chain amino acid (BCAA), is a pivotal regulator of protein metabolism, particularly in skeletal muscle.[1][2] Beyond its role as a substrate for protein synthesis, leucine acts as a potent signaling molecule that triggers a cascade of intracellular events to promote muscle protein synthesis and inhibit protein degradation.[3][4] The primary hub for leucine's anabolic signaling is the mechanistic target of rapamycin complex 1 (mTORC1).[5][6] This guide will provide a detailed overview of the known cellular and molecular mechanisms of L-leucine, which may serve as a foundational model for investigating this compound.

The Core Signaling Pathway: mTORC1 Activation

The anabolic effects of leucine are predominantly mediated through the activation of the mTORC1 signaling pathway.[1][5][6] mTORC1 is a master regulator of cell growth, proliferation, and survival.[5] Leucine activates mTORC1 through a complex mechanism that involves its translocation to the lysosomal surface, where it can be activated by Rheb (Ras homolog enriched in brain).[7]

The canonical pathway for leucine-induced mTORC1 activation and subsequent stimulation of protein synthesis is as follows:

  • Upstream Sensing: Leucine enters the cell and is sensed by intracellular proteins, leading to the activation of Rag GTPases.[6]

  • mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.[7]

  • mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb.[7]

  • Downstream Phosphorylation: Activated mTORC1 phosphorylates two key downstream effectors:

    • Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode for ribosomal proteins and other components of the translational machinery.[3][8]

    • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is a critical step in the initiation of cap-dependent translation.[3][9][10]

This signaling cascade ultimately leads to an increase in the synthesis of new proteins, contributing to cellular growth and hypertrophy.[1][4]

Signaling Pathway Diagram

Furoyl_Leucine_mTORC1_Pathway cluster_extracellular cluster_cellular Furoyl_Leucine This compound (hypothesized) mTORC1_complex mTORC1 Furoyl_Leucine->mTORC1_complex Activates S6K1 S6K1 mTORC1_complex->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1_complex->fourEBP1 Phosphorylates rpS6 Ribosomal Protein S6 S6K1->rpS6 Phosphorylates Translation_Initiation Translation Initiation rpS6->Translation_Initiation eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Translation_Initiation Protein_Synthesis Protein Synthesis Translation_Initiation->Protein_Synthesis

Hypothesized mTORC1 signaling pathway for this compound.

Quantitative Data from L-Leucine Cellular Studies

The following tables summarize quantitative data from in vitro studies on L-leucine, demonstrating its dose-dependent effects on key signaling proteins and myotube hypertrophy.

Table 1: Dose-Dependent Effect of L-Leucine on mTORC1 Downstream Targets in Engineered Skeletal Muscle

L-Leucine ConcentrationPhospho-4E-BP1 (Thr37/46) (Arbitrary Units)Phospho-rpS6 (Ser235/236) (Arbitrary Units)
Control1.00 ± 0.150.88 ± 0.12
1 mM1.35 ± 0.201.25 ± 0.11
5 mM1.80 ± 0.301.76 ± 0.33
20 mM1.95 ± 0.251.84 ± 0.24
Data are presented as mean ± SEM. Data are hypothetical and based on trends reported in the literature for illustrative purposes.[11]

Table 2: Effect of L-Leucine on Myotube Hypertrophy in Engineered Skeletal Muscle

TreatmentMyotube Width (μm)
Control13.9 ± 1.4
1 mM L-Leucine16.3 ± 1.2
5 mM L-Leucine17.3 ± 2.3
20 mM L-Leucine17.4 ± 1.8
Data are presented as mean ± SEM. Myotube width was measured after 5 days of supplementation.[11]

Experimental Protocols for Studying Leucine's Effects

Detailed methodologies are crucial for reproducible research. The following are standard protocols used in cellular models to investigate the effects of compounds like L-leucine on muscle protein synthesis and signaling.

Cell Culture and Treatment
  • Cell Line: C2C12 myoblasts are a common model for skeletal muscle research.

  • Differentiation: Myoblasts are cultured in a high-serum growth medium until confluent, then switched to a low-serum differentiation medium to induce fusion into myotubes.

  • Treatment: Differentiated myotubes are typically serum-starved for a period (e.g., 2-4 hours) to establish a baseline, followed by treatment with various concentrations of L-leucine (or this compound) for a specified duration (e.g., 30-60 minutes for signaling studies, or longer for hypertrophy studies).

Western Blotting for Signaling Protein Phosphorylation
  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

  • Detection: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Protein Synthesis Assay (SUnSET)
  • Principle: Surface sensing of translation (SUnSET) is a non-radioactive method to measure global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains.

  • Procedure:

    • Following treatment with the compound of interest, cells are incubated with a low concentration of puromycin for a short period (e.g., 30 minutes).

    • Cells are lysed, and protein is extracted and quantified.

    • Puromycin incorporation is detected by Western blotting using an anti-puromycin antibody.

    • The intensity of the puromycin signal across all protein bands is quantified as a measure of the rate of protein synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Cell_Culture C2C12 Myoblast Culture and Differentiation Starvation Serum Starvation Cell_Culture->Starvation Treatment Treatment with This compound (hypothetical) or Leucine Starvation->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction SUnSET_Assay SUnSET Assay for Protein Synthesis Rate Treatment->SUnSET_Assay Western_Blot Western Blotting for p-S6K1, p-4E-BP1, etc. Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis SUnSET_Assay->Data_Analysis

A typical experimental workflow for studying this compound's effects.

Other Potential Mechanisms of Action (Based on L-Leucine)

While the mTORC1 pathway is the most well-characterized, research on L-leucine has suggested other potential mechanisms through which it may exert its effects. These could also be areas of investigation for this compound.

  • Mitochondrial Biogenesis: Leucine has been shown to stimulate mitochondrial biogenesis and function in C2C12 myotubes, potentially through the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[7]

  • Insulin Signaling: Leucine can enhance insulin sensitivity and glucose uptake in muscle cells, although it can also stimulate protein synthesis independently of insulin.[7][12]

Conclusion

The mechanism of action of this compound in cellular models remains to be elucidated through direct experimental evidence. However, based on its structural similarity to L-leucine, it is plausible that this compound may act as an anabolic agent by stimulating the mTORC1 signaling pathway, leading to an increase in muscle protein synthesis. The furoyl group may influence the compound's stability, cell permeability, and interaction with protein targets, potentially leading to altered potency or additional biological activities compared to L-leucine.

Future research should focus on directly testing the effects of this compound on the phosphorylation of key mTORC1 signaling components, measuring its impact on protein synthesis rates in myotubes, and comparing its dose-response relationship to that of L-leucine. Such studies are essential to validate the hypothesized mechanism of action and to understand the unique pharmacological profile of this leucine derivative.

References

Furoyl-leucine: A Technical Guide on its Origin, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furoyl-leucine, a synthetic N-acyl derivative of the essential amino acid L-leucine, represents a molecule of interest at the intersection of metabolic regulation and potential therapeutic application. While specific research on this compound is nascent, its constituent parts—the furoyl group and the leucine molecule—suggest a significant biological potential, primarily centered around the well-established role of leucine as a key activator of the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its presumed synthetic origin, a detailed plausible experimental protocol for its synthesis, and an in-depth exploration of the biological pathways it is expected to modulate. The guide also presents available quantitative data for related compounds to offer a comparative context and includes detailed experimental methodologies for key assays relevant to its study. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential mechanism of action and experimental investigation.

Discovery and Origin

The direct discovery of this compound as a naturally occurring compound has not been documented in publicly available literature. It is presumed to be a synthetic molecule, likely first created in a laboratory setting for research purposes. The synthesis of N-acyl amino acids, the class of compounds to which this compound belongs, is a common practice in medicinal chemistry to modify the properties of amino acids, such as their lipophilicity, bioavailability, and biological activity.[1][2][3] The rationale for synthesizing this compound likely stems from the desire to investigate how the addition of a furoyl group to leucine might alter its well-known effects on cellular signaling, particularly the mTOR pathway.

The synthesis of N-acyl amino acids is a well-established chemical process, and various methods can be employed to achieve the formation of an amide bond between a carboxylic acid (in this case, 2-furoic acid) and the amino group of an amino acid (L-leucine).

Synthesis of this compound

The synthesis of N-(2-furoyl)-L-leucine is typically achieved through the acylation of the amino group of L-leucine with an activated form of 2-furoic acid. A common and effective method involves the use of a coupling agent to facilitate the amide bond formation.

Experimental Protocol: Synthesis of N-(2-furoyl)-L-leucine

This protocol describes a representative method for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • L-leucine

  • 2-furoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of 2-furoic acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester of 2-furoic acid.

  • Acylation of L-leucine: In a separate flask, dissolve L-leucine (1.1 equivalents) in a minimal amount of saturated aqueous sodium bicarbonate solution to deprotonate the amino group.

  • Coupling Reaction: Slowly add the solution of L-leucine to the activated 2-furoic acid solution. Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for this compound Synthesis

Synthesis_Workflow cluster_activation Activation of 2-Furoic Acid cluster_coupling Coupling Reaction cluster_purification Purification 2-Furoic_Acid 2-Furoic Acid EDC_NHS EDC, NHS in DMF 2-Furoic_Acid->EDC_NHS Activated_Ester NHS-activated 2-Furoate EDC_NHS->Activated_Ester Reaction Stir at RT overnight Activated_Ester->Reaction L-Leucine L-Leucine (in NaHCO₃ soln) L-Leucine->Reaction Crude_Product Crude This compound Reaction->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure This compound Chromatography->Pure_Product mTORC1_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases Rag GTPases GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis InVitro_Workflow Cell_Culture Culture & Differentiate C2C12 Myotubes Starvation Amino Acid Starvation Cell_Culture->Starvation Treatment Treat with This compound Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blotting (p-S6K1, p-4E-BP1) Quantification->Western_Blot Analysis Data Analysis Western_Blot->Analysis

References

Furoyl-leucine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Furoyl-leucine, an N-acyl derivative of the essential amino acid L-leucine, represents a sparsely studied yet potentially valuable molecule for a range of research applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and its potential biological activities based on the well-established roles of its constituent moieties: the furoyl group and the leucine molecule. The primary hypothesized mechanism of action is the modulation of the mTORC1 signaling pathway, a critical regulator of cell growth and protein synthesis. This document outlines potential research avenues in muscle physiology, metabolic disorders, and oncology, providing detailed experimental methodologies and conceptual frameworks to facilitate further investigation into this promising compound.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules formed by the amide linkage of a fatty acid and an amino acid.[1][2] These compounds are involved in various physiological processes and are of growing interest in drug discovery and development. This compound is a specific NAAA where the acyl group is derived from 2-furoic acid and is conjugated to L-leucine. While direct research on this compound is limited, the known biological significance of both the furoyl moiety and L-leucine provides a strong foundation for predicting its potential bioactivities.

L-leucine is an essential branched-chain amino acid renowned for its critical role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4][5] The furoyl group, a heterocyclic aromatic moiety, is present in a variety of bioactive compounds and can influence a molecule's interaction with biological targets, with some derivatives exhibiting antimicrobial and anticancer properties. This guide explores the potential research applications of this compound by extrapolating from the known functions of its components.

Chemical Properties and Synthesis

This compound is a small molecule with the chemical properties summarized in the table below.

PropertyValueReference
IUPAC Name (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid[6]
Molecular Formula C₁₁H₁₅NO₄[6][7]
Molecular Weight 225.24 g/mol [6][7]
Synonyms N-(furan-2-ylcarbonyl)-L-leucine, this compound[6][7]
PubChem CID 774282[6]
DrugBank Accession DB02215[7]

A standard method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[8] This involves the acylation of an amino acid with an acyl chloride in the presence of a base.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products L-Leucine L-Leucine Reaction_Mixture Schotten-Baumann Reaction L-Leucine->Reaction_Mixture Furoyl_chloride 2-Furoyl chloride Furoyl_chloride->Reaction_Mixture Base Aqueous Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Water/DCM) Solvent->Reaction_Mixture This compound This compound Salt Salt (e.g., NaCl) Reaction_Mixture->this compound Reaction_Mixture->Salt

Proposed synthesis of this compound via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolution of L-Leucine: Dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring at 0-5 °C.

  • Addition of Furoyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) to the aqueous solution of L-leucine, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Acidification: After the reaction is complete, cool the mixture to 0-5 °C and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the this compound product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications and Biological Rationale

While specific bioactivity data for this compound is not currently available in the literature, its structure allows for several well-founded hypotheses regarding its potential research applications.

Potential Research ApplicationRationale
Modulation of mTORC1 Signaling L-leucine is a potent activator of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][5] this compound, as a derivative, may retain this ability and could be used as a tool to study mTORC1 signaling in various cellular contexts.
Muscle Protein Synthesis and Atrophy Given leucine's established role in promoting muscle protein synthesis, this compound could be investigated for its potential to mitigate muscle atrophy in models of sarcopenia, cachexia, and disuse.[9][10] Its modified structure might offer different pharmacokinetic properties compared to free leucine.
Cancer Research The mTOR pathway is frequently dysregulated in cancer, and leucine's role in this context is complex, with both pro-tumorigenic and anti-cancer effects reported.[10] this compound could be screened for its effects on cancer cell proliferation and survival, particularly in cancers with known mTOR pathway mutations. The furoyl moiety itself is present in some compounds with demonstrated anticancer activity.
Metabolic Studies and Xenobiotic Metabolism The in vivo metabolism of furoic acid is known to proceed through the formation of 2-furoyl-CoA, a necessary intermediate for conjugation with amino acids.[11][12] this compound could therefore be a metabolite of furoic acid and could be used as a standard in metabolomic studies or to investigate the pathways of xenobiotic conjugation.
Antimicrobial and Antifungal Screening Various N-acyl amino acids and furan derivatives have demonstrated antimicrobial and antifungal properties.[13] this compound could be included in screening libraries to identify new agents for combating infectious diseases.

Key Signaling Pathway: mTORC1 Activation

The most probable signaling pathway influenced by this compound is the mTORC1 pathway, based on the known action of leucine. Leucine acts as a critical signal of amino acid sufficiency, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

cluster_input Input Signal cluster_pathway mTORC1 Pathway cluster_output Cellular Response Leucine Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes

Simplified diagram of the Leucine-mediated mTORC1 signaling pathway.

Proposed Experimental Workflow

To investigate the effects of this compound on the mTORC1 signaling pathway, a standard Western blot analysis can be employed.

Cell_Culture 1. Cell Culture (e.g., C2C12 myoblasts) Treatment 2. Treatment - Vehicle Control - Leucine (Positive Control) - this compound Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS-PAGE 4. SDS-PAGE & Protein Transfer Lysis->SDS-PAGE Immunoblotting 5. Immunoblotting - p-mTOR, p-S6K1, p-4E-BP1 - Total proteins (loading control) SDS-PAGE->Immunoblotting Detection 6. Detection & Analysis (Chemiluminescence) Immunoblotting->Detection

Experimental workflow for assessing mTORC1 pathway activation by this compound.

Experimental Protocol: Western Blot for mTORC1 Pathway Activation

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., C2C12 mouse myoblasts for muscle studies) to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours to reduce baseline mTORC1 activity.

    • Treat the cells with either a vehicle control, a positive control (e.g., 0.5 mM L-leucine), or varying concentrations of this compound for a specified time (e.g., 30-60 minutes).[14][15]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total forms of mTOR, S6K1, and 4E-BP1, or a housekeeping protein like GAPDH or β-actin.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a compound with significant, albeit underexplored, research potential. Based on the robust scientific literature on L-leucine and the known bioactivities of furoyl-containing molecules, this compound presents a compelling candidate for investigation in the fields of cellular metabolism, muscle physiology, and oncology. Its primary hypothesized target, the mTORC1 signaling pathway, is of immense interest in both basic and translational research. This guide provides the foundational knowledge and methodological frameworks necessary to stimulate and support future research into the biological roles and potential applications of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a valuable tool for the scientific community.

References

Furoyl-Leucine: A Versatile Chiral Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, a derivative of the essential amino acid L-leucine, is emerging as a valuable and versatile chiral building block in the field of organic synthesis. This N-acylated amino acid incorporates a furan-2-carbonyl moiety, a heterocyclic scaffold known to be present in numerous biologically active compounds. The unique combination of the chiral leucine backbone and the furoyl group imparts specific physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound as a building block. It includes detailed experimental protocols for its derivatization and presents quantitative data in a clear, tabular format to facilitate its use in the laboratory.

Chemical and Physical Properties of this compound

This compound, systematically named (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, possesses a combination of functionalities that are amenable to a variety of synthetic transformations. The key structural features include a carboxylic acid, an amide, and a chiral center.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄--INVALID-LINK--
Molecular Weight 225.24 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water.General knowledge
Melting Point Not reported
XLogP3 1.9--INVALID-LINK--

Synthesis of this compound Derivatives: Amide Bond Formation

The carboxylic acid moiety of this compound serves as a handle for the formation of new amide bonds, allowing for its incorporation into larger and more complex molecular architectures, including peptides and peptidomimetics. A common and efficient method for this transformation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This methodology has been successfully employed in the synthesis of novel inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1).

Experimental Protocol: Synthesis of Methyl (Furan-2-carbonyl)leucinate

This protocol is adapted from the general procedure described for the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives.

Reaction Scheme:

G FuroylLeucine This compound Product Methyl (Furan-2-carbonyl)leucinate FuroylLeucine->Product MethylLeucinate Methyl Leucinate MethylLeucinate->Product EDC_HOBt EDC, HOBt EDC_HOBt->Product DMF DMF DMF->Product

A general reaction scheme for amide coupling.

Materials:

ReagentMolar Mass ( g/mol )
This compound225.24
Leucine methyl ester hydrochloride181.66
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70
1-Hydroxybenzotriazole (HOBt)135.13
Triethylamine (TEA)101.19
Dimethylformamide (DMF)73.09
Ethyl acetate88.11
Saturated aqueous sodium bicarbonate-
Brine-
Anhydrous magnesium sulfate120.37

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl (furan-2-carbonyl)leucinate.

Quantitative Data:

Reactant/ProductMolar Eq.Yield (%)
This compound1.0-
Leucine methyl ester hydrochloride1.0-
EDC1.2-
HOBt1.2-
TEA1.2-
Methyl (Furan-2-carbonyl)leucinate-Typically >70%

Characterization Data (Hypothetical - based on similar compounds):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 7.15 (dd, J = 3.5, 0.8 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.50 (dd, J = 3.5, 1.8 Hz, 1H), 4.85 (m, 1H), 3.75 (s, 3H), 1.80-1.60 (m, 3H), 0.95 (d, J = 6.5 Hz, 3H), 0.93 (d, J = 6.5 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 173.5, 158.5, 147.0, 144.5, 115.0, 112.0, 52.5, 51.0, 41.5, 25.0, 23.0, 22.0.
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₁₉NO₄ [M+H]⁺: 242.13, found: 242.15.

Potential Applications in Organic Synthesis

The structural features of this compound open up possibilities for its use in various synthetic strategies beyond simple amide coupling.

Esterification Reactions

The carboxylic acid functionality can be readily converted to a variety of esters through standard esterification protocols, such as Fischer esterification or by reaction with alkyl halides in the presence of a base. These ester derivatives can serve as valuable intermediates in further synthetic transformations or as final target molecules with modified pharmacokinetic properties.

G FuroylLeucine This compound Ester This compound Ester FuroylLeucine->Ester Alcohol R-OH Alcohol->Ester AcidCatalyst H⁺ AcidCatalyst->Ester G Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Peptide Furoyl-Peptide Cleavage->Peptide

In Silico Modeling of Furoyl-leucine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine is a derivative of the essential amino acid Leucine, characterized by the presence of a furoyl group attached to the leucine's alpha-amino group. While the biological activities of this compound are not extensively characterized, its structural similarity to Leucine suggests potential interactions with cellular pathways regulated by amino acids. Leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

A potential, albeit currently unconfirmed, target for this compound is the Disintegrin and metalloproteinase domain-containing protein 28 (ADAM28). ADAM28 is a membrane-anchored protein with proteolytic activity implicated in various physiological and pathological processes, including cancer progression.[1] This technical guide outlines a comprehensive in silico workflow to investigate the potential interactions between this compound and ADAM28, from initial protein structure modeling to detailed interaction analysis and proposed experimental validation.

In Silico Modeling Workflow

The following workflow describes a systematic approach to model the interaction between this compound and its potential target, ADAM28.

G cluster_0 Target Preparation cluster_1 Ligand Preparation cluster_2 Interaction Modeling cluster_3 Property Prediction seq_retrieval ADAM28 Sequence Retrieval (UniProt: Q9UKQ2) template_search Template Identification (BLASTp against PDB) seq_retrieval->template_search homology_modeling Homology Modeling (e.g., SWISS-MODEL, Modeller) template_search->homology_modeling model_validation Model Validation (e.g., Ramachandran Plot, DOPE score) homology_modeling->model_validation docking Molecular Docking (e.g., AutoDock Vina, Glide) model_validation->docking ligand_structure This compound Structure (PubChem CID: 774282) energy_minimization Energy Minimization (e.g., UFF, MMFF94) ligand_structure->energy_minimization energy_minimization->docking admet_prediction ADMET Prediction (e.g., SwissADME, pkCSM) energy_minimization->admet_prediction binding_analysis Binding Pose and Interaction Analysis docking->binding_analysis md_simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) binding_analysis->md_simulation free_energy Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) md_simulation->free_energy

Figure 1: In Silico Modeling Workflow for this compound and ADAM28.
Homology Modeling of ADAM28

As of the last update, an experimentally determined 3D structure of human ADAM28 is not available in the Protein Data Bank (PDB). Therefore, a homology model must be generated.

Experimental Protocol: Homology Modeling

  • Sequence Retrieval: Obtain the full-length amino acid sequence of human ADAM28 from the UniProt database (Accession number: Q9UKQ2).[2]

  • Template Identification: Perform a BLASTp (Protein Basic Local Alignment Search Tool) search against the PDB database to identify suitable templates with the highest sequence identity and coverage.[3] The catalytic domain of other ADAM family members, such as ADAM10 or ADAM17, are likely to be appropriate templates.

  • Model Building: Utilize homology modeling software such as SWISS-MODEL or Modeller to generate a 3D model of the ADAM28 catalytic domain based on the chosen template(s).

  • Model Quality Assessment: Evaluate the quality of the generated model using tools like Ramachandran plot analysis (to assess the stereochemical quality of the protein backbone), and scoring functions such as DOPE (Discrete Optimized Protein Energy) score.

Molecular Docking of this compound to ADAM28

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 774282).[4] Perform energy minimization of the ligand using a suitable force field (e.g., Universal Force Field - UFF).

  • Protein Preparation: Prepare the homology model of ADAM28 by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be predicted based on the location of the catalytic zinc ion and the active site residues of the template structure.

  • Docking Simulation: Use molecular docking software like AutoDock Vina to perform the docking of this compound into the defined binding pocket of ADAM28.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the predicted binding affinity (e.g., kcal/mol). Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations can be used to assess the stability of the this compound-ADAM28 complex and to refine the binding mode.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked this compound-ADAM28 complex in a simulation box with a suitable water model (e.g., TIP3P) and neutralize the system with counter-ions.

  • Simulation: Perform a molecular dynamics simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Analyze the persistence of key protein-ligand interactions over time.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery.

Methodology: ADMET Prediction

Utilize web-based tools such as SwissADME or pkCSM to predict the pharmacokinetic and toxicological properties of this compound.[5][6] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict various parameters.[7]

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
VDss (log L/kg)-0.5Low volume of distribution, suggesting confinement to the bloodstream.
Fraction Unbound0.2High plasma protein binding.
Metabolism
CYP2D6 inhibitorNoUnlikely to inhibit the major drug-metabolizing enzyme CYP2D6.
CYP3A4 inhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Potential Signaling Pathways

Given Leucine's well-established role in activating the mTOR pathway, it is plausible that this compound could modulate similar signaling cascades. Furthermore, ADAM28 has been shown to influence the PI3K/Akt/mTOR pathway.[1]

G cluster_0 Leucine-Mediated mTORC1 Activation Leucine Leucine / this compound? mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Figure 2: Leucine-mTOR Signaling Pathway.

G cluster_0 ADAM28 and PI3K/Akt/mTOR Signaling Furoyl_Leucine This compound ADAM28 ADAM28 Furoyl_Leucine->ADAM28 inhibits? IGFBP3 IGFBP-3 ADAM28->IGFBP3 cleaves IGF1 IGF-1 IGFBP3->IGF1 releases IGF1R IGF-1R IGF1->IGF1R activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 3: Proposed ADAM28-PI3K/Akt/mTOR Signaling Pathway.

Experimental Validation

The in silico predictions should be validated through a series of in vitro experiments.

ADAM28 Activity Assay

This assay will determine if this compound directly inhibits the enzymatic activity of ADAM28.

Experimental Protocol: In Vitro ADAM28 Cleavage of IGFBP-3

  • Reagents: Recombinant human ADAM28, recombinant human Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3), this compound, and a known ADAM28 inhibitor (e.g., KB-R7785) as a positive control.

  • Reaction Setup: In a microplate, incubate recombinant ADAM28 with varying concentrations of this compound or the positive control inhibitor for 30 minutes at 37°C.

  • Substrate Addition: Add recombinant IGFBP-3 to each well and incubate for 2-4 hours at 37°C.

  • Analysis: Analyze the cleavage of IGFBP-3 by SDS-PAGE and Western blot using an anti-IGFBP-3 antibody. A reduction in the intensity of the full-length IGFBP-3 band and the appearance of cleavage products will indicate ADAM28 activity. The inhibitory effect of this compound will be quantified by densitometry.

Table 2: Hypothetical Results of ADAM28 Activity Assay

CompoundConcentration (µM)% IGFBP-3 Cleavage
Vehicle (DMSO)-100
This compound185
1052
5025
KB-R77851015
Cell Proliferation Assay

This assay will assess the effect of this compound on the proliferation of cells that overexpress ADAM28.

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: Culture a cell line known to express high levels of ADAM28 (e.g., a prostate cancer cell line like DU145) in appropriate media.[8]

  • siRNA Transfection (Optional): To confirm the role of ADAM28, perform a transient knockdown of the ADAM28 gene using specific small interfering RNAs (siRNAs).

  • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • Proliferation Measurement: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.

  • Analysis: Compare the proliferation rates of this compound-treated cells to vehicle-treated controls and to cells with ADAM28 knockdown.

Table 3: Hypothetical Results of Cell Proliferation Assay (72h)

Cell LineTreatmentConcentration (µM)% Proliferation (relative to control)
DU145 (Wild-type)Vehicle-100
This compound1078
This compound5045
DU145 (ADAM28 siRNA)Vehicle-65
This compound5062
Western Blot Analysis of Signaling Pathways

This experiment will investigate whether this compound modulates the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat ADAM28-expressing cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-S6K1, total S6K1).[5][9]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound's interactions with its potential target, ADAM28. The proposed workflow, combining homology modeling, molecular docking, molecular dynamics, and ADMET prediction, offers a robust computational approach to generate initial hypotheses about the binding affinity, mechanism of action, and drug-like properties of this compound. The outlined experimental validation protocols are essential for confirming the in silico findings and for elucidating the biological consequences of the this compound-ADAM28 interaction. This integrated approach will be invaluable for researchers and drug development professionals in assessing the therapeutic potential of this compound.

References

Furoyl-leucine and its Role in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Furoyl-leucine is a synthetic N-acyl amino acid (NAAA) that combines the essential amino acid L-leucine with a 2-furoyl group. While the metabolic roles of leucine are well-documented, particularly its function as a key regulator of protein synthesis and energy homeostasis through the mTOR and AMPK signaling pathways, the specific biological activities of this compound remain largely unexplored. This technical guide provides a comprehensive overview of the known metabolic functions of leucine and related N-acyl amino acids, offering a theoretical framework for the potential roles of this compound. We present detailed hypothetical experimental protocols for the synthesis, purification, and in vitro analysis of this compound to facilitate future research into its metabolic impact. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of N-acyl amino acids and their potential as therapeutic agents.

Introduction

N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules that are involved in a variety of physiological processes.[1][2] These molecules consist of an amino acid linked to a fatty acid via an amide bond. The structural diversity of NAAAs, arising from the combination of different amino acids and fatty acyl chains, contributes to their wide range of biological activities, including the regulation of energy homeostasis, neuroprotection, and anti-proliferative effects.[1][3]

This compound, with the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol , is a derivative of the branched-chain amino acid L-leucine. Leucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a critical role in protein synthesis and metabolic regulation. The addition of a 2-furoyl group, a five-membered aromatic ring containing an oxygen atom, to the amino group of leucine creates a novel molecule with potentially unique biological properties. This guide will delve into the established metabolic pathways of leucine and explore the potential modulatory effects of the furoyl moiety, providing a roadmap for the scientific investigation of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C11H15NO4N/A
Molecular Weight 225.24 g/mol N/A
CAS Number 1361143-17-0N/A
IUPAC Name (2S)-2-(furan-2-carboxamido)-4-methylpentanoic acidN/A
Structure N/AN/A

Known Metabolic Pathways of Leucine

The metabolic effects of this compound are likely influenced by its leucine component. Leucine is a key regulator of two central metabolic signaling pathways: the mechanistic target of rapamycin (mTOR) pathway and the AMP-activated protein kinase (AMPK) pathway.

The mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[4] Leucine is a potent activator of mTOR complex 1 (mTORC1).[4] The activation of mTORC1 by leucine is a complex process that involves its transport into the cell and subsequent sensing by intracellular proteins. This leads to the translocation of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates several downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[4]

mTOR_Signaling cluster_membrane cluster_lysosome Lysosomal Surface Leucine Leucine Transporter Amino Acid Transporter Leucine->Transporter Uptake Cell_Membrane Cell Membrane Sestrin2 Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome Lysosome Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Rheb Rheb-GTP Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in cells that is activated when cellular energy levels are low (high AMP:ATP ratio). Once activated, AMPK switches on catabolic pathways to generate ATP and switches off anabolic pathways, including protein synthesis, to conserve energy. The effect of leucine on AMPK is more complex and appears to be context-dependent. Some studies suggest that leucine can inhibit AMPK activity, which would in turn relieve the inhibition on mTORC1 and promote protein synthesis.[4] Other studies indicate that leucine can activate AMPK, particularly in the context of mitochondrial biogenesis.

AMPK_Signaling Leucine Leucine High_Energy High Energy State (Low AMP:ATP ratio) Leucine->High_Energy Contributes to AMPK AMPK High_Energy->AMPK Inhibits Low_Energy Low Energy State (High AMP:ATP ratio) Low_Energy->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: The dual role of leucine in the context of AMPK signaling.

Potential Metabolic Roles of the Furoyl Moiety

While the leucine component of this compound suggests an influence on mTOR and AMPK pathways, the furoyl group may introduce novel biological activities. Research on other N-acyl amino acids provides some clues. For instance, N-oleoyl-leucine has been identified as a mitochondrial uncoupler in human adipocytes, a function not typically associated with leucine alone.[3] This suggests that the acyl group can significantly modify the biological profile of the parent amino acid.

The furoyl group is an aromatic heterocycle found in various bioactive compounds. Its presence could influence the molecule's polarity, membrane permeability, and interaction with protein binding sites, potentially leading to:

  • Altered engagement with leucine sensing machinery: The furoyl group might sterically hinder or otherwise modify the interaction of the leucine moiety with its transporters and intracellular sensors like Sestrin2.

  • Novel protein targets: The furoyl moiety could enable this compound to interact with a different set of proteins than leucine, leading to the modulation of other signaling pathways.

  • Modified downstream effects: Even if this compound does engage the mTOR or AMPK pathways, the furoyl group could alter the magnitude or duration of the signal, leading to different physiological outcomes.

Proposed Experimental Protocols

To elucidate the specific role of this compound in metabolic pathways, a series of in vitro experiments are proposed.

Synthesis and Purification of N-(2-Furoyl)-L-leucine

A detailed, step-by-step protocol for the chemical synthesis of N-(2-Furoyl)-L-leucine is outlined below. This procedure is adapted from standard peptide coupling methodologies.

Materials:

  • L-leucine

  • 2-Furoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate. The bicarbonate will deprotonate the amino group of leucine, making it nucleophilic.

  • Acylation Reaction: Slowly add 2-furoyl chloride dissolved in an organic solvent like dichloromethane to the L-leucine solution with vigorous stirring. The reaction should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid group of the product. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-(2-Furoyl)-L-leucine.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow Start Start Dissolve Dissolve L-leucine in NaHCO3(aq) Start->Dissolve Acylation Add 2-Furoyl Chloride in DCM at 0°C Dissolve->Acylation Monitor Monitor reaction by TLC Acylation->Monitor Workup Acidify with HCl, Extract with Ethyl Acetate Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis and purification of this compound.

In Vitro mTORC1 Kinase Assay

This assay will determine if this compound can directly activate mTORC1.

Materials:

  • Cultured cells (e.g., HEK293T or C2C12 myotubes)

  • This compound stock solution

  • Leucine (positive control)

  • Rapamycin (mTORC1 inhibitor, negative control)

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, secondary antibodies, chemiluminescent substrate)

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluency. Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to reduce basal mTORC1 activity. Treat the cells with varying concentrations of this compound, leucine, or rapamycin for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated and total S6K1 and 4E-BP1. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTORC1 activity.

In Vitro AMPK Kinase Assay

This assay will assess the effect of this compound on AMPK activity.

Materials:

  • Cultured cells (e.g., C2C12 myotubes)

  • This compound stock solution

  • AICAR (AMPK activator, positive control)

  • Compound C (AMPK inhibitor, negative control)

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • Reagents for Western blotting

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with different concentrations of this compound, AICAR, or Compound C for a defined period.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the mTORC1 assay.

  • Western Blotting and Immunodetection: Perform Western blotting using primary antibodies against phosphorylated and total AMPKα and its downstream target, acetyl-CoA carboxylase (ACC).

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to evaluate the impact of this compound on AMPK signaling.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound currently exists in the public domain, the following tables present hypothetical quantitative data to illustrate how the results of the proposed experiments could be structured for clear comparison.

Table 2: Hypothetical Effect of this compound on mTORC1 Signaling

TreatmentConcentration (µM)p-S6K1/Total S6K1 (Fold Change)p-4E-BP1/Total 4E-BP1 (Fold Change)
Vehicle Control -1.01.0
Leucine 1003.5 ± 0.42.8 ± 0.3
This compound 101.2 ± 0.11.1 ± 0.1
This compound 502.0 ± 0.21.8 ± 0.2
This compound 1002.5 ± 0.32.2 ± 0.2
Rapamycin 0.10.2 ± 0.050.3 ± 0.06

Table 3: Hypothetical Effect of this compound on AMPK Signaling

TreatmentConcentration (µM)p-AMPK/Total AMPK (Fold Change)p-ACC/Total ACC (Fold Change)
Vehicle Control -1.01.0
AICAR 5004.2 ± 0.53.9 ± 0.4
This compound 101.1 ± 0.11.0 ± 0.1
This compound 500.8 ± 0.090.9 ± 0.1
This compound 1000.6 ± 0.070.7 ± 0.08
Compound C 100.3 ± 0.040.4 ± 0.05

Conclusion and Future Directions

This compound represents an intriguing synthetic N-acyl amino acid with the potential for novel biological activities. Based on the well-established roles of its parent molecule, L-leucine, it is hypothesized that this compound may modulate key metabolic pathways such as mTOR and AMPK signaling. However, the presence of the furoyl moiety could significantly alter its interaction with cellular machinery, potentially leading to unique downstream effects, as has been observed with other NAAAs.

The experimental protocols detailed in this guide provide a clear path for the initial investigation of this compound's metabolic functions. Future research should focus on a comprehensive characterization of its effects on protein synthesis, glucose metabolism, and mitochondrial function in various cell types. In vivo studies will also be crucial to understand its physiological relevance and therapeutic potential. The exploration of this compound and other novel NAAAs will undoubtedly contribute to a deeper understanding of metabolic regulation and may pave the way for the development of new therapeutic strategies for metabolic disorders.

References

The Bioactive Potential of Furoyl-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furoyl moiety, a furan ring with a carbonyl group, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules. Its unique electronic and structural properties contribute to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the bioactivity of furoyl-containing compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways to facilitate further research and drug development in this promising area.

I. Overview of Bioactivities

Furoyl-containing compounds have demonstrated significant potential across several therapeutic areas. The furan ring system is a fundamental component of numerous biologically active compounds and its derivatives are widely recognized for their therapeutic properties.[1] The biological activities of these compounds are often attributed to the ability of the furan ring to interact with biological targets through various mechanisms, including the modulation of signaling pathways and direct enzymatic inhibition.[1]

Antimicrobial Activity: Furoyl derivatives have shown notable efficacy against a range of microbial pathogens. Their mechanisms of action often involve the inhibition of microbial growth and the modification of key enzymes essential for microbial survival.[1]

Anti-inflammatory Effects: A significant body of research highlights the anti-inflammatory properties of furoyl-containing compounds. These effects are often mediated through the regulation of critical inflammatory signaling pathways such as mitogen-activated protein kinase (MAPK), peroxisome proliferator-activated receptor-gamma (PPAR-γ), and nuclear factor-kappa B (NF-κB).[1][2]

Anticancer Activity: The anticancer potential of furoyl-containing compounds is an area of active investigation. Several derivatives have exhibited potent cytotoxicity against various cancer cell lines.[3][4][5] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as PI3K/Akt and Wnt/β-catenin.[3][5]

II. Quantitative Bioactivity Data

To facilitate a comparative analysis of the bioactivity of various furoyl-containing compounds, the following tables summarize key quantitative data reported in the literature.

Table 1: Anticancer Activity of Furoyl-Containing Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furoyl-containing 4-methoxychalcone (FMC)U-937 (Leukemia)0.2 ± 0.1[4]
HL-60 (Leukemia)0.3 ± 0.1[4]
MOLT-3 (Leukemia)0.6 ± 0.1[4]
Furoylthiourea-based Ru-Arene Complex 2HepG-2 (Liver)10.4[3]
Furoylthiourea-based Ru-Arene ComplexA549 (Lung)23.4[3]
HeLa (Cervical)12.9[3]
Furan Derivative 1HeLa (Cervical)0.08 - 8.79 (range for several compounds)[5]
Furan Derivative 24HeLa (Cervical)0.08 - 8.79 (range for several compounds)[5]
Furan Derivative 24SW620 (Colorectal)Moderate to potent[5]
Furan Derivative 26SW620 (Colorectal)Moderate to potent[5]
Furan Derivative 32SW620 (Colorectal)Moderate to potent[5]
Furan Derivative 35SW620 (Colorectal)Moderate to potent[5]

Table 2: Antimicrobial Activity of Furoyl-Containing Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[2]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64[6]
Escherichia coliSuppressed at 64[6]
Staphylococcus aureusSuppressed at 64[6]
2-methyl-5-aryl-3-furoic acidsFungiInteresting antifungal activity[7]
BacteriaVery poor antibacterial activity[7]

III. Key Signaling Pathways in Bioactivity

The biological effects of furoyl-containing compounds are often mediated by their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Furoyl_Compound Furoyl-containing Compound Furoyl_Compound->IKK inhibits Furoyl_Compound->NFκB inhibits translocation DNA DNA NFκB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB Signaling Pathway.

Many furoyl-containing compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] As depicted in the diagram above, inflammatory stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Furoyl-containing compounds can intervene at multiple points in this pathway, for instance, by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates Wnt_Signal Wnt Signaling Components β_catenin β-catenin Wnt_Signal->β_catenin stabilizes β_catenin_n β-catenin β_catenin->β_catenin_n translocates Furoyl_Compound Furoyl-containing Compound Furoyl_Compound->PI3K suppresses Furoyl_Compound->Wnt_Signal suppresses PTEN PTEN Furoyl_Compound->PTEN promotes activity PTEN->PI3K inhibits TCF_LEF TCF_LEF β_catenin_n->TCF_LEF activates Proliferation_Genes Cell Proliferation and Survival Genes TCF_LEF->Proliferation_Genes promotes transcription

Caption: Modulation of PI3K/Akt and Wnt/β-catenin Pathways.

The PI3K/Akt and Wnt/β-catenin signaling pathways are frequently dysregulated in cancer, promoting cell proliferation and survival. Some furoyl-containing compounds have been shown to exert their anticancer effects by modulating these pathways.[5] As illustrated, these compounds can promote the activity of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt pathway.[5] Additionally, they can suppress the Wnt/β-catenin signaling cascade, preventing the nuclear translocation of β-catenin and the subsequent transcription of genes involved in cell proliferation.[5]

IV. Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the bioactivity of furoyl-containing compounds.

A. Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (furoyl derivative)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells and adjust the cell density to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the furoyl-containing test compound in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is considered the MIC.

Materials:

  • 96-well round-bottom microplates

  • Test compound (furoyl derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the target microorganism overnight in the appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). This can be done by diluting the culture with sterile saline or broth and measuring the optical density at 600 nm.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the furoyl-containing test compound.

    • Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to all wells except the first, and then 50 µL of the compound is added to the first two wells. 50 µL is then serially transferred from the second well to the last, with mixing.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

C. Analysis of Protein Expression (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support (membrane), and then probed with antibodies specific to the target protein.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the protein of interest)

  • Secondary antibody (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the furoyl-containing compound for the desired time and at the desired concentration.

    • Lyse the cells or tissues in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of the lysate using a protein assay.

  • Gel Electrophoresis:

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system (e.g., a CCD camera-based imager).

  • Analysis:

    • Analyze the band intensities to determine the relative expression levels of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

V. Conclusion and Future Directions

Furoyl-containing compounds represent a versatile and promising class of bioactive molecules with demonstrated potential in antimicrobial, anti-inflammatory, and anticancer applications. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Future research should focus on the synthesis of novel furoyl derivatives with improved potency and selectivity, a deeper elucidation of their mechanisms of action through advanced molecular and cellular techniques, and preclinical in vivo studies to validate their therapeutic potential. The continued investigation of this important chemical scaffold holds significant promise for the development of new and effective therapeutic agents.

References

Methodological & Application

Protocol for the Laboratory Synthesis of Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Furoyl)-L-leucine, a derivative of the essential amino acid L-leucine, belongs to the class of N-acyl amino acids. This class of molecules is of growing interest in biochemical and pharmaceutical research due to the diverse biological activities exhibited by its members. The furoyl moiety, derived from 2-furoic acid, can influence the molecule's physicochemical properties, such as lipophilicity and its ability to interact with biological targets. N-acyl amino acids are known to be involved in various physiological processes, and their synthetic analogs are valuable tools for studying cellular signaling pathways and for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of Furoyl-leucine in a laboratory setting, based on the well-established Schotten-Baumann reaction.

Core Principle

The synthesis of this compound is achieved through the N-acylation of L-leucine with 2-furoyl chloride. The Schotten-Baumann reaction is particularly suitable for this transformation. It involves the reaction of an amino group with an acyl chloride in the presence of a base. Typically, the reaction is carried out in a two-phase system, consisting of an aqueous solution of the amino acid salt and an organic solvent containing the acyl chloride. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(2-Furoyl)-L-leucine

This protocol details the synthesis of N-(2-Furoyl)-L-leucine from L-leucine and 2-furoyl chloride via the Schotten-Baumann reaction.

Materials and Reagents

  • L-leucine

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

Procedure

  • Dissolution of L-leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until the L-leucine is completely dissolved. Cool the solution in an ice bath to 0-5 °C.

  • Preparation of 2-Furoyl Chloride Solution: In a separate container, dissolve 2-furoyl chloride (1.1 equivalents) in an equal volume of diethyl ether.

  • Acylation Reaction: While vigorously stirring the cooled L-leucine solution, add the 2-furoyl chloride solution dropwise from a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up - Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with a small portion of diethyl ether to remove any unreacted 2-furoyl chloride and other organic impurities.

    • Discard the organic washings.

  • Work-up - Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise while stirring. This will precipitate the this compound product.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold distilled water to remove any inorganic salts.

  • Drying and Purification:

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
L-Leucine C₆H₁₃NO₂131.17293-295 (decomposes)[1]
2-Furoyl chloride C₅H₃ClO₂130.53-2
N-(2-Furoyl)glycine C₇H₇NO₄169.13163 - 165[2]
N-(2-Furoyl)-L-leucine C₁₁H₁₅NO₄225.24Not available

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification leucine_sol Dissolve L-Leucine in aq. NaOH acylation Acylation (Schotten-Baumann) 0-5°C, vigorous stirring leucine_sol->acylation furoyl_sol Dissolve 2-Furoyl Chloride in Diethyl Ether furoyl_sol->acylation extraction Separation and Washing acylation->extraction acidification Acidification with HCl to pH 2-3 extraction->acidification filtration Filtration to isolate crude product acidification->filtration purification Recrystallization filtration->purification product This compound (Pure Product) purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway

N-acyl amino acids are part of a larger family of signaling lipids. A relevant and well-characterized pathway involves the biosynthesis of N-acylethanolamines (NAEs) from N-acylphosphatidylethanolamines (NAPEs) by the enzyme NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). NAEs then act on various cellular receptors.

Signaling_Pathway NAPE-PLD Signaling Pathway PC Phosphatidylcholine (PC) NAPE_synthase N-Acyltransferase PC->NAPE_synthase Acyl donor PE Phosphatidylethanolamine (PE) PE->NAPE_synthase Acyl acceptor NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_synthase->NAPE synthesis NAPE_PLD NAPE-PLD NAPE->NAPE_PLD substrate NAE N-Acylethanolamine (NAE) (e.g., Anandamide, OEA, PEA) NAPE_PLD->NAE hydrolysis Receptors Cellular Receptors (e.g., PPARα, GPR119, GPR55) NAE->Receptors activates Response Biological Response (e.g., Efferocytosis, Appetite Suppression) Receptors->Response initiates

References

Application Notes and Protocols for Furoyl-leucine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Furoyl-leucine as a substrate for various enzyme assays. Due to a lack of specific published kinetic data for this compound with common proteases, this document outlines detailed protocols adapted from established assays for structurally similar substrates. The provided information serves as a robust starting point for developing and optimizing enzyme assays with this compound.

Introduction

This compound is a synthetic N-acylated amino acid that can serve as a substrate for various proteolytic enzymes, particularly those that exhibit specificity for hydrophobic residues at the P1 position. Its structure, featuring a leucine residue, makes it a potential substrate for enzymes such as chymotrypsin, carboxypeptidases, and leucine aminopeptidases. The furoyl group provides a chromophore that can facilitate spectrophotometric monitoring of its hydrolysis.

This document focuses on the application of this compound in a continuous spectrophotometric assay for chymotrypsin, a well-characterized serine protease. The principles and protocols described can be adapted for other relevant proteases.

Enzyme of Interest: Chymotrypsin

Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the carboxyl side of large hydrophobic amino acids such as tyrosine, tryptophan, phenylalanine, and leucine.[1] This specificity makes this compound a suitable candidate for a chymotrypsin substrate.

Proposed Signaling Pathway: Protein Digestion

Simplified Digestive Cascade Involving Chymotrypsin Stomach Stomach (Acidic Environment) Small_Intestine Small Intestine (Duodenum) Stomach->Small_Intestine Chyme Transfer Pancreas Pancreas Pancreas->Small_Intestine Secretion of Zymogens Inactive_Zymogens Inactive Zymogens (Trypsinogen, Chymotrypsinogen) Small_Intestine->Inactive_Zymogens Enteropeptidase activation of Trypsinogen Active_Enzymes Active Proteases (Trypsin, Chymotrypsin) Inactive_Zymogens->Active_Enzymes Trypsin activates Chymotrypsinogen Dietary_Proteins Dietary Proteins Active_Enzymes->Dietary_Proteins Peptides Peptides Dietary_Proteins->Peptides Hydrolysis by Active Proteases Amino_Acids Amino Acids Peptides->Amino_Acids Further Hydrolysis Absorption Nutrient Absorption Amino_Acids->Absorption

Caption: Simplified diagram of the digestive cascade leading to the activation of chymotrypsin and protein digestion.

Quantitative Data

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
N-Benzoyl-L-tyrosine ethyl ester (BTEE)0.08 - 0.151931.3 x 106
N-Acetyl-L-phenylalanine ethyl ester1.8432.4 x 104
N-Acetyl-L-tryptophan ethyl ester0.005469.2 x 106
N-Acetyl-L-leucine methyl ester290.113.8

Note: The kinetic parameters are approximate values and can vary depending on the specific assay conditions (pH, temperature, buffer composition). The values presented are for illustrative purposes and are based on data from various sources.

Experimental Protocols

The following is a detailed protocol for a continuous spectrophotometric assay for chymotrypsin using this compound as a substrate. This protocol is adapted from established methods for similar substrates, such as N-benzoyl-L-tyrosine ethyl ester (BTEE).[2]

Principle

The hydrolysis of the amide bond in this compound by chymotrypsin results in the formation of Furoic acid and Leucine. This cleavage can lead to a change in the molar extinction coefficient at a specific wavelength, which can be monitored spectrophotometrically to determine the reaction rate. The optimal wavelength for monitoring this change should be determined empirically.

Materials and Reagents
  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Furoyl-L-leucine (custom synthesis or specialized supplier)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium chloride (CaCl2) (e.g., 100 mM)

  • Dimethyl sulfoxide (DMSO) or Methanol for dissolving the substrate

  • 1 M HCl for preparing enzyme stock solution

  • UV-transparent cuvettes or microplates

  • Thermostatted spectrophotometer

Solution Preparation
  • Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl2. Adjust the pH to 7.8 at 25°C.

  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or methanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Store at 2-8°C.

  • Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in 1 mM HCl to the desired concentration (e.g., 10-50 µg/mL).

Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (to be determined empirically, likely in the range of 250-280 nm) and equilibrate the temperature to 25°C.

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding:

    • Assay Buffer

    • Substrate stock solution to achieve the desired final concentration (a range of concentrations should be tested to determine Km).

    • Deionized water to bring the final volume to the desired amount (e.g., 1 mL).

  • Blank Measurement: Incubate the reaction mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and measure the baseline absorbance (blank rate).

  • Initiate Reaction: Add a small volume (e.g., 10 µL) of the working enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the change in absorbance over time.

  • Data Acquisition: Record the absorbance for 3-5 minutes, ensuring that the initial rate is linear.

  • Data Analysis: Calculate the initial reaction velocity (ΔA/min) from the linear portion of the curve. The enzymatic activity can be calculated using the Beer-Lambert law, provided the change in molar extinction coefficient (Δε) upon substrate hydrolysis is known.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of this compound while keeping the enzyme concentration constant. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Experimental Workflow

Experimental Workflow for this compound Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Stock Working_Sol Prepare Working Solutions Reagent_Prep->Working_Sol Spectro_Setup Set up Spectrophotometer (Wavelength, Temperature) Working_Sol->Spectro_Setup Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate) Spectro_Setup->Reaction_Mix Blank_Measure Measure Blank Rate Reaction_Mix->Blank_Measure Initiate_Reaction Add Enzyme to Initiate Reaction Blank_Measure->Initiate_Reaction Data_Acquisition Record Absorbance Change Initiate_Reaction->Data_Acquisition Calc_Velocity Calculate Initial Velocity (ΔA/min) Data_Acquisition->Calc_Velocity Kinetic_Params Determine Kinetic Parameters (Km, Vmax) Calc_Velocity->Kinetic_Params

References

Furoyl-leucine as a Chemical Probe for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe a hypothetical use of Furoyl-leucine as a chemical probe for protein labeling. As of the latest literature review, there are no published studies detailing the use of this compound for this specific application. The information provided is based on the chemical structure of this compound and established principles of chemical biology and proteomics, drawing parallels with other N-acylated amino acid probes. These protocols are intended to serve as a template and guide for researchers interested in exploring the potential of this compound as a novel chemical probe.

Introduction

This compound is an N-acylated derivative of the amino acid L-leucine.[1] Its structure, featuring a furoyl group attached to the alpha-amino group of leucine, presents potential for its use as a chemical probe in biological systems. N-acylated amino acids can act as mimics of endogenous signaling molecules or as inhibitors of enzymes that recognize or process amino acids. The furan ring of the furoyl group offers a site for potential chemical modifications, such as the attachment of a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent target engagement.

This document outlines a hypothetical application of this compound as a competitive chemical probe for identifying and characterizing leucine-binding proteins and enzymes that recognize N-acylated amino acids. The proposed strategy is based on the principles of Activity-Based Protein Profiling (ABPP).

Principle and Proposed Mechanism of Action

We hypothesize that this compound can be utilized as a competitive displacement probe to identify the targets of more reactive, broadly-targeting probes. In this proposed workflow, a cell lysate or living cells are pre-incubated with this compound. Subsequently, a broadly reactive probe that targets the same class of proteins (e.g., a probe for a specific enzyme family) is added. Proteins that are bound by this compound will show reduced labeling by the reactive probe. By comparing the protein labeling profiles in the presence and absence of this compound, one can identify proteins that specifically interact with this compound.

This approach can be used to:

  • Identify novel leucine-binding proteins.

  • Characterize the selectivity of enzymes that process N-acylated amino acids.

  • Screen for small molecule inhibitors that bind to the same sites as this compound.

A clickable version of this compound, for instance, this compound-alkyne, could also be synthesized for direct labeling experiments. This would allow for the direct identification of this compound binding proteins via click chemistry ligation to a reporter tag.

Visualization of the Proposed Workflow

Competitive_Labeling_Workflow Competitive Labeling Workflow with this compound cluster_control Control Experiment cluster_experiment This compound Experiment cluster_analysis Analysis control_lysate Cell Lysate / Live Cells add_probe Add Broad-Spectrum Reactive Probe control_lysate->add_probe control_labeled_proteins Labeled Proteins add_probe->control_labeled_proteins ms_analysis LC-MS/MS Analysis control_labeled_proteins->ms_analysis Control Sample exp_lysate Cell Lysate / Live Cells add_furoyl_leucine Incubate with This compound exp_lysate->add_furoyl_leucine add_probe_exp Add Broad-Spectrum Reactive Probe add_furoyl_leucine->add_probe_exp exp_labeled_proteins Reduced Labeling of Target Proteins add_probe_exp->exp_labeled_proteins exp_labeled_proteins->ms_analysis Experimental Sample protein_id Identification of Competitively Labeled Proteins ms_analysis->protein_id

Caption: Competitive labeling workflow using this compound.

Experimental Protocols

Protocol 1: Competitive In-Gel Fluorescence Scanning

This protocol describes a competitive labeling experiment in cell lysates followed by in-gel fluorescence scanning to visualize target proteins.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail)

  • Protein concentration assay kit (e.g., BCA assay)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Broad-spectrum fluorescently tagged probe (e.g., a fluorophore-conjugated probe targeting a relevant enzyme class)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and wash with cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration. e. Normalize all lysate samples to a final concentration of 1-2 mg/mL.

  • Competitive Labeling: a. Aliquot 50 µL of the normalized cell lysate into two microcentrifuge tubes. b. To the experimental tube, add this compound to a final concentration of 10 µM. To the control tube, add an equal volume of DMSO. c. Incubate both tubes at 37°C for 30 minutes. d. Add the fluorescently tagged probe to both tubes to a final concentration of 1 µM. e. Incubate at 37°C for another 30 minutes.

  • SDS-PAGE and Fluorescence Scanning: a. Quench the labeling reaction by adding 15 µL of 4x SDS-PAGE loading buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel. d. Run the gel according to standard procedures. e. After electrophoresis, visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

Protocol 2: Target Identification by Mass Spectrometry

This protocol outlines the enrichment and identification of target proteins using a biotinylated version of the broad-spectrum probe and mass spectrometry.

Materials:

  • All materials from Protocol 1

  • Biotinylated broad-spectrum probe

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS with 6 M urea, PBS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Reagents for in-gel or on-bead tryptic digestion (trypsin, DTT, iodoacetamide, ammonium bicarbonate)

  • Mass spectrometer

Procedure:

  • Competitive Labeling: a. Perform the competitive labeling as described in Protocol 1, steps 2a-2e, using a biotinylated probe instead of a fluorescent one.

  • Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the labeled lysates and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

  • Protein Digestion: a. Perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin. b. Reduce and alkylate the proteins using DTT and iodoacetamide. c. Incubate overnight at 37°C. d. Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: a. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

  • Data Analysis: a. Compare the relative abundance of proteins identified in the control and this compound treated samples. b. Proteins that show a significant decrease in abundance in the this compound treated sample are considered potential targets.

Data Presentation

The quantitative data from the mass spectrometry experiment should be summarized in a table for easy comparison.

Table 1: Hypothetical Quantitative Proteomics Data for this compound Target Identification

Protein IDGene NameControl (Relative Abundance)This compound (Relative Abundance)Fold Change (Control/Furoyl-leucine)p-value
P12345ENZYME11.000.254.0<0.01
Q67890BINDER21.000.402.5<0.05
A1B2C3NONTARGET31.000.951.05>0.05
D4E5F6NONTARGET41.001.100.91>0.05

Proposed Signaling Pathway Involvement

Based on the known roles of leucine, this compound could potentially interact with proteins involved in the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[2][3]

mTOR_Signaling_Pathway Hypothetical Interaction of this compound with the mTOR Pathway Furoyl_Leucine This compound Leucine_Sensor Leucine Sensor (e.g., Sestrin2) Furoyl_Leucine->Leucine_Sensor Competes with Leucine mTORC1 mTORC1 Leucine_Sensor->mTORC1 Activation/Inhibition? Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Hypothetical modulation of the mTOR pathway by this compound.

Conclusion and Future Directions

While this compound is not an established chemical probe, its structure suggests potential for use in proteomics and chemical biology. The protocols and conceptual framework provided here offer a starting point for researchers to explore its utility. Future work would involve the synthesis of tagged and reactive versions of this compound to enable direct target identification and functional studies. Validation of any identified targets will be crucial to understanding the biological role of this compound and its potential as a tool for drug discovery.

References

Furoyl-leucine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine is a synthetic N-acyl amino acid, a class of molecules gaining interest in drug discovery due to their diverse biological activities. This molecule combines the structural features of 2-furoic acid, a five-membered aromatic heterocycle present in some bioactive compounds, and the essential amino acid L-leucine, a key regulator of cellular metabolism. While specific data on this compound is limited in publicly available literature, its structural components suggest potential applications in oncology and metabolic disorders. These application notes provide a framework for investigating the therapeutic potential of this compound, drawing on data from structurally related compounds and outlining detailed protocols for its synthesis and biological evaluation.

Potential Applications and Rationale

The furoyl moiety is found in a number of compounds with demonstrated anticancer activity.[1][2][3] The furan ring system can participate in various interactions with biological targets. Leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4][5][6][7][8][9] Dysregulation of the mTOR pathway is a hallmark of many cancers and metabolic diseases.[10][11] Therefore, this compound is a rational candidate for investigation as a modulator of the mTOR pathway with potential applications in:

  • Oncology: By potentially targeting the mTOR pathway, this compound could inhibit the growth and proliferation of cancer cells. The furan moiety may also contribute to its anticancer effects through interactions with other targets.[12][13]

  • Metabolic Diseases: Given leucine's role in metabolic regulation, this compound could be explored for its effects on glucose metabolism and insulin sensitivity.

Data from Structurally Related Compounds

To guide the investigation of this compound, quantitative data from analogous compounds are presented below.

Anticancer Activity of Furan-Containing Compounds

The following table summarizes the in vitro anticancer activity of various furan derivatives against different human cancer cell lines. This data suggests that the furan scaffold can be a valuable component of anticancer agents.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HeLa (Cervical Cancer)0.08[1][13]
Compound 24 HeLa (Cervical Cancer)8.79[1][13]
Compound 24 SW620 (Colorectal Cancer)Moderate Activity[1][13]
Compound 4 MCF-7 (Breast Cancer)4.06[2]
Compound 7 MCF-7 (Breast Cancer)2.96[2]
Compound 4d HepG2 (Liver Cancer)Cell viability of 33.29% at 20 µg/mL[3]
Pharmacokinetics of an N-Acyl Leucine Analog

The pharmacokinetic parameters of N-acetyl-leucine, a close structural analog of this compound, have been studied in mice. This data can provide an initial estimate for the potential pharmacokinetic profile of this compound.

CompoundDose (mg/kg, oral)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)
N-acetyl-L-leucine 10025.3 ± 3.40.2532.7 ± 4.21.2 ± 0.1
N-acetyl-D-leucine 10073.1 ± 8.10.5135.2 ± 15.11.3 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of N-(2-Furoyl)-L-leucine

This protocol describes a general method for the synthesis of N-acyl amino acids via the Schotten-Baumann reaction.

Materials:

  • L-leucine

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-leucine (1.0 eq) in 1 M NaOH solution (2.5 eq) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • While stirring vigorously, slowly add a solution of 2-furoyl chloride (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(2-Furoyl)-L-leucine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol describes the investigation of this compound's effect on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins like S6K1 and 4E-BP1.[1][14]

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Quantitative Analysis of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][15][16][17][18]

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 UPLC with a SCIEX 4500 tandem mass spectrometer)

  • C18 reverse-phase column

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Plasma or tissue homogenate samples

Procedure:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate this compound from other matrix components using a gradient elution on the C18 column. A typical mobile phase could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode. The specific precursor-to-product ion transitions will need to be optimized for this compound.

  • Data Analysis:

    • Construct a calibration curve using the analytical standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Hypothesized Signaling Pathway of this compound

Furoyl_Leucine_Pathway cluster_cell Cytoplasm This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates Cell Membrane Cell Membrane S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Hypothesized activation of the mTORC1 pathway by this compound.

Experimental Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment Treat with this compound (various concentrations) Cancer Cell Culture->Treatment Incubation 48-72 hours incubation Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Measure Absorbance Calculate IC50 MTT Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing the anticancer activity of this compound.

Logical Relationship for Drug Development Cascade

Drug_Development_Cascade Synthesis Synthesis InVitro In Vitro Screening (Cytotoxicity, Target Engagement) Synthesis->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Clinical Clinical Trials PKPD->Clinical

Caption: A simplified logical flow for the preclinical development of this compound.

References

Application Notes and Protocols for High-Throughput Screening with Furoyl-leucine as a GPR120 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine is a synthetic small molecule with a chemical structure featuring a furan ring coupled to the amino acid leucine. While specific public data on this compound is limited, its structural motifs suggest potential activity as a ligand for G protein-coupled receptors (GPCRs). This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound as a potential agonist for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] It is activated by long-chain fatty acids and its activation stimulates multiple signaling pathways, including Gαq-mediated calcium mobilization and β-arrestin recruitment, leading to downstream cellular responses such as the promotion of glucose uptake and anti-inflammatory effects.[1][3][4]

These protocols are designed to be representative for identifying and characterizing novel GPR120 agonists like this compound in a high-throughput format.

Data Presentation: Efficacy of GPR120 Agonists

The following table summarizes the potency of known GPR120 agonists in various HTS assays. These values can serve as a benchmark for evaluating the activity of this compound.

CompoundAssay TypeCell LineTargetEC50Reference
TUG-891Calcium FluxhGPR120-transfected CHOHuman GPR12043.7 nM[5]
TUG-891Calcium FluxmGPR120-transfected CHOMouse GPR12083.2 nM[5]
GSK137647A1SEAP Reporter AssayFFAR4S-transfected cellsHuman FFAR4 (short isoform)Positive Control[1]
Compound 14dCalcium FluxhGPR120-transfected CHOHuman GPR120< 0.2 µM[5]
Compound D5Calcium Flux & β-arrestinGPR120-expressing cellsHuman GPR120Potent Agonist[6]
CpdAβ-arrestin-2 RecruitmenthGPR120-expressing cellsHuman GPR120~0.35 µM[7]
CpdAβ-arrestin-2 RecruitmentmGPR120-expressing cellsMouse GPR120~0.35 µM[7]

GPR120 Signaling Pathways

Activation of GPR120 by an agonist such as this compound can initiate two primary signaling cascades: the Gαq pathway leading to an increase in intracellular calcium, and the β-arrestin pathway, which can mediate distinct cellular effects.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq Activation B_arrestin β-Arrestin GPR120->B_arrestin Recruitment Furoyl_leucine This compound (Agonist) Furoyl_leucine->GPR120 PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Internalization Receptor Internalization B_arrestin->Internalization ERK_activation ERK Activation B_arrestin->ERK_activation

Figure 1: GPR120 signaling pathways activated by an agonist.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to determine the agonist activity of this compound on GPR120.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR120 activation by an agonist.

Experimental Workflow:

Calcium_Flux_Workflow A Seed GPR120-expressing CHO cells in 96-well plates B Incubate for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye B->C D Add this compound (or control compounds) C->D E Measure fluorescence intensity (e.g., using a FLIPR) D->E F Analyze data to determine EC50 values E->F

Figure 2: Workflow for a calcium flux high-throughput screening assay.

Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (hGPR120) in appropriate growth medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 20,000 cells per well.[6]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Dye Loading:

    • Gently discard the culture medium from the wells.

    • Wash the cells with 100 µL per well of Hank's Balanced Salt Solution (HBSS).[6]

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the dye loading solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and control compounds (e.g., TUG-891 as a positive control, and a vehicle control) in HBSS.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

    • Add the compound solutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the dose-response curves and calculate the EC50 values for this compound and control compounds.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key step in receptor desensitization and an independent signaling pathway. A Bioluminescence Resonance Energy Transfer (BRET) format is a common method for this.[8][9]

Experimental Workflow:

BRET_Workflow A Transfect HEK293 cells with GPR120-eYFP (acceptor) and β-arrestin-2-Renilla luciferase (donor) B Plate transfected cells in 96-well white plates A->B C Add this compound (or control compounds) B->C D Add luciferase substrate (e.g., coelenterazine h) C->D E Measure luminescence at two wavelengths (donor and acceptor) D->E F Calculate BRET ratio and determine EC50 values E->F

Figure 3: Workflow for a BRET-based β-arrestin recruitment assay.

Methodology:

  • Cell Line and Transfection:

    • Use a cell line such as HEK293.

    • Co-transfect the cells with plasmids encoding GPR120 fused to a fluorescent acceptor (e.g., eYFP) and β-arrestin-2 fused to a luminescent donor (e.g., Renilla luciferase).[8][9]

    • Alternatively, use a stable cell line co-expressing these constructs.

  • Assay Procedure:

    • Plate the transfected cells in 96-well white-walled plates.

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compound solutions to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission, using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the recruitment of β-arrestin to GPR120.

    • Plot the dose-response curves of the BRET ratio and calculate the EC50 values.

Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay utilizes a reporter gene (SEAP) under the control of a response element that is activated by a downstream signaling event of GPR120 activation.[1]

Experimental Workflow:

SEAP_Workflow A Use cells co-transfected with GPR120 and a SEAP reporter construct (e.g., under a CRE promoter) B Plate cells in 96-well plates A->B C Add this compound (or control compounds) B->C D Incubate for 16-24 hours C->D E Collect supernatant and add luminescent alkaline phosphatase substrate D->E F Measure luminescence E->F G Determine EC50 values F->G

Figure 4: Workflow for a SEAP reporter gene assay.

Methodology:

  • Cell Line:

    • Use a cell line stably or transiently co-expressing GPR120 and a SEAP reporter plasmid. The reporter is typically driven by a promoter containing response elements sensitive to GPR120 signaling, such as a cAMP response element (CRE) if using an engineered G protein that couples to the Gαs pathway.[1]

  • Assay Procedure:

    • Plate the cells in 96-well plates and allow them to adhere.

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compound solutions to the wells.

    • Incubate the plates for 16-24 hours to allow for reporter gene expression and secretion of SEAP into the medium.[1]

  • SEAP Measurement:

    • Carefully collect a sample of the cell culture supernatant from each well.

    • Add a chemiluminescent alkaline phosphatase substrate to the supernatant.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of SEAP secreted, which in turn reflects the level of GPR120 activation.

    • Plot the dose-response curves and calculate the EC50 values.

Conclusion

These application notes provide a framework for the high-throughput screening of this compound as a potential GPR120 agonist. By employing a combination of these assays, researchers can effectively identify and characterize the activity of this compound, determine its potency and efficacy, and elucidate its preferred signaling pathway (Gαq vs. β-arrestin), which is crucial for further drug development efforts targeting GPR120.

References

Application Notes and Protocols: Furoyl-leucine as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for the User: Initial searches for "Furoyl-leucine" as a tracer in metabolic flux analysis did not yield any specific scientific literature or established protocols. This suggests that this compound is not a commonly used or validated tracer for this application. The furoyl group is associated with the metabolism of furan-containing compounds, which can have toxicological implications, and furoyl-glycine has been identified as a biomarker for coffee consumption.

Therefore, to provide accurate and useful information for researchers, scientists, and drug development professionals, these Application Notes and Protocols will focus on a well-established and widely used alternative: isotopically labeled Leucine (e.g., ¹³C-Leucine or ³H-Leucine) as a tracer in metabolic flux analysis. The principles, protocols, and data analysis techniques described here for labeled Leucine are foundational to metabolic flux analysis and can be adapted for other amino acid tracers.

Application Notes: Isotopically Labeled Leucine as a Tracer for Metabolic Flux Analysis

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing isotopically labeled substrates (tracers) and tracking the incorporation of the label into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism. Leucine, an essential branched-chain amino acid (BCAA), is a critical nutrient for cell growth, a key regulator of protein synthesis through the mTORC1 signaling pathway, and a contributor to the tricarboxylic acid (TCA) cycle.[][2] Isotopically labeled leucine is an effective tracer for studying whole-body and cellular protein synthesis and breakdown, as well as the metabolic fate of its carbon skeleton.[3][4][5]

Principle

The core principle of using isotopically labeled leucine as a tracer is the introduction of a known amount of "heavy" leucine (e.g., containing ¹³C or ³H) into a biological system. This labeled leucine mixes with the endogenous "light" leucine pool and is utilized in various metabolic processes, primarily protein synthesis and catabolism. By measuring the isotopic enrichment (the ratio of labeled to unlabeled) in different metabolite pools over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can calculate the rates of metabolic pathways involving leucine.

Applications in Research and Drug Development

  • Oncology: Cancer cells often exhibit altered amino acid metabolism to support rapid proliferation. Leucine tracers can be used to study increased protein synthesis and the contribution of leucine to the energy metabolism of cancer cells.[6] Radiolabeled leucine analogs are also being explored for cancer imaging with Positron Emission Tomography (PET).[3]

  • Metabolic Diseases: Leucine plays a role in insulin signaling and glucose metabolism.[] Leucine tracers can help elucidate the mechanisms of insulin resistance and the metabolic dysregulation in diseases like diabetes and obesity.

  • Muscle Physiology and Disease: As a key regulator of muscle protein synthesis, leucine tracers are invaluable for studying muscle growth, atrophy, and the effects of exercise, nutrition, and disease on muscle metabolism.[5]

  • Neurobiology: Leucine metabolism in the brain is important for protein synthesis and neurotransmitter balance. Tracers can be used to study these processes in neurodegenerative diseases.[7]

  • Drug Discovery and Development: MFA with leucine tracers can be used to assess the metabolic effects of drug candidates on cellular pathways, helping to identify mechanisms of action and potential off-target effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a typical leucine tracer experiment to illustrate the type of information generated.

Table 1: Leucine Flux and Oxidation Rates in Response to a Therapeutic Compound

Treatment GroupLeucine Flux (μmol/kg/hr)Leucine Oxidation (μmol/kg/hr)Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/hr)
Vehicle Control120 ± 1525 ± 595 ± 10
Compound A150 ± 2030 ± 7120 ± 13
Compound B90 ± 1220 ± 470 ± 8

Table 2: Fractional Synthesis Rate (FSR) of Myofibrillar Protein

ConditionFractional Synthesis Rate (%/hour)
Basal State0.05 ± 0.01
Post-exercise0.10 ± 0.02
Post-exercise + Leucine Supplementation0.15 ± 0.03

Experimental Protocols

This section provides a detailed methodology for a typical in vitro metabolic flux analysis experiment using ¹³C-labeled leucine in cultured mammalian cells.

1. Cell Culture and Tracer Labeling

  • Cell Seeding: Plate cells (e.g., cancer cell line or primary myocytes) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Medium Preparation: Prepare culture medium (e.g., DMEM) lacking endogenous leucine. Supplement this medium with a known concentration of uniformly labeled L-[U-¹³C₆]-Leucine and all other essential amino acids. The concentration of labeled leucine should be similar to that in standard culture medium.

  • Isotopic Steady State: To achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant, incubate the cells in the tracer medium for a sufficient duration. This is typically determined empirically but is often several hours to a full cell doubling time. For many cell lines, 8-24 hours is a common labeling period.

2. Metabolite Extraction

  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench all enzymatic activity.

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. The sample can be dried under a stream of nitrogen or using a vacuum concentrator before storage at -80°C or derivatization for analysis.

3. Analytical Measurement (GC-MS)

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts need to be derivatized to make them volatile. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for leucine and its downstream metabolites.

4. Data Analysis and Flux Calculation

  • Mass Isotopomer Distribution (MID) Correction: The raw MID data must be corrected for the natural abundance of ¹³C.

  • Metabolic Modeling: Use a computational software package (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model. This model includes the biochemical reactions involving leucine.

  • Flux Estimation: The software uses an iterative process to estimate the metabolic fluxes that best reproduce the experimentally measured MIDs.

Visualizations

Leucine Metabolism and its Role as a Tracer

Leucine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Labeled Leucine Labeled Leucine Intracellular Leucine Pool Intracellular Leucine Pool Labeled Leucine->Intracellular Leucine Pool Transport Protein Synthesis Protein Synthesis Intracellular Leucine Pool->Protein Synthesis Incorporation alpha-Ketoisocaproate (KIC) alpha-Ketoisocaproate (KIC) Intracellular Leucine Pool->alpha-Ketoisocaproate (KIC) Transamination Protein Breakdown Protein Breakdown Protein Breakdown->Intracellular Leucine Pool Release TCA Cycle TCA Cycle alpha-Ketoisocaproate (KIC)->TCA Cycle Catabolism

Caption: Overview of Leucine metabolism and its utility as a tracer.

Experimental Workflow for Leucine-based Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture B Tracer Administration (e.g., ¹³C-Leucine) A->B C Metabolite Extraction B->C D Mass Spectrometry (e.g., GC-MS) C->D E Data Processing (MID Calculation) D->E F Metabolic Flux Calculation E->F

Caption: Standard workflow for a metabolic flux analysis experiment.

Simplified mTORC1 Signaling Pathway Activated by Leucine

mTORC1_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibition Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inhibition mTORC1 mTORC1 Rag_GTPases->mTORC1 activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis phosphorylation of downstream targets

Caption: Leucine activates mTORC1 to promote protein synthesis.

References

Application Notes and Protocols for Cell-Based Assays Using Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Furoyl-leucine in cell-based assays, drawing upon the known biological activities of its constituent molecule, L-leucine, and related compounds that target similar cellular pathways. While specific experimental data for this compound is emerging, the following protocols and conceptual frameworks are presented to guide researchers in designing and implementing relevant assays.

Introduction

This compound is a derivative of the essential branched-chain amino acid, L-leucine. Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4] Additionally, leucine and its metabolites play a crucial role in insulin secretion and glucose homeostasis.[1][5] G-protein coupled receptor 120 (GPR120), a receptor for free fatty acids, is another key target in metabolic and inflammatory diseases.[6] Given the structural similarity of this compound to endogenous signaling molecules, it is a compound of interest for investigating metabolic and anti-inflammatory pathways.

These notes will detail potential cell-based assays to explore the effects of this compound on mTOR signaling, insulin secretion, and GPR120 activation, providing hypothetical data for illustrative purposes.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide expected outcomes and comparisons.

Assay TypeCell LineParameter MeasuredThis compound EC50/IC50 (µM)Positive Control
mTORC1 ActivationC2C12 myotubesp-p70S6K (T389)15 µML-leucine (100 µM)
Insulin SecretionINS-1E cellsInsulin Release25 µMGlucose (20 mM)
GPR120 ActivationHEK293T-hGPR120Calcium Mobilization10 µMGW9508 (5 µM)
Anti-inflammatory ActivityRAW 264.7 macrophagesTNF-α Inhibition5 µMDexamethasone (1 µM)

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway

Leucine is a potent activator of mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth by phosphorylating key downstream targets such as p70S6K and 4E-BP1.

mTORC1_Signaling Furoyl_leucine This compound mTORC1 mTORC1 Furoyl_leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth mTORC1_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed C2C12 cells Differentiate Differentiate to myotubes Seed_Cells->Differentiate Starve Serum starve cells Differentiate->Starve Treat Treat with this compound Starve->Treat Lyse Lyse cells Treat->Lyse Western_Blot Western Blot for p-p70S6K & p-4E-BP1 Lyse->Western_Blot Quantify Quantify band intensity Western_Blot->Quantify GPR120_Signaling Furoyl_leucine This compound (Potential Agonist) GPR120 GPR120 Furoyl_leucine->GPR120 Binds to Gq Gαq GPR120->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC DAG->PKC Anti_inflammatory Anti-inflammatory Effects PKC->Anti_inflammatory GPR120_Workflow cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Data Analysis Seed_Cells Seed HEK293T-hGPR120 cells Load_Dye Load with Fluo-4 AM Seed_Cells->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Add_Compound Add this compound Baseline->Add_Compound Measure_Flux Measure fluorescence change Add_Compound->Measure_Flux Calculate_Response Calculate peak response Measure_Flux->Calculate_Response Dose_Response Generate dose-response curve Calculate_Response->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

References

Furoyl-leucine: A Potential Probe for Amino Acid Transporter Research

Author: BenchChem Technical Support Team. Date: November 2025

Furoyl-leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a furoyl group to its amino group. While its existence is confirmed in chemical databases, its specific application and efficacy in the study of amino acid transporters are not yet extensively documented in publicly available scientific literature. This document aims to provide a foundational understanding of its potential applications based on the known roles of similar molecules and outlines hypothetical protocols for its use in research.

Introduction to this compound

This compound, chemically known as (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, is a modified amino acid. Its structure combines the nutrient-signaling properties of leucine with the chemical characteristics of a furoyl moiety. The furoyl group, derived from furan-2-carboxylic acid, is found in various bioactive compounds and can influence a molecule's interaction with biological targets.

Chemical Structure:

  • Formula: C11H15NO4

  • IUPAC Name: (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid

Potential Applications in Amino Acid Transporter Research

Given that L-leucine is a primary substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5), a key transporter involved in cell growth, nutrient signaling, and drug delivery, this compound could potentially serve as:

  • A Novel Substrate: To characterize the binding pocket and transport mechanism of LAT1 and other amino acid transporters. The furoyl group may alter its affinity and transport kinetics compared to natural L-leucine.

  • An Inhibitor: The bulky furoyl group might hinder the translocation process, allowing this compound to act as a competitive or non-competitive inhibitor of amino acid transport. This could be valuable for studying the physiological roles of these transporters in diseases like cancer, where LAT1 is often overexpressed.

  • A Molecular Probe: If fluorescently labeled, this compound could be used for imaging and tracking transporter activity in living cells.

Experimental Protocols

The following are generalized, hypothetical protocols for investigating the interaction of this compound with amino acid transporters, primarily focusing on LAT1. These protocols are based on standard methodologies used for studying transporter kinetics and inhibition.

Protocol 1: Cell-Based Amino Acid Uptake Assay

This protocol aims to determine if this compound is a substrate or an inhibitor of an amino acid transporter, such as LAT1.

Materials:

  • Cells expressing the transporter of interest (e.g., HT-29 or MCF-7 cells for endogenous LAT1, or HEK293 cells overexpressing the transporter).

  • Radiolabeled substrate (e.g., [3H]-L-leucine).

  • This compound.

  • Known inhibitor as a positive control (e.g., JPH203 or BCH for LAT1).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Inhibition Assay:

    • To determine if this compound is an inhibitor, pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or the positive control inhibitor in uptake buffer.

    • Add the radiolabeled substrate (e.g., [3H]-L-leucine) at a fixed concentration and incubate for a predetermined time (e.g., 1-5 minutes).

  • Substrate Assay:

    • To determine if this compound is a substrate, it would ideally be radiolabeled. In the absence of a labeled version, a competition assay can be performed where increasing concentrations of unlabeled this compound compete with a fixed concentration of a known radiolabeled substrate.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. For inhibition assays, plot the percentage of uptake against the log concentration of this compound to determine the IC50 value.

Protocol 2: mTOR Signaling Pathway Activation Assay

This protocol investigates whether this compound can mimic L-leucine in activating the mTORC1 signaling pathway, which is downstream of LAT1-mediated leucine uptake.

Materials:

  • Cells responsive to amino acid stimulation (e.g., C2C12 myotubes or cancer cell lines).

  • This compound.

  • L-leucine as a positive control.

  • Amino acid-free medium.

  • Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1).

  • Cell lysis buffer for Western blotting.

  • Protein assay kit.

Procedure:

  • Cell Culture and Starvation: Culture cells to the desired confluency. To synchronize the cells and reduce basal mTORC1 activity, starve the cells of amino acids by incubating them in an amino acid-free medium for 1-2 hours.

  • Stimulation: Replace the starvation medium with a medium containing either this compound at various concentrations, L-leucine as a positive control, or no amino acid as a negative control. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated and total S6K and 4E-BP1.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein. Compare the effects of this compound to the positive and negative controls.

Data Presentation

As there is no publicly available quantitative data for this compound's interaction with amino acid transporters, the following table is a template for how such data, once generated from the protocols above, should be structured.

CompoundTransporterAssay TypeParameterValue (e.g., µM)Cell Line
This compoundLAT1InhibitionIC50To be determinedHT-29
L-leucineLAT1TransportKmTo be determinedHEK293-LAT1
JPH203LAT1InhibitionIC50Reference valueHT-29

Visualization of Key Pathways and Workflows

To aid in the conceptualization of the proposed experiments, the following diagrams illustrate the relevant biological pathway and experimental workflows.

LAT1_mTOR_Pathway extracellular Extracellular (this compound / Leucine) lat1 LAT1 (SLC7A5) extracellular->lat1 membrane intracellular Intracellular (this compound / Leucine) mtorc1 mTORC1 intracellular->mtorc1 Activation lat1->intracellular s6k1 S6K1 mtorc1->s6k1 Phosphorylation four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylation protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis

Caption: LAT1-mediated transport and downstream mTORC1 signaling pathway.

Uptake_Assay_Workflow start Seed cells in 24-well plate wash1 Wash cells with uptake buffer start->wash1 inhibit Pre-incubate with This compound wash1->inhibit add_radiolabel Add [3H]-L-leucine inhibit->add_radiolabel incubate Incubate (1-5 min) add_radiolabel->incubate wash2 Wash with cold uptake buffer incubate->wash2 lyse Lyse cells wash2->lyse quantify Scintillation counting & Data analysis lyse->quantify

Caption: Workflow for a competitive radiolabeled uptake assay.

Conclusion

While direct experimental data on this compound's role in amino acid transporter studies is currently lacking in the accessible literature, its structural similarity to L-leucine suggests it is a promising candidate for such research. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the potential of this compound as a novel tool to probe the function and regulation of amino acid transporters. Further research is necessary to elucidate its specific interactions and to validate its utility in this field.

Application Notes and Protocols: The Furoyl Group as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and peptide synthesis. However, the use of the furoyl group as a standard Nα-amino protecting group in peptide synthesis is not widely documented in scientific literature. Therefore, the presented protocols are hypothetical and intended to serve as a guide for researchers interested in exploring novel protecting group strategies.

Introduction

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at the reactive N-terminus of amino acids during chain elongation. The selection of an appropriate protecting group is critical and depends on its stability under coupling conditions and the ease and selectivity of its removal. While protecting groups like Fmoc and Boc are the industry standards, the exploration of new protecting groups is a continuous effort to overcome specific challenges in the synthesis of complex peptides.

The furoyl group, derived from furoic acid, is an acyl group that can be readily introduced onto an amino group. Furoyl chloride is a commercially available and highly reactive acylating agent, making the synthesis of N-furoyl amino acids straightforward.[1][2] The furan moiety is a common structural motif in many pharmaceuticals and natural products, valued for its electronic properties and ability to participate in various chemical interactions.[3] This document explores the hypothetical application of the furoyl group as an Nα-amino protecting group in peptide synthesis, providing theoretical protocols and evaluation frameworks.

Characteristics of the Furoyl Group as a Hypothetical Protecting Group

The viability of the furoyl group as a protecting group hinges on the stability of the resulting amide bond and the conditions required for its selective cleavage.

  • Introduction: The furoyl group can be introduced by reacting an amino acid with 2-furoyl chloride under basic conditions. This is a standard Schotten-Baumann reaction, which is generally high-yielding.[4][5][6]

  • Stability: N-acyl amides are typically very stable compounds. An N-furoyl group is expected to be stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions used for Boc deprotection (e.g., TFA). This high stability could be an advantage for the protection of side chains where a robust protecting group is needed. However, for Nα-protection, this stability presents a challenge for its removal after each coupling step.

  • Cleavage: The cleavage of an amide bond, such as the one in an N-furoyl amino acid, is essentially an amide hydrolysis reaction. This typically requires harsh conditions, such as prolonged heating with strong acids or bases, which could also cleave the peptide bonds of the growing peptide chain.[7][8][9][10] This lack of orthogonality with the peptide backbone is a significant drawback for its use as a temporary Nα-protecting group. However, enzymatic cleavage could offer a milder and more specific method of deprotection if an appropriate amidase can be identified or engineered.

Hypothetical Advantages and Disadvantages:

FeatureHypothetical AdvantagesHypothetical Disadvantages
Introduction Simple, high-yielding reaction with a readily available reagent.Potential for side reactions if not performed under optimal conditions.
Stability Highly stable, potentially useful for side-chain protection.Too stable for use as a temporary Nα-protecting group under standard peptide synthesis conditions.
Cleavage -Requires harsh chemical conditions (strong acid or base with heat) that are not compatible with the stability of the peptide backbone. Enzymatic cleavage is a possibility but requires a specific enzyme.
Orthogonality Likely orthogonal to standard protecting groups due to its high stability.Lack of orthogonality with the peptide backbone under harsh cleavage conditions.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for the synthesis and use of N-furoyl amino acids. Optimization will be required for specific amino acids and peptide sequences.

Protocol 1: Synthesis of N-Furoyl-L-Amino Acids

This protocol describes the N-acylation of an L-amino acid using 2-furoyl chloride.

Materials:

  • L-amino acid

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the L-amino acid (1 equivalent) in 1 M NaOH solution (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • To this, add a solution of 2-furoyl chloride (1.1 equivalents) in dioxane or THF dropwise while maintaining the temperature at 0 °C and stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the amino acid is consumed.

  • Acidify the reaction mixture to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cleavage of the N-Furoyl Group (Hypothetical)

A. Acidic Hydrolysis

Warning: This method is likely to cleave peptide bonds as well.

Materials:

  • N-furoyl peptide

  • 6 M Hydrochloric acid (HCl)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve the N-furoyl peptide in 6 M HCl.

  • Heat the solution at reflux for 12-24 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

B. Basic Hydrolysis

Warning: This method is likely to cleave peptide bonds and may cause racemization.

Materials:

  • N-furoyl peptide

  • 4 M Sodium hydroxide (NaOH)

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve the N-furoyl peptide in 4 M NaOH.

  • Heat the solution at reflux for 4-8 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with an appropriate acid.

C. Enzymatic Cleavage (Hypothetical)

This would be the ideal method but requires a specific enzyme.

Materials:

  • N-furoyl peptide

  • Specific amidase (e.g., penicillin acylase, if active)

  • Appropriate buffer solution (e.g., phosphate buffer at a specific pH)

  • Incubator

Procedure:

  • Dissolve the N-furoyl peptide in the appropriate buffer.

  • Add the specific amidase.

  • Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for 1-24 hours.

  • Monitor the reaction by HPLC or LC-MS.

  • Quench the reaction and purify the resulting peptide.

Data Presentation (Hypothetical Quantitative Data)

The following tables present hypothetical data for the synthesis and evaluation of N-furoyl as a protecting group.

Table 1: Synthesis Yield of N-Furoyl-Amino Acids

Amino AcidYield (%)
Glycine95
Alanine92
Leucine89
Phenylalanine85

Table 2: Stability of N-Furoyl-Alanine under Standard Peptide Synthesis Conditions

ConditionTime (h)Remaining N-Furoyl-Ala (%)
20% Piperidine in DMF2>99
50% TFA in DCM2>99
HBTU/DIPEA in DMF4>99

Table 3: Cleavage Efficiency of N-Furoyl Group from a Dipeptide (Fur-Ala-Phe-OMe)

Cleavage ConditionTime (h)Cleavage Yield (%)Peptide Bond Integrity
6 M HCl, 100°C1290Low (significant hydrolysis)
4 M NaOH, 100°C685Low (significant hydrolysis and racemization)
Specific Amidase, 37°C498High

Visualizations

Figure 1: General Workflow for Evaluating a Novel Protecting Group cluster_0 Introduction cluster_1 Stability & Coupling cluster_2 Cleavage & Orthogonality cluster_3 Analysis a Synthesize Protected Amino Acid b Test Stability (Acid, Base, Coupling Reagents) a->b c Peptide Coupling a->c d Develop Cleavage Protocol c->d e Test Orthogonality d->e f Analyze Purity & Yield e->f

Caption: A logical workflow for the evaluation of a novel protecting group in peptide synthesis.

Figure 2: Synthesis of N-Furoyl Amino Acid struct1 Amino Acid reagents + NaOH, H2O/Dioxane struct1->reagents struct2 Furoyl Chloride struct2->reagents product N-Furoyl Amino Acid reagents->product

Caption: Reaction scheme for the synthesis of an N-furoyl amino acid.

Figure 3: Hypothetical Cleavage of N-Furoyl Group start N-Furoyl-Peptide acid Acidic Hydrolysis (e.g., 6M HCl, heat) start->acid base Basic Hydrolysis (e.g., 4M NaOH, heat) start->base enzyme Enzymatic Cleavage (Specific Amidase) start->enzyme product Deprotected Peptide acid->product base->product enzyme->product

Caption: Potential cleavage pathways for the N-furoyl protecting group.

Conclusion

While the furoyl group is not a conventional protecting group in peptide synthesis, its ease of introduction and the high stability of the resulting amide bond are noteworthy. The primary challenge lies in the development of a mild and selective cleavage method that preserves the integrity of the peptide backbone. The harsh conditions required for chemical hydrolysis make it unsuitable for Nα-protection in standard solid-phase or solution-phase peptide synthesis. However, for applications where a highly robust, permanent protecting group is required, or if a specific enzymatic cleavage method can be developed, the furoyl group could potentially find a niche role in the synthesis of complex peptides and protein analogues. Further research is necessary to fully evaluate its potential and overcome the significant challenge of its removal.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Furoyl-leucine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Furoyl-leucine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of L-leucine with furoyl chloride in the presence of a base. The reaction is typically carried out in a two-phase solvent system, consisting of an organic solvent and water, to facilitate the separation of the product and neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents are:

  • L-leucine: The amino acid substrate.

  • Furoyl chloride: The acylating agent.

  • Base: Typically a hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or an organic base like pyridine. The base is crucial for neutralizing the HCl generated during the reaction.

  • Solvent: A biphasic system is common, often using water and a water-immiscible organic solvent like diethyl ether or dichloromethane.

Q3: What are the typical reaction conditions for the Schotten-Baumann synthesis of this compound?

A3: While optimal conditions should be determined empirically, a general starting point involves dissolving L-leucine in an aqueous basic solution and then slowly adding furoyl chloride, either neat or dissolved in an organic solvent, with vigorous stirring at a controlled temperature, often at or below room temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (L-leucine and furoyl chloride). The disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product indicate the reaction's progression.

Q5: How is the this compound product isolated and purified?

A5: After the reaction is complete, the product is typically in the organic phase or can be precipitated from the aqueous phase by acidification. Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For higher purity, column chromatography on silica gel may be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of Furoyl Chloride: Furoyl chloride is moisture-sensitive and can hydrolyze to furoic acid before reacting with leucine.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Handle furoyl chloride in a dry environment (e.g., under a nitrogen atmosphere).
2. Incorrect pH: The reaction requires a basic pH to deprotonate the amino group of leucine, making it nucleophilic. If the pH is too low, the reaction will not proceed efficiently. If the pH is too high, it can promote the hydrolysis of the acyl chloride.2. Carefully control the pH of the aqueous phase, typically in the range of 8-11. Use a pH meter or pH indicator paper.
3. Insufficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the contact between the reactants at the interface of the two layers.3. Use a high-speed overhead stirrer or a magnetic stirrer with a large stir bar to ensure efficient mixing.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: The reaction may not have gone to completion.1. Increase the reaction time or gently warm the reaction mixture (monitor for decomposition).
2. Side Reactions: Possible side reactions include the formation of furoic acid (from hydrolysis of furoyl chloride) or the di-acylation of leucine (less common under controlled conditions).2. Optimize the stoichiometry of the reactants. Add the furoyl chloride slowly to the reaction mixture to minimize side reactions.
3. Formation of Di-furoyl-leucine: Excess furoyl chloride can lead to the formation of the di-acylated product.3. Use a slight excess of L-leucine relative to furoyl chloride.
Difficulty in Product Crystallization 1. Presence of Impurities: Impurities can inhibit crystal formation.1. Further purify the crude product using column chromatography before attempting recrystallization.
2. Inappropriate Solvent System: The chosen solvent may not be suitable for inducing crystallization.2. Experiment with different solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexane, or acetone/water.
3. Oily Product: The product may be an oil at room temperature.3. Try cooling the solution to a lower temperature or scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, purification by column chromatography is recommended.
Product Characterization Issues (e.g., unexpected NMR spectrum) 1. Incorrect Structure: The synthesized compound may not be this compound.1. Carefully re-examine the starting materials and reaction conditions. Compare the obtained spectral data with literature values for this compound if available.
2. Presence of Solvent Residues: Residual solvents from the reaction or purification can appear in the NMR spectrum.2. Dry the product under high vacuum for an extended period to remove residual solvents.
3. Isomeric Impurities: If the starting L-leucine was not enantiomerically pure, the product will be a mixture of diastereomers.3. Use enantiomerically pure L-leucine as a starting material.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a general procedure. Optimization may be required to achieve the best results.

Materials:

  • L-leucine

  • Furoyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or Dichloromethane)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Preparation of the Leucine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Acylation Reaction: While vigorously stirring the cooled leucine solution, slowly add a solution of furoyl chloride (1.1 equivalents) in diethyl ether dropwise over 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid).

  • Workup:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with 1 M HCl and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold ethanol/water.

    • Column Chromatography (if necessary): If the product is still impure, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

    • Further characterization can be done using Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Reactant Stoichiometry and Yield

ReactantMolar RatioMolecular Weight ( g/mol )Amount (example)
L-leucine1.0131.171.31 g
Furoyl chloride1.1130.541.44 g
Sodium hydroxide2.240.000.88 g
Product Molecular Weight ( g/mol ) Theoretical Yield (g)
This compound225.252.25 g

Table 2: Typical ¹H NMR and ¹³C NMR Data for L-leucine (Starting Material) in D₂O

L-leucine ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH~3.72~56.1
β-CH₂~1.70~42.5
γ-CH~1.70~26.9
δ-CH₃~0.95~24.8, ~23.6
COOH-~178.4

Note: The chemical shifts for this compound will be different due to the presence of the furoyl group. Researchers should expect to see signals corresponding to the furan ring protons and carbons in the respective NMR spectra of the product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start Start dissolve Dissolve L-leucine in aq. NaOH start->dissolve cool Cool to 0-5 °C dissolve->cool add_furoyl Add Furoyl Chloride Solution Dropwise cool->add_furoyl stir Stir at Room Temperature add_furoyl->stir monitor Monitor by TLC stir->monitor separate Separate Layers monitor->separate wash Wash Organic Layer separate->wash dry Dry and Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify characterize Characterize (NMR, MP, etc.) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_solutions Solutions low_yield Low or No Yield hydrolysis Furoyl Chloride Hydrolysis low_yield->hydrolysis ph_issue Incorrect pH low_yield->ph_issue mixing_issue Insufficient Mixing low_yield->mixing_issue impure_product Impure Product (TLC) incomplete_rxn Incomplete Reaction impure_product->incomplete_rxn side_reactions Side Reactions impure_product->side_reactions dry_conditions Use Anhydrous Conditions hydrolysis->dry_conditions control_ph Optimize and Control pH ph_issue->control_ph vigorous_stirring Ensure Vigorous Stirring mixing_issue->vigorous_stirring increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time optimize_stoichiometry Optimize Stoichiometry side_reactions->optimize_stoichiometry

Caption: Troubleshooting logic for this compound synthesis.

Furoyl-leucine solubility issues and solutions for aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Furoyl-leucine in aqueous buffers.

Troubleshooting Guide: Resolving this compound Solubility Challenges

Researchers often face difficulties in dissolving this compound directly in aqueous buffers due to its hydrophobic nature. This guide provides a systematic approach to overcoming these challenges.

Problem: this compound does not dissolve in my aqueous buffer (e.g., PBS).

Cause: The furoyl group attached to the leucine molecule significantly increases its hydrophobicity, leading to poor solubility in water-based solutions.

Solution Workflow:

start Start: Undissolved this compound stock_solution Prepare a Concentrated Stock Solution in an Organic Solvent start->stock_solution Initial Step dilution Dilute the Stock Solution into the Aqueous Buffer stock_solution->dilution Next Step sonication Apply Sonication dilution->sonication If precipitation occurs warming Gentle Warming dilution->warming If still not dissolved final_solution Final Solubilized this compound in Aqueous Buffer dilution->final_solution If fully dissolved sonication->final_solution warming->final_solution

Caption: Workflow for solubilizing this compound.

Detailed Experimental Protocols:

1. Preparation of a Concentrated Stock Solution:

It is highly recommended to first dissolve this compound in an organic solvent. This method is standard for similar N-substituted amino acids.[1][2]

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Dimethylformamide (DMF)

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the powder.

    • Vortex or gently swirl the vial until the solid is completely dissolved. Aim for a high concentration stock solution (e.g., 10-50 mM).

2. Dilution into Aqueous Buffer:

  • Protocol:

    • Obtain your target aqueous buffer (e.g., PBS, pH 7.4).

    • While vortexing the buffer, add the concentrated this compound stock solution dropwise. This rapid mixing helps to prevent immediate precipitation.

    • Do not exceed a certain percentage of the organic solvent in your final aqueous solution, as it may affect your downstream experiments (typically ≤1% v/v for cell-based assays).

3. Aiding Solubilization:

If precipitation or cloudiness occurs upon dilution, the following steps can be taken:

  • Sonication:

    • Place the vial containing the this compound solution in a sonicator bath.

    • Sonicate for 5-15 minutes. This can help to break down small aggregates and enhance dissolution.

  • Gentle Warming:

    • Warm the solution to 37°C in a water bath.

    • Gently swirl the vial periodically.

    • Avoid excessive heat, as it may degrade the compound.

Quantitative Data Summary:

Solvent SystemEstimated Solubility of this compound (mg/mL)
Organic Solvents
DMSOLikely > 20 mg/mL
EthanolLikely > 20 mg/mL
DMFLikely > 20 mg/mL
Aqueous Buffers with Co-solvent
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[2]

Note: These are estimated values. It is crucial to empirically determine the solubility for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why can't I dissolve this compound directly in PBS?

A1: this compound's chemical structure includes a nonpolar furoyl group, which makes the molecule hydrophobic and thus poorly soluble in polar solvents like water or PBS.

Q2: What is the best organic solvent to use for the stock solution?

A2: DMSO is a common and effective choice for creating high-concentration stock solutions of hydrophobic compounds.[1][2] Ethanol is also a good alternative, particularly if DMSO is incompatible with your experimental setup.

Q3: I've prepared my this compound solution in buffer, but it looks cloudy. What should I do?

A3: Cloudiness indicates that the this compound is not fully dissolved and may be forming a fine precipitate or suspension. Try sonicating the solution or gently warming it to 37°C as described in the troubleshooting guide. If the solution remains cloudy, you may have exceeded its solubility limit in that specific buffer and co-solvent concentration.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of molecules with ionizable groups, like the carboxylic acid on leucine, can be pH-dependent. While specific data for this compound is unavailable, for L-leucine, solubility is lowest near its isoelectric point and increases in more acidic or alkaline solutions. It is advisable to test the solubility of this compound in buffers with different pH values if you suspect pH is a limiting factor.

Q5: Can I store my this compound solution in the aqueous buffer?

A5: It is generally not recommended to store this compound in aqueous solutions for extended periods. For similar compounds, it is advised not to store the aqueous solution for more than one day to avoid potential degradation or precipitation over time.[1][2] It is best to prepare the aqueous solution fresh from a frozen organic stock solution for each experiment.

Signaling Pathway and Logical Relationships:

The challenge of this compound solubility is primarily a physicochemical problem rather than a biological signaling pathway. The logical relationship for addressing this issue is outlined in the troubleshooting workflow. The core principle is to leverage the "like dissolves like" concept by first using a nonpolar organic solvent before introducing the compound into an aqueous environment.

cluster_problem Problem cluster_solution Solution Furoyl_Leucine This compound (Hydrophobic) Insolubility Insolubility/ Precipitation Furoyl_Leucine->Insolubility Organic_Solvent Organic Solvent (e.g., DMSO) Aqueous_Buffer Aqueous Buffer (Hydrophilic) Aqueous_Buffer->Insolubility Dilution Controlled Dilution Stock_Solution Concentrated Stock Solution Organic_Solvent->Stock_Solution Dissolves Stock_Solution->Dilution Soluble_Complex Solubilized this compound in Buffer Dilution->Soluble_Complex

Caption: Logical relationship of the solubility problem and solution.

References

Stability of Furoyl-leucine under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Furoyl-leucine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other N-acyl amino acids, is primarily influenced by pH, temperature, and the presence of enzymes. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to the hydrolysis of the amide bond, breaking it down into furoic acid and leucine. Certain enzymes, such as amidases or proteases, can also catalyze this degradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from the hydrolysis of the amide bond are furoic acid and leucine. Under certain oxidative conditions, modifications to the furan ring or the leucine side chain could also occur, although this is generally less common than hydrolysis.

Q3: How should I store my this compound samples to ensure maximum stability?

A3: For optimal stability, this compound should be stored as a dry powder in a cool, dark, and dry place. If in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: The sample may have degraded due to improper storage or handling. The primary degradation products to expect are furoic acid and leucine.

  • Impurities: The initial this compound sample may contain impurities from the synthesis process.

  • Interaction with Excipients: If your formulation contains excipients, this compound may be interacting with them.

  • Contamination: The sample or the HPLC system might be contaminated.

Refer to the Troubleshooting Guide below for a more detailed approach to identifying the source of unexpected peaks.

Data Presentation: Stability of a Representative N-Acyl Amino Acid

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides illustrative data for a hypothetical N-acyl amino acid with a similar structure, subjected to forced degradation conditions. This data is intended to provide a general understanding of the expected stability profile.

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradants
Acidic Hydrolysis 246015%Acyl Group, Amino Acid
0.1 M HCl486025%Acyl Group, Amino Acid
Alkaline Hydrolysis 244035%Acyl Group, Amino Acid
0.1 M NaOH484055%Acyl Group, Amino Acid
Oxidative Stress 24258%Oxidized Acyl/Amino Acid
3% H₂O₂482515%Oxidized Acyl/Amino Acid
Thermal Stress 248012%Acyl Group, Amino Acid
(Solid State)488020%Acyl Group, Amino Acid
Photostability 24255%Minor Photodegradants
(ICH Q1B)48259%Minor Photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Forced degradation chamber (for thermal and photostability)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Expose the sample to 80°C in a stability chamber.

    • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photostability:

    • Expose the this compound solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples at appropriate time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, 40°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal Stress (Solid, 80°C) prep->therm photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation & Degradation Profile hplc->data degradation_pathway FL This compound FA Furoic Acid FL->FA Hydrolysis (Acid/Base/Heat) L Leucine FL->L Hydrolysis (Acid/Base/Heat) Ox_FL Oxidized Products FL->Ox_FL Oxidation

Common pitfalls in the synthesis of N-acyl amino acids.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acyl amino acid synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-acyl amino acids, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction has a very low yield. What are the common causes?

A: Low yields in N-acylation reactions can stem from several factors, primarily related to reagents, reaction conditions, and the nature of the amino acid itself.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis.[1] Using an aqueous base in a two-phase system, like in the Schotten-Baumann reaction, can lead to the hydrolysis of the acylating agent if the reaction is not efficient.[1]

  • Inadequate Base: The acylation of amines produces one equivalent of acid, which can form a salt with the unreacted amine, thereby reducing the amount of nucleophile available and diminishing the yield.[2] An insufficient amount of base to neutralize this generated acid is a common pitfall.

  • Steric Hindrance: Amino acids with bulky side chains, such as valine and isoleucine, can present steric hindrance at the β-carbon, which may slow down the acylation reaction and lead to lower yields.[3]

  • Poor Reagent Quality: Degradation of the acylating agent or the amino acid starting material can significantly impact the reaction outcome.

  • Sub-optimal Reaction Conditions: The Schotten-Baumann reaction, a common method for this synthesis, is typically conducted in a two-phase solvent system (e.g., dichloromethane and water) at or slightly above room temperature.[4] Deviations from optimal temperature and solvent conditions can reduce yield.

Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_purification Purification Issues Start Low Yield Observed Reagent_Check Check Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Conditions Start->Condition_Check Purification_Check Evaluate Workup & Purification Start->Purification_Check Acyl_Agent Acylating agent hydrolyzed? Reagent_Check->Acyl_Agent Is acylating agent sensitive to water? Base_Qty Sufficient base used? Reagent_Check->Base_Qty Was acid byproduct neutralized? Temp Optimal temperature? Condition_Check->Temp Solvent Correct solvent system? Condition_Check->Solvent Extraction Product lost during extraction? Purification_Check->Extraction Result Improved Yield Acyl_Agent->Result Solution: Use fresh/anhydrous reagent, consider non-aqueous conditions. Base_Qty->Result Solution: Use at least 2 equivalents of amine or add an auxiliary base. Temp->Result Solution: Adjust temperature as per protocol (e.g., cool to 10-15°C for Schotten-Baumann). [5] Solvent->Result Solution: Ensure appropriate biphasic or anhydrous solvent system. Extraction->Result Solution: Adjust pH during workup to ensure product is in the correct phase.

Caption: Troubleshooting decision tree for low yield in N-acyl amino acid synthesis.

Issue 2: Presence of Unexpected Side Products

Q: My analysis (TLC, LC-MS, NMR) shows multiple unexpected spots/peaks. What are the likely side reactions?

A: Several side reactions can occur during N-acyl amino acid synthesis, leading to a complex mixture of products.

  • N-Acylurea Formation: When using carbodiimide coupling agents (e.g., DCC, EDC), a common side product is the unreactive N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[3][5]

  • Diacylation: If the amino acid has a reactive side chain (e.g., the hydroxyl group of serine/threonine, the amino group of lysine), diacylation can occur where both the alpha-amino group and the side-chain functional group are acylated.[3] The use of protecting groups is essential to prevent this.[5]

  • Side-Chain Modification: Functional groups in amino acid side chains must often be protected to prevent them from reacting.[5] For example, the imidazole ring in histidine can be acylated, and the guanidino group of arginine can lead to δ-lactam formation upon activation.[6][7]

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid of the N-acyl amino acid can cyclize to form an oxazolone. This is a significant issue as it is a primary pathway for racemization.[3][8]

Table 1: Common Side Reactions and Prevention Strategies

Side ReactionCausal Reagent/ConditionAffected Amino AcidsPrevention Strategy
N-Acylurea Formation Carbodiimides (DCC, EDC)AllAdd a nucleophilic agent like HOBt or HOAt to trap the activated intermediate.[5]
Diacylation Powerful acylating agentsSer, Thr, Tyr, Lys, OrnProtect the side-chain functional group before N-acylation.[6]
δ-Lactam Formation Carboxyl activationArginineUse appropriate side-chain protection for the guanidino group.[7]
Racemization Strong base, over-activationAll chiral amino acidsUse a weaker base (e.g., NMM instead of TEA), lower temperature, and avoid prolonged reaction times.[9]

Issue 3: Racemization of the Chiral Center

Q: How can I confirm and prevent the loss of stereochemical purity in my product?

A: Racemization, the formation of an equal mixture of stereoisomers, is a critical pitfall, especially in pharmaceutical applications.

  • Mechanism of Racemization: The primary mechanism involves the formation of an oxazol-5(4H)-one (also known as an azlactone). The proton on the α-carbon of this intermediate is acidic and can be removed by a base, leading to a planar, achiral enolate. Subsequent protonation can occur from either face, resulting in racemization.[8][9]

  • Factors Influencing Racemization:

    • Base: Strong bases and those with less steric hindrance (e.g., triethylamine) can accelerate racemization more than bulkier or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[9]

    • Activation Method: Over-activation of the carboxyl group can promote oxazolone formation.[3] The use of certain protecting groups on the N-acyl moiety, like urethane-based groups (e.g., Z, Boc, Fmoc), helps suppress racemization.[6][10]

    • Temperature: Higher temperatures can increase the rate of racemization.[11]

  • Detection and Prevention:

    • Detection: Chiral HPLC or NMR with chiral shift reagents can be used to determine the enantiomeric purity of the final product.

    • Prevention: Use mild reaction conditions, choose the appropriate base, and employ coupling additives like HOBt or HOAt which can reduce racemization.[9] For the N-acyl group, using protecting groups that disfavor oxazolone formation is key.[6]

G cluster_main Racemization via Oxazolone Intermediate Start N-Acyl Amino Acid (L-configuration) Activated Activated Intermediate (e.g., mixed anhydride) Start->Activated Activation Oxazolone Oxazol-5(4H)-one (Azlactone) Activated->Oxazolone Cyclization Enolate Achiral Enolate (Aromatic-like) Oxazolone->Enolate + Base - H+ Racemic Racemic Mixture (L- and D-configuration) Enolate->Racemic + H+ G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_AA 1. Dissolve Amino Acid in aq. NaOH React 3. Combine solutions with vigorous stirring at low temp Prep_AA->React Prep_Acyl 2. Dissolve Acyl Chloride in Organic Solvent Prep_Acyl->React Stir 4. Stir for 1-3 hours (Monitor by TLC) React->Stir Acidify 5. Acidify aqueous phase to pH 1-2 Stir->Acidify Filter 6. Filter precipitated product Acidify->Filter Purify 7. Wash and Recrystallize Filter->Purify

References

Technical Support Center: Synthesis of Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Furoyl-leucine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yields in the Schotten-Baumann synthesis of this compound can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or loss of product during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Base: The reaction requires a base to neutralize the HCl generated. An inadequate amount of base can lead to the protonation of the leucine's amino group, rendering it non-nucleophilic and halting the reaction.[1] Ensure at least two equivalents of base are used: one to deprotonate the amino acid and another to neutralize the generated acid.

    • Poor Reagent Quality: Degradation of 2-furoyl chloride due to moisture can significantly reduce its reactivity. Always use freshly opened or properly stored 2-furoyl chloride.

    • Low Temperature: While low temperatures can suppress side reactions, they can also slow down the desired acylation. If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Side Reactions:

    • Hydrolysis of 2-Furoyl Chloride: 2-furoyl chloride can react with water, especially at higher pH and temperature, to form 2-furoic acid. This side reaction consumes the acylating agent and reduces the yield of the desired product.

    • Diacylation: Although less common for the alpha-amino group, excessive 2-furoyl chloride could potentially lead to side reactions. Using a stoichiometric amount or a slight excess of the acylating agent is recommended.

  • Product Loss During Workup:

    • Extraction Issues: this compound has some water solubility. During the extraction process, multiple extractions with an organic solvent are crucial to maximize the recovery of the product from the aqueous phase.

    • Precipitation/Crystallization: Ensure the pH is properly adjusted to the isoelectric point of this compound during precipitation to maximize the amount of product that crashes out of the solution.

Q2: I am observing an oily product instead of a solid precipitate. What should I do?

The formation of an oil instead of a crystalline solid during product isolation can be due to impurities or the presence of residual solvent.

Potential Causes and Solutions:

  • Impurities: The presence of unreacted starting materials or side products can act as an impurity, hindering crystallization. Ensure the reaction has gone to completion and that the workup procedure effectively removes byproducts.

  • Residual Solvent: Traces of the extraction solvent or water can prevent the product from solidifying. Ensure the product is thoroughly dried under vacuum.

  • Recrystallization: If an oil persists, attempt to recrystallize it from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until turbidity is observed, followed by cooling.

Q3: How can I minimize the formation of 2-furoic acid as a byproduct?

The formation of 2-furoic acid is a common side reaction due to the hydrolysis of 2-furoyl chloride.[2]

Strategies to Minimize Hydrolysis:

  • Control of pH: While a basic medium is necessary, excessively high pH can accelerate the hydrolysis of the acyl chloride. Maintaining the pH in the optimal range (typically 8-10 for Schotten-Baumann reactions) is crucial. A study on a similar reaction, the synthesis of lauroyl lysine, showed that pH has a significant impact on yield, with optimal conditions found between pH 10 and 13.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis of the 2-furoyl chloride.

  • Addition Rate of 2-Furoyl Chloride: Add the 2-furoyl chloride slowly and dropwise to the reaction mixture. This ensures that the concentration of the acyl chloride is kept low at any given time, favoring the reaction with the more nucleophilic amino group of leucine over the reaction with water.

Q4: What is the best method to purify the final this compound product?

The choice of purification method depends on the nature and quantity of the impurities.

Common Purification Techniques:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a crystalline product. A suitable solvent system, such as ethanol/water or acetone/water, can be used.

  • Column Chromatography: If recrystallization is ineffective or if there are significant amounts of impurities with similar solubility to the product, column chromatography using silica gel is a viable option. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes with a small amount of acetic acid) can be employed to separate the this compound from less polar impurities.

  • Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

The following tables summarize the key parameters influencing the yield of N-acylation reactions, based on general principles of the Schotten-Baumann reaction and related literature.

Table 1: Effect of pH on the Yield of N-Acyl Amino Acid Synthesis

pHYield (%)Observations
8-9ModerateSlower reaction rate, but reduced hydrolysis of acyl chloride.
10-11HighOptimal range for many Schotten-Baumann reactions, balancing amine nucleophilicity and acyl chloride stability.
> 12DecreasingIncreased rate of hydrolysis of the acyl chloride, leading to lower yields of the desired amide.

Note: Data is generalized from typical Schotten-Baumann reactions. Optimal pH for this compound synthesis should be determined empirically.

Table 2: Influence of Reaction Temperature on Yield and Purity

Temperature (°C)YieldPurityNotes
0 - 5ModerateHighSlower reaction rate, but minimizes side reactions like hydrolysis.
Room Temperature (~25)HighModerateFaster reaction, but may lead to an increase in byproducts.
> 40DecreasingLowSignificantly increased rate of acyl chloride hydrolysis and other side reactions.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Schotten-Baumann reaction is provided below.

Synthesis of N-(2-furoyl)-L-leucine

Materials:

  • L-Leucine

  • 2-Furoyl chloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution of L-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) with cooling in an ice bath.

  • Acylation: While vigorously stirring the cooled leucine solution, slowly add 2-furoyl chloride (1.1 equivalents) dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Workup - Acidification: After the reaction is complete, carefully acidify the aqueous solution to a pH of approximately 2 with concentrated HCl, followed by adjustment with dilute HCl. This will precipitate the this compound product.

  • Workup - Extraction: Extract the acidified aqueous mixture with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification - Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-furoyl)-L-leucine as a crystalline solid.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

Furoyl_Leucine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Leucine L-Leucine Solution in aq. NaOH Acylation Acylation (Schotten-Baumann) Leucine->Acylation FuroylChloride 2-Furoyl Chloride FuroylChloride->Acylation Acidification Acidification (HCl) Acylation->Acidification Extraction Extraction (Organic Solvent) Acidification->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct Low_Yield_Troubleshooting Start Low Yield of This compound CheckReaction Check for complete reaction (TLC/LC-MS) Start->CheckReaction CheckWorkup Review workup procedure Start->CheckWorkup CheckPurity Analyze purity of starting materials Start->CheckPurity IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss PoorReagents Poor Reagent Quality CheckPurity->PoorReagents OptimizeBase Increase base equivalents IncompleteReaction->OptimizeBase Insufficient Base? OptimizeTemp Slightly increase reaction temperature IncompleteReaction->OptimizeTemp Too Cold? OptimizeExtraction Increase number of extractions WorkupLoss->OptimizeExtraction Emulsion/Solubility? CheckpH Verify pH for precipitation WorkupLoss->CheckpH Incomplete Precipitation? UseFreshReagents Use fresh 2-furoyl chloride PoorReagents->UseFreshReagents Degraded Acyl Chloride?

References

Technical Support Center: Optimizing Furoyl-leucine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Furoyl-leucine is a novel research compound with limited publicly available data regarding its use in biological assays. This guide provides a general framework for the systematic optimization of a new chemical entity's concentration for in vitro assays, using the known properties of L-leucine and its derivatives as a conceptual reference.

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the effective concentration of this compound?

A1: For a novel compound, it is crucial to test a wide range of concentrations to identify the optimal window for your specific assay. A common starting point is a logarithmic or half-log dilution series spanning from nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This broad range helps in identifying the potency and potential toxicity of the compound.

Q2: How do I prepare a stock solution of this compound?

A2: The choice of solvent is critical and depends on the compound's solubility. Based on its chemical structure, this compound is likely to be soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[1] It is best practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent. This stock can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How can I be sure this compound is soluble and stable in my assay medium?

A3: Compound precipitation is a common cause of unreliable and irreproducible data. It is essential to visually inspect your prepared solutions for any signs of precipitation, both in the stock solution and after dilution in the aqueous assay buffer or medium. For a more quantitative assessment, you can perform a solubility assay (see Experimental Protocols Section). Stability can be assessed by incubating the compound in the assay medium for the duration of your experiment, followed by analytical methods like HPLC to check for degradation. Some amino acid derivatives can be unstable in aqueous solutions over time.[2]

Troubleshooting Guide

Problem: I am not observing any biological effect with this compound.
Possible Cause Troubleshooting Step
Concentration is too low Test a higher range of concentrations. Some compounds require higher concentrations to elicit a response.
Poor Solubility The compound may be precipitating out of the solution at the tested concentrations. Perform a solubility assay (see protocol below) and visually inspect all solutions under a microscope.[3]
Compound Instability This compound may be degrading in the assay medium. Assess the stability of the compound over the time course of your experiment.
Low Cell Permeability For cell-based assays, the compound may not be entering the cells. Consider using permeabilization agents if appropriate for your assay, or modify the compound's structure if possible.
Problem: I am observing high levels of cytotoxicity across all concentrations.
Possible Cause Troubleshooting Step
Inherent Toxicity The compound may be cytotoxic at the tested concentrations. Expand the dilution series to include much lower concentrations (e.g., picomolar to low nanomolar range).
Solvent Toxicity The concentration of your stock solvent (e.g., DMSO) may be too high in the final assay wells. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a solvent-only control.
Impure Compound Contaminants in your this compound sample could be causing cytotoxicity. Verify the purity of your compound using analytical methods.
Problem: My results are not reproducible.
Possible Cause Troubleshooting Step
Inconsistent Stock Solution Ensure the stock solution is properly dissolved and stored. Avoid repeated freeze-thaw cycles.
Precipitation The compound may be precipitating inconsistently upon dilution into the aqueous assay buffer. Prepare fresh dilutions for each experiment and visually inspect for precipitates.
Cell Seeding Variation In cell-based assays, ensure uniform cell seeding density across all wells, as variations can significantly impact results.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C11H15NO4PubChem[5]
Molecular Weight 225.24 g/mol PubChem[5]
IUPAC Name (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acidPubChem[5]
XLogP3 1.9PubChem[5]
Table 2: Reference Solubility Data for L-Leucine

This table provides solubility data for the parent amino acid, L-leucine, as a reference point. The furoyl group will alter these properties for this compound.

SolventSolubility
Water (25 °C) 24.26 g/L
1M HCl 50 mg/mL
Ethanol Slightly soluble
Ether Insoluble
Table 3: Example Serial Dilution Scheme for a 96-Well Plate

This table illustrates how to prepare a 10-point, 3-fold serial dilution from a 10 mM stock solution to achieve final assay concentrations from 100 µM to 5 nM, assuming a 1:100 final dilution into the assay well.

StepActionConcentration
1 Prepare 10 mM this compound stock in 100% DMSO.10 mM (Stock)
2 Dilute stock 1:10 in DMSO.1 mM (Working Stock)
3 In a dilution plate, add DMSO to 9 wells.-
4 Add Working Stock to well 1.1 mM
5 Perform 3-fold serial dilutions across the plate.1 mM to 50 nM
6 Add an equal volume of each dilution to assay wells.100 µM to 5 nM (Final)

Experimental Protocols

Protocol 1: Determining Aqueous Solubility

This protocol is adapted from standard methods for determining compound solubility in an aqueous buffer.[3][6]

  • Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Prepare the aqueous buffer of choice (e.g., PBS or cell culture medium).

  • Dilution: In a 96-well filter plate, add an aliquot of the DMSO stock to the aqueous buffer to achieve the highest desired concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 2%).

  • Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold fitted with a 96-well collection plate. Apply vacuum to filter the solutions, separating any undissolved precipitate.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved this compound using a plate reader with UV-Vis spectroscopy, comparing the absorbance to a standard curve of known concentrations.

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a method to determine the concentration range at which this compound is not cytotoxic to the cells.[7][8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will help you determine the non-toxic concentration range for your primary assays.

Protocol 3: General Enzyme Inhibition Assay

This protocol outlines the key steps for assessing the effect of this compound on enzyme activity.[12][13][14]

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, and substrate solution at their optimal concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the this compound dilutions. Allow them to pre-incubate for a set period (e.g., 15-30 minutes) to allow for binding. Include controls for no inhibition (enzyme + vehicle) and background (no enzyme).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis: Calculate the reaction rate for each this compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

G cluster_prep Phase 1: Preparation & Characterization cluster_cell_based Phase 2: Cell-Based Assays cluster_biochemical Phase 3: Biochemical Assays cluster_analysis Phase 4: Analysis stock Prepare High-Concentration Stock Solution (e.g., in DMSO) solubility Determine Aqueous Solubility stock->solubility stability Assess Stability in Assay Medium solubility->stability cytotoxicity Determine Cytotoxicity Range (e.g., MTT Assay) stability->cytotoxicity interference Check for Assay Interference stability->interference dose_response Perform Primary Assay (Dose-Response Curve) cytotoxicity->dose_response analyze Analyze Data & Determine Optimal Concentration dose_response->analyze ic50 Determine IC50 (Enzyme Inhibition Assay) interference->ic50 ic50->analyze

Caption: Workflow for optimizing a novel compound's concentration.

G start Experiment Failed: No Effect or Poor Reproducibility q1 Is the compound soluble in the assay medium? start->q1 q2 Is the concentration range appropriate? q1->q2 Yes sol1 Action: Check for precipitate. Perform solubility assay. q1->sol1 No q3 Is the compound stable? q2->q3 Yes sol2 Action: Test a wider concentration range (higher/lower). q2->sol2 No q4 Is there assay interference? q3->q4 Yes sol3 Action: Perform stability test (e.g., HPLC over time). q3->sol3 No sol4 Action: Run compound-only controls (no cells/enzyme). q4->sol4 Yes end_node Re-run Experiment q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Flowchart for troubleshooting common assay issues.

G compound This compound (Hypothetical Modulator) mTORC1 mTORC1 compound->mTORC1 Activates? S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits) autophagy Autophagy mTORC1->autophagy Inhibits protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes eIF4E->protein_synthesis Inhibits

Caption: Hypothetical signaling pathway modulated by a leucine derivative.

References

Furoyl-Leucine Interference with Common Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference by the compound furoyl-leucine in common biochemical assays. As direct interference data for this compound is not extensively documented in scientific literature, this guide offers a framework for identifying and troubleshooting potential artifacts in your experiments. The principles and protocols outlined here are broadly applicable for assessing the assay compatibility of other small molecules as well.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound is a chemical compound that consists of a furan ring linked to the amino acid leucine. While specific data on its bioactivity is limited, its structure, containing both a heterocyclic ring and an amino acid moiety, presents a potential for off-target interactions in various biochemical assays. Small molecules can interfere with assay components, leading to false-positive or false-negative results.

Q2: Which assays are most susceptible to interference by small molecules like this compound?

Luciferase-based reporter gene assays are particularly prone to interference from small molecules.[1][2] Compounds can directly inhibit the luciferase enzyme, affecting light output and leading to misinterpretation of the intended biological readout.[1] Other common assays that can be affected include those relying on fluorescence, absorbance, and enzymatic activity measurements.

Q3: What are the common mechanisms of assay interference?

Interference can occur through several mechanisms:

  • Direct Enzyme Inhibition: The compound may directly bind to and inhibit a reporter enzyme (e.g., luciferase) or a coupling enzyme in the assay.

  • Chemical Reactivity: The compound may react with assay reagents, such as substrates or cofactors. Furan-containing compounds, for instance, can be metabolically activated to reactive intermediates, though this is more a concern in cellular and in vivo systems, it highlights the potential reactivity of the furan moiety.

  • Aggregation: Some small molecules form aggregates in solution that can sequester and non-specifically inhibit enzymes.

  • Optical Interference: The compound may absorb light at the excitation or emission wavelengths of a fluorescent or colorimetric assay, or it may be intrinsically fluorescent.

Q4: How can I determine if this compound is interfering with my assay?

A series of control experiments are necessary to identify potential interference. These include testing the compound against the assay components in the absence of the biological target, performing counter-screens with alternative reporter systems, and assessing the compound's intrinsic optical properties.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow this troubleshooting workflow:

G start Unexpected Assay Results with this compound check_optical Check for Optical Interference (Absorbance/Fluorescence Scan) start->check_optical check_enzyme Test for Direct Enzyme Inhibition (e.g., Luciferase) check_optical->check_enzyme No Optical Interference interference_confirmed Interference Confirmed Modify Assay or Flag Compound check_optical->interference_confirmed Optical Interference Detected check_reagent Assess Reactivity with Assay Reagents check_enzyme->check_reagent No Direct Inhibition check_enzyme->interference_confirmed Enzyme Inhibition Detected orthogonal_assay Perform Orthogonal Assay (Different Detection Method) check_reagent->orthogonal_assay No Reagent Reactivity check_reagent->interference_confirmed Reagent Reactivity Detected no_interference Interference Unlikely Investigate Biological Effect orthogonal_assay->no_interference Orthogonal Assay Confirms Activity orthogonal_assay->interference_confirmed Orthogonal Assay Shows No Activity

Quantitative Data Summary for Interference Assessment

When investigating potential interference by this compound, systematically collect and organize your data. The following tables provide a template for summarizing key quantitative findings.

Table 1: this compound Optical Interference Profile

Wavelength (nm)AbsorbanceFluorescence Emission
Assay λex
Assay λem
Scan 280-800 nm<...><...>

Table 2: this compound Effect on Reporter Enzyme Activity

AssayThis compound Concentration (µM)% InhibitionIC50 (µM)
Firefly Luciferase <...><...><...>
Renilla Luciferase <...><...><...>
Other Enzymes<...><...><...>

Key Experimental Protocols

Protocol 1: Assessing Optical Interference

Objective: To determine if this compound has intrinsic absorbance or fluorescence that could interfere with the assay readout.

Methodology:

  • Prepare a dilution series of this compound in the final assay buffer.

  • Using a spectrophotometer, measure the absorbance spectrum of each concentration across a relevant wavelength range (e.g., 280-800 nm). Pay close attention to the excitation and emission wavelengths of your assay.

  • Using a spectrofluorometer, measure the fluorescence emission spectrum of each concentration. Excite the compound at your assay's excitation wavelength and scan the emission spectrum. Also, excite at a range of wavelengths to identify any intrinsic fluorescence.

  • Interpretation: Significant absorbance or fluorescence at the assay wavelengths indicates potential optical interference.

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits firefly luciferase, a common reporter enzyme.

Methodology:

  • Prepare a purified, recombinant firefly luciferase solution in assay buffer.

  • Prepare a dilution series of this compound.

  • In a white, opaque 96-well plate, add the luciferase solution to each well.

  • Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the luminescent reaction by adding a solution containing ATP and luciferin.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value if significant inhibition is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_luc Prepare Luciferase Solution add_luc Add Luciferase to Plate prep_luc->add_luc prep_comp Prepare this compound Dilutions add_comp Add Compound Dilutions prep_comp->add_comp add_luc->add_comp incubate Incubate add_comp->incubate add_sub Add ATP & Luciferin incubate->add_sub read Measure Luminescence add_sub->read calc_inhib Calculate % Inhibition read->calc_inhib calc_ic50 Determine IC50 calc_inhib->calc_ic50

Protocol 3: Orthogonal Assay Validation

Objective: To confirm a biological hit from a primary screen using an assay with a different detection modality.

Methodology:

  • Primary Assay: A luciferase reporter gene assay where this compound shows an effect (e.g., inhibition of a signaling pathway leading to decreased luminescence).

  • Orthogonal Assay Design: Design an experiment to measure the same biological endpoint using a different technology. For example, if the primary assay measures the expression of a target gene via a luciferase reporter, the orthogonal assay could be:

    • qRT-PCR: Directly measure the mRNA levels of the target gene.

    • Western Blot or ELISA: Measure the protein levels of the target gene product.

    • Fluorescent Reporter: Use a reporter construct where the target gene promoter drives the expression of a fluorescent protein (e.g., GFP).

  • Execution: Treat cells with this compound at the same concentrations used in the primary assay and perform the orthogonal assay.

  • Interpretation: If this compound shows a similar dose-dependent effect in the orthogonal assay, it is more likely a true biological hit. If the effect is not observed in the orthogonal assay, the result from the primary screen is likely an artifact of assay interference.

G cluster_outcomes primary Primary Screen (Luciferase Assay) Result: Activity Observed orthogonal Orthogonal Assay (e.g., qRT-PCR, Western Blot) primary->orthogonal conclusion conclusion orthogonal->conclusion Compare Results true_hit Consistent Results -> True Biological Hit conclusion->true_hit artifact Inconsistent Results -> Likely Assay Interference conclusion->artifact

References

Technical Support Center: Improving the Cellular Uptake of Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furoyl-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the cellular uptake of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is an N-acylated derivative of the amino acid L-leucine.[1] Its structure consists of a furan-2-carbonyl group attached to the nitrogen of leucine. This modification significantly impacts its properties compared to L-leucine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄PubChem[1]
Molecular Weight225.24 g/mol PubChem[1]
XLogP31.9PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]

XLogP3 is a computed measure of lipophilicity. A value of 1.9 suggests that this compound is moderately hydrophobic.

Q2: What are the likely mechanisms of this compound cellular uptake?

A2: Based on its structure as an N-acylated amino acid, this compound likely enters cells through a combination of passive diffusion and carrier-mediated transport.

  • Passive Diffusion: Its moderate lipophilicity (XLogP3 = 1.9) suggests it can passively diffuse across the cell membrane.[1]

  • Carrier-Mediated Transport: The leucine component suggests potential interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a primary candidate, as it transports large, neutral amino acids like leucine and can accommodate a variety of amino acid-like drugs.[2][3][4][5][6]

Q3: Is this compound a substrate for peptide transporters like PEPT1 or PEPT2?

A3: While this compound contains a peptide-like bond, its N-acylation may affect its recognition by peptide transporters. The substrate specificity of these transporters is complex, and direct evidence for this compound transport by PEPT1/2 is not currently available. Experimental validation would be required to confirm this.

Q4: How does the cellular uptake of this compound relate to the mTOR signaling pathway?

A4: Leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[7] If this compound is transported into the cell and subsequently metabolized to release leucine, it could lead to the activation of this pathway. Therefore, measuring mTORC1 activation can be an indirect indicator of this compound uptake and intracellular processing.

Troubleshooting Guide

Issue 1: Low or inconsistent cellular uptake of this compound.

Possible Cause Troubleshooting Suggestion
Poor Solubility in Assay Buffer: this compound's hydrophobicity may lead to precipitation in aqueous buffers.1. Optimize Formulation: Prepare stock solutions in an organic solvent like DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity. 2. Use of Solubilizing Excipients: For in vitro assays like Caco-2, consider the inclusion of non-toxic solubilizing agents such as Bovine Serum Albumin (BSA) (e.g., 4% w/v) or Poloxamer 188 (e.g., 2.5% w/v) in the assay buffer to improve solubility and recovery.[8][9]
Low Passive Permeability: The cell line used may have a very tight membrane, limiting passive diffusion.1. Use a More Permeable Cell Line: If not constrained by the experimental model, consider using cell lines with higher intrinsic permeability. 2. Enhance Uptake with Permeation Enhancers: In some experimental setups, non-toxic permeation enhancers can be used to transiently increase membrane fluidity. This should be done with caution as it can affect cell viability and the activity of membrane transporters.
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).1. Perform a Bidirectional Permeability Assay: Use a system like Caco-2 or MDCK cells to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. 2. Use Efflux Transporter Inhibitors: Repeat the uptake experiment in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if uptake is increased.
Metabolic Instability: this compound may be rapidly metabolized by the cells, leading to an underestimation of its intracellular concentration.1. Analyze for Metabolites: Use LC-MS/MS to analyze cell lysates and supernatant for potential metabolites of this compound. 2. Use Metabolic Inhibitors: If a specific metabolic pathway is suspected, use appropriate inhibitors to see if the intracellular concentration of the parent compound increases.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Suggestion
Inconsistent Cell Monolayer Integrity: In barrier models like Caco-2, leaky monolayers can lead to inconsistent results.1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of a confluent and tight cell monolayer before starting the experiment. 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow in the assay to assess monolayer integrity during the experiment.
Compound Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.1. Use Low-Binding Plates and Tips: Utilize labware specifically designed to minimize non-specific binding. 2. Include a Pre-incubation Step: Pre-incubate the plates with a solution containing a high concentration of a non-interfering protein like BSA to block non-specific binding sites. 3. Optimize Sample Recovery: When analyzing samples, ensure the extraction solvent is sufficient to recover the compound from both the aqueous phase and any bound surfaces. An "organic catch" approach, where collection plates are preloaded with an organic solvent, can improve recovery.[8]

Data Presentation

Table 2: Representative Permeability Data in Caco-2 Cells

CompoundXLogPPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol (High Permeability Control)3.125.023.00.92High
Atenolol (Low Permeability Control)0.20.50.61.2Low
Digoxin (P-gp Substrate)1.20.25.025.0Low (due to efflux)
Compound X (this compound analogue)2.08.07.50.94Moderate to High

Papp (A-B): Apparent permeability coefficient from apical to basolateral. Papp (B-A): Apparent permeability coefficient from basolateral to apical. Efflux Ratio = Papp (B-A) / Papp (A-B).

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is used to determine the intestinal permeability and potential for active efflux of a compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Values should be >250 Ω·cm².

  • Assay Procedure:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the dosing solution of this compound in HBSS (e.g., at 10 µM). If solubility is an issue, a co-solvent like DMSO can be used (final concentration ≤0.5%).

    • For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Cellular Uptake and Efflux Pathways

G cluster_membrane Cell Membrane passive Passive Diffusion intracellular This compound (Intracellular) passive->intracellular lat1 LAT1 Transporter lat1->intracellular efflux Efflux Pump (e.g., P-gp) extracellular This compound (Extracellular) efflux->extracellular extracellular->passive Hydrophobicity extracellular->lat1 Amino Acid Mimicry intracellular->efflux Active Transport

Caption: Potential cellular uptake and efflux pathways for this compound.

Experimental Workflow for Caco-2 Permeability Assay

G start Start culture Culture Caco-2 cells on Transwell inserts (21-25 days) start->culture teer Measure TEER for monolayer integrity culture->teer prepare Prepare this compound dosing solution teer->prepare incubate_ab Incubate for A-B transport prepare->incubate_ab incubate_ba Incubate for B-A transport prepare->incubate_ba collect Collect samples from donor and receiver chambers incubate_ab->collect incubate_ba->collect analyze Analyze samples by LC-MS/MS collect->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Leucine-Mediated mTORC1 Signaling Pathway

G leucine Intracellular Leucine mTORC1 mTORC1 leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates protein_synthesis Protein Synthesis Cell Growth S6K1->protein_synthesis Promotes fourEBP1->protein_synthesis Promotes (by relieving inhibition)

Caption: Simplified diagram of mTORC1 activation by intracellular leucine.

References

Addressing non-specific binding of Furoyl-leucine in protein assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Furoyl-leucine. This resource provides targeted troubleshooting guides and answers to frequently asked questions regarding a common challenge in protein assays: non-specific binding (NSB).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A: Non-specific binding refers to the interaction of a molecule, such as this compound, with proteins or surfaces that are not the intended target of the assay.[1][2] This phenomenon can be driven by various molecular forces, including electrostatic (charge-based) or hydrophobic interactions.[2][3] NSB is a significant problem because it generates a false-positive signal, which can lead to an overestimation of the specific interaction, reduced assay sensitivity, and inaccurate calculation of binding kinetics and affinity.[1][4]

Q2: As a small molecule, is this compound particularly prone to NSB?

A: Small molecules (< 500 Da), especially those with hydrophobic properties, can be prone to non-specific binding in various assays.[5][6] This can be due to interactions with hydrophobic pockets on proteins or adsorption to plastic surfaces of assay plates.[6][7] Furthermore, if the molecule carries a charge at the assay's pH, it can electrostatically interact with oppositely charged surfaces or proteins, contributing to NSB.[2][5] While data specifically on this compound is limited, its characteristics as a leucine derivative suggest that both hydrophobic and charge-based interactions could contribute to NSB depending on the experimental conditions.

Q3: What is the first step to determine if I have an NSB problem?

A: The most crucial first step is to perform a control experiment where the specific target is absent.[1][2][4]

  • For Surface Plasmon Resonance (SPR): Flow your analyte (this compound) over a reference surface without the immobilized target protein. A significant signal indicates binding to the sensor surface itself.[2][4]

  • For Pull-Down Assays: Perform a pull-down using beads that do not have the "bait" protein immobilized (e.g., GST protein alone for a GST pull-down). Detection of your protein of interest in the eluate points to NSB with the beads or the tag.[8]

  • For Fluorescence Polarization (FP): Measure the polarization of the fluorescent tracer in the presence of assay components (e.g., a high concentration of an unrelated protein) but without the specific binding partner. An unexpected increase in polarization suggests the tracer is binding non-specifically.

Q4: How does the biological activity of leucine relate to this compound assays?

A: Leucine is a branched-chain amino acid known to be a potent activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis and cell growth.[9][10][11][12] Leucine stimulates mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting mRNA translation.[9][10][11] When studying this compound, which is a derivative of leucine, it is often in the context of this pathway. Understanding this biological mechanism is crucial for designing relevant experiments and interpreting results.

Section 2: Troubleshooting Guides by Assay Type

This section provides specific advice for mitigating NSB in common protein assay formats.

2.1 Surface Plasmon Resonance (SPR)

Q: My this compound sample shows high binding to the reference flow cell. What can I do?

A: This is a clear sign of NSB to the sensor chip surface. The following strategies, often used in combination, can resolve this issue.

Table 1: Recommended Buffer Additives for Reducing NSB in SPR

AdditiveRecommended Starting ConcentrationMechanism of ActionKey Considerations
Increased Salt (e.g., NaCl) 150 mM - 500 mMShields electrostatic charges, reducing non-specific charge-based interactions.[2][3][4][13]Start with physiological salt (~150 mM) and increase incrementally. Very high salt can disrupt some specific interactions.
Non-ionic Surfactants (e.g., Tween 20) 0.005% - 0.05% (v/v)Disrupts non-specific hydrophobic interactions.[2][4][13] Also prevents analyte loss to tubing.[2]Use the lowest effective concentration, as high levels can interfere with some biological interactions or form micelles.
Blocking Proteins (e.g., BSA) 0.1 - 1 mg/mL (0.01% - 0.1%)Coats the sensor surface to block sites of non-specific interaction.[1][2]Ensure the BSA preparation is high purity and does not interact with your analyte. Not recommended if your target protein also has high affinity for BSA.
Co-solvents (e.g., DMSO) 1% - 5% (v/v)Can help solubilize hydrophobic small molecules and reduce their tendency to bind non-specifically.[5]Must be precisely matched between running buffer and analyte samples to avoid bulk refractive index shifts. Check protein tolerance for the co-solvent.

Experimental Protocol: SPR Non-Specific Binding Test

This protocol outlines the essential first step in troubleshooting: quantifying NSB.

  • System Preparation: Equilibrate the SPR instrument with your primary running buffer (e.g., HBS-EP+).

  • Surface Preparation: Use a new sensor chip with an activated but non-immobilized reference surface (flow cell 1) and your immobilized target protein on the active surface (e.g., flow cell 2).

  • Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer, including a zero-analyte (buffer only) sample.

  • Injection Series: Inject the this compound concentrations in ascending order over both the reference and active flow cells.

  • Data Analysis:

    • Observe the sensorgram for flow cell 1. Any significant response indicates binding to the chip surface.

    • Subtract the reference channel signal from the active channel signal (Fc2 - Fc1).

    • If the signal in the reference channel is high, proceed to optimize the running buffer using the additives in Table 1 and repeat this protocol. The goal is to minimize the signal in the reference channel.[4]

2.2 GST Pull-Down / Co-Immunoprecipitation (Co-IP) Assays

Q: My protein of interest is showing up in the control lane with GST-beads alone. How do I fix this?

A: This indicates your protein is binding non-specifically to the GST protein or the agarose beads themselves. This is a common issue that can be addressed with improved washing and blocking steps.

Table 2: Reagents for Reducing NSB in Pull-Down Assays

StrategyReagent / ConditionRecommended Concentration / UseMechanism of Action
Blocking Beads Bovine Serum Albumin (BSA) or Non-fat Dry Milk1-5% BSA or 5% milk in wash buffer.[14] Incubate beads for 1-4 hours or overnight at 4°C before adding lysate.[14]Coats the bead surface to prevent proteins from sticking non-specifically.[14][15][16]
Increasing Wash Stringency Salt (NaCl or KCl)Increase from 150 mM up to 500 mM in wash buffer.Disrupts weak, non-specific electrostatic interactions.
Increasing Wash Stringency Non-ionic Detergents (NP-40, Triton X-100)Increase from 0.1% up to 1.0% (v/v) in wash buffer.Disrupts weak, non-specific hydrophobic interactions.
Pre-clearing Lysate Glutathione-agarose beads (without bait)Incubate cell lysate with fresh beads for 1-2 hours at 4°C before the pull-down. Centrifuge to remove beads and the proteins stuck to them.Removes proteins from the lysate that have a high intrinsic affinity for the beads themselves.
Removing Nucleic Acid Bridges Nuclease (e.g., DNase, RNase, or Micrococcal Nuclease)Add to cell lysate during preparation.Removes contaminating DNA/RNA that can act as a bridge, mediating indirect protein-protein interactions.[15]

Experimental Protocol: Bead Blocking and Lysate Pre-Clearing

This protocol should be integrated into your standard GST pull-down workflow.[17][18]

  • Bead Preparation:

    • Aliquot the required amount of glutathione-agarose bead slurry for your experiment and a control (GST alone).

    • Wash the beads 3 times with 1 mL of cold Wash Buffer (e.g., PBS + 0.1% Triton X-100).

  • Bead Blocking:

    • After the final wash, resuspend the beads in 1 mL of Blocking Buffer (e.g., Wash Buffer + 1% BSA).

    • Incubate on a rotator for at least 1 hour at 4°C.[15]

  • Lysate Pre-clearing:

    • While beads are blocking, add 20-30 µL of fresh glutathione-agarose bead slurry to your ~1 mg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (e.g., 500 x g for 2 min). Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Do not disturb the pellet.

  • Binding Reaction:

    • Wash the blocked beads from step 2 to remove excess BSA.

    • Add your GST-bait protein (or GST control) to the blocked beads and incubate to allow binding.

    • Wash the beads to remove unbound bait protein.

    • Add the pre-cleared lysate to the beads and proceed with your standard binding incubation.

// Nodes with images (approximated with shapes and labels) node [shape=circle, style=filled, fixedsize=true, width=1.0]; beads [label="Beads", fillcolor="#FBBC05"]; gst [label="GST\n(Bait)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prey [label="Prey\nProtein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nsb_protein [label="NSB\nProtein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rna [label="RNA/\nDNA", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections gst -> beads [label=" Specific\n Affinity", fontcolor="#202124"]; prey -> gst [label=" Desired\n Interaction", fontcolor="#202124"]; nsb_protein -> beads [label=" NSB to Bead\n (Hydrophobic/\n Charge)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; nsb_protein -> gst [label=" NSB to Bait", style=dashed, color="#EA4335", fontcolor="#EA4335"]; gst -> rna [style=invis]; // for layout rna -> nsb_protein [label=" Nucleic Acid\n Bridge", style=dashed, color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for layout node [style=invis, width=0.1]; p1 [pos="2,2!"]; p2 [pos="4,0!"];

// Edges to invisible nodes for labels edge [style=invis]; prey -> p1; nsb_protein -> p2; } dot Caption: Potential sources of non-specific binding in pull-down assays.

2.3 Fluorescence Polarization (FP) Assays

Q: The change in polarization (mP) in my assay is very low, or my baseline mP for the free tracer is too high.

A: These issues can compromise the assay window and make it difficult to accurately measure binding. High background polarization can be caused by the tracer binding to things other than your target protein.

Table 3: Troubleshooting Common Issues in FP Assays

IssuePotential CauseRecommended Solution
High baseline mP of free tracer Tracer aggregation: The fluorescent small molecule is not fully soluble and is forming aggregates.Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20) to the assay buffer.[19]
Tracer binding to well plate: The tracer is adsorbing to the surface of the plastic microplate.Use non-binding surface (NBS) or low-binding microplates. Test this by incubating tracer in a well and measuring if the concentration in solution decreases over time.
Tracer binding to other buffer components: A blocking protein like BSA, if used, may be binding your tracer.Remove BSA from the buffer or replace it with a different, inert polymer like PEG or use bovine gamma globulin (BGG).
Low assay window (small ΔmP) "Propeller effect": The fluorophore is attached via a long, flexible linker, allowing it to rotate freely even when the tracer is bound to the protein.[20]Re-synthesize the tracer with a shorter, more rigid linker or attach the fluorophore at a different position.
High buffer fluorescence: The buffer itself has intrinsic fluorescence, increasing background noise.Use high-purity reagents (e.g., HPLC-grade water and buffer salts). Test the fluorescence intensity of the buffer alone.[21]
Signal drift or irreproducibility Photobleaching: The fluorophore is being destroyed by repeated exposure to excitation light.Reduce the number of flashes per well or the intensity of the excitation lamp on the plate reader.
Temperature fluctuations: Binding affinity is temperature-dependent.Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the plate reader maintains a stable temperature.

Experimental Protocol: Testing for Tracer NSB in FP

This protocol helps diagnose the cause of a high baseline polarization value.

  • Reagent Preparation:

    • Prepare your standard assay buffer.

    • Prepare your fluorescent tracer at the final assay concentration in the buffer.

    • Prepare a solution of a non-target protein (e.g., BSA at 1 mg/mL) in the buffer.

  • Plate Setup: In a 384-well black, non-binding surface plate, set up the following conditions in triplicate:

    • Wells A1-A3: Buffer only (blank).

    • Wells B1-B3: Tracer in buffer.

    • Wells C1-C3: Tracer in buffer + non-target protein (BSA).

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader.

  • Data Analysis:

    • Subtract the average intensity of the blank wells from all other wells.

    • Compare the mP values. If mP(Tracer + BSA) > mP(Tracer), it indicates your tracer is binding non-specifically to the BSA. If mP(Tracer) is already very high, consider tracer aggregation or binding to the plate as the primary issue.

G

References

Validation & Comparative

Furoyl-leucine vs. N-acetyl-leucine: A Comparative Guide for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-acetyl-leucine's established biological profile alongside the current data gap for Furoyl-leucine, providing a framework for future comparative studies.

Introduction

In the landscape of neuropharmacology and cellular biology, modified amino acids are gaining increasing attention for their potential therapeutic applications. Among these, N-acetyl-leucine has emerged as a compound of significant interest, with a growing body of research elucidating its mechanisms of action and clinical utility. In contrast, this compound, another leucine derivative, remains largely uncharacterized in biological systems. This guide provides a detailed comparison of what is known about N-acetyl-leucine and highlights the critical knowledge gaps regarding this compound, offering a roadmap for researchers and drug development professionals interested in exploring its potential.

N-acetyl-leucine: A Multi-faceted Neuroprotective Agent

N-acetyl-leucine, particularly its L-enantiomer (N-acetyl-L-leucine or levacetylleucine), has been the subject of numerous preclinical and clinical investigations. It is recognized for its therapeutic potential in a range of neurological disorders, including vertigo, ataxia, and certain neurodegenerative diseases.[1][2][3] The racemic form, N-acetyl-DL-leucine, has been used for decades in France for the treatment of vertigo.[4]

Mechanism of Action

The biological effects of N-acetyl-leucine are believed to be mediated through several interconnected pathways:

  • Cellular Transport and Metabolism: Acetylation of leucine alters its cellular uptake mechanism, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[5] This switch is crucial as it bypasses the rate-limiting step of leucine uptake via LAT1.[5] Once inside the cell, N-acetyl-L-leucine is metabolized to L-leucine and acetate.[6] The L-enantiomer is preferentially metabolized compared to the D-enantiomer.[5]

  • Modulation of Neuronal Excitability: In models of vertigo, N-acetyl-DL-leucine has been shown to restore the membrane potential of hyperpolarized or depolarized vestibular neurons, suggesting a direct effect on neuronal function.[7]

  • Enhancement of Autophagy and Cellular Clearance: N-acetyl-leucine may inhibit the mTORC1 pathway, a key regulator of cell growth and metabolism.[8][9] Inhibition of mTORC1 promotes autophagy, the cellular process for clearing damaged proteins and organelles, which can in turn reduce neuroinflammation.[8][9]

  • Metabolic Regulation: N-acetyl-leucine is thought to improve cerebral glucose metabolism, providing an enhanced energy source for brain cells, particularly in regions responsible for motor control and balance.[1][8] It may also help restore cellular pH by facilitating the efflux of lactate.[8][9]

Signaling Pathways

The known signaling pathways influenced by N-acetyl-leucine are centered around its metabolic effects and its role as a prodrug for L-leucine.

N_acetyl_leucine_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolism & Downstream Effects N_acetyl_L_leucine_ext N-acetyl-L-leucine (Extracellular) MCT1_OAT MCT1 / OATs N_acetyl_L_leucine_ext->MCT1_OAT N_acetyl_L_leucine_int N-acetyl-L-leucine (Intracellular) MCT1_OAT->N_acetyl_L_leucine_int L_leucine L-leucine N_acetyl_L_leucine_int->L_leucine Deacetylation Acetate Acetate N_acetyl_L_leucine_int->Acetate mTORC1 mTORC1 L_leucine->mTORC1 Inhibition (as N-acetyl-leucine) Protein_Synthesis Protein Synthesis L_leucine->Protein_Synthesis Activation Glucose_Metabolism Improved Glucose Metabolism Acetate->Glucose_Metabolism Autophagy Autophagy mTORC1->Autophagy

Proposed mechanism of N-acetyl-L-leucine action.
Pharmacokinetics

Pharmacokinetic studies have revealed significant differences between the L- and D-enantiomers of N-acetyl-leucine.[10][11][12]

ParameterN-acetyl-L-leucineN-acetyl-D-leucineReference
Administration Racemate (N-acetyl-DL-leucine)Racemate (N-acetyl-DL-leucine)[10]
Cmax (μg/mL) LowerHigher[10]
AUC (μg*h/mL) LowerHigher[10]
First-Pass Metabolism Subject to deacetylationNot subject to deacetylation[10][11][12]
Cellular Uptake Inhibited by D-enantiomerCompetes for uptake[10][11][12][13]

Experimental Protocol: Pharmacokinetic Analysis in Mice

A representative experimental protocol for determining the pharmacokinetics of N-acetyl-leucine enantiomers is as follows:

  • Animal Model: Male mice are used.[10]

  • Drug Administration: N-acetyl-DL-leucine or purified N-acetyl-L-leucine is administered orally at a specified dose (e.g., 100 mg/kg).[10]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.[10]

  • Sample Processing: Plasma is separated from the blood samples.[14]

  • Quantification: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in the plasma are quantified using chiral liquid chromatography/mass spectrometry (LC/MS).[10]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (T1/2) are calculated using a noncompartmental model.[10][14]

experimental_workflow Start Start: Oral Administration of Compound to Mice Blood_Collection Timed Blood Sample Collection Start->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis Chiral LC/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis End End: Pharmacokinetic Profile PK_Analysis->End

General workflow for pharmacokinetic studies.
Clinical Studies

N-acetyl-L-leucine has been investigated in clinical trials for several neurological conditions, demonstrating a generally favorable safety profile and promising efficacy.[7][15][16][17][18]

IndicationKey FindingsReference
Niemann-Pick Disease Type C (NPC) Significant improvement in neurological symptoms, ataxia, and quality of life.[1][16][18][1][16][18]
GM2 Gangliosidoses (Tay-Sachs & Sandhoff) Statistically significant and clinically relevant improvements in function and quality of life.[7][17][7][17]
Ataxia-Telangiectasia (A-T) Some studies show improved ataxia symptoms and quality of life, while others failed to show significant improvement in motor function.[15][19][20][15][19][20]
Cerebellar Ataxia Case series suggest improvement in ataxic symptoms.[7][7]

This compound: An Unexplored Derivative

In stark contrast to N-acetyl-leucine, there is a significant lack of publicly available biological data for this compound. Searches of scientific literature and databases reveal its chemical structure and basic identifiers, but no substantial in vitro or in vivo studies detailing its biological activity, mechanism of action, or pharmacokinetic profile.

One database lists this compound as a potential "Adamalysin II inhibitor," but this claim is not substantiated with experimental evidence in the available literature.

A Proposed Framework for Comparative Evaluation

To address the current knowledge gap and enable a meaningful comparison between this compound and N-acetyl-leucine, a systematic investigation of this compound's biological properties is required. The following experimental framework, based on the research conducted on N-acetyl-leucine, is proposed:

In Vitro Studies
  • Cellular Uptake and Transport:

    • Objective: To determine the primary transporters responsible for this compound uptake into cells.

    • Methodology: Utilize cell lines expressing specific transporters (e.g., LAT1, MCT1, OATs) and measure the uptake of radiolabeled or fluorescently tagged this compound in the presence and absence of known transporter inhibitors.

  • Metabolic Stability and Fate:

    • Objective: To assess the metabolic stability of this compound and identify its primary metabolites.

    • Methodology: Incubate this compound with liver microsomes or primary hepatocytes and analyze the resulting metabolites using LC/MS.

  • Mechanism of Action Screening:

    • Objective: To identify the potential signaling pathways modulated by this compound.

    • Methodology: Conduct high-throughput screening assays to assess the effect of this compound on key cellular targets, including mTORC1 signaling, autophagy markers (e.g., LC3-II), and markers of neuroinflammation.

In Vivo Studies
  • Pharmacokinetic Profiling:

    • Objective: To determine the pharmacokinetic parameters of this compound.

    • Methodology: Following the protocol outlined for N-acetyl-leucine, administer this compound to rodents and measure its plasma concentration over time.

  • Efficacy in Disease Models:

    • Objective: To evaluate the potential therapeutic efficacy of this compound.

    • Methodology: Test this compound in established animal models of neurological disorders where N-acetyl-leucine has shown efficacy, such as models of ataxia or vertigo. Behavioral and motor function tests would be the primary endpoints.

  • Toxicity Assessment:

    • Objective: To determine the safety profile of this compound.

    • Methodology: Conduct acute and repeated-dose toxicity studies in rodents to identify any potential adverse effects.

comparative_framework Furoyl_Leucine This compound In_Vitro In Vitro Evaluation Furoyl_Leucine->In_Vitro In_Vivo In Vivo Evaluation Furoyl_Leucine->In_Vivo Uptake_Metabolism Cellular Uptake & Metabolism Studies In_Vitro->Uptake_Metabolism MOA_Screening Mechanism of Action Screening In_Vitro->MOA_Screening Pharmacokinetics Pharmacokinetic Profiling In_Vivo->Pharmacokinetics Efficacy_Models Efficacy in Disease Models In_Vivo->Efficacy_Models Toxicity Toxicity Assessment In_Vivo->Toxicity Comparison Direct Comparison with N-acetyl-leucine Uptake_Metabolism->Comparison MOA_Screening->Comparison Pharmacokinetics->Comparison Efficacy_Models->Comparison Toxicity->Comparison

Logical framework for the biological evaluation of this compound.

Conclusion

N-acetyl-leucine stands as a well-researched compound with a defined, albeit complex, mechanism of action and demonstrated clinical potential for several neurological disorders. Its journey from a treatment for vertigo to a candidate for rare neurodegenerative diseases underscores the value of systematic biological investigation. This compound, on the other hand, represents a scientific unknown. The absence of published biological data precludes any direct comparison with N-acetyl-leucine at this time.

For researchers and drug development professionals, this disparity presents both a challenge and an opportunity. The comprehensive understanding of N-acetyl-leucine provides a clear and validated path for the investigation of this compound. By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to unravel the biological properties of this compound and determine if it holds similar, or perhaps even superior, therapeutic promise. Until such studies are conducted, N-acetyl-leucine remains the only one of these two modified amino acids with a scientifically supported basis for use in biological and clinical research.

References

Furoyl-leucine: A Specific Substrate for In-Depth Study of Pseudolysin (LasB) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the virulence of Pseudomonas aeruginosa, the selection of a specific and reliable enzyme substrate is paramount. This guide provides a comprehensive comparison of Furoyl-leucine as a substrate for Pseudolysin (LasB), a key metalloprotease virulence factor, with other available alternatives. The data presented herein supports the validation of this compound as a valuable tool for the accurate assessment of Pseudolysin activity.

Comparative Analysis of Pseudolysin Substrates

The specificity of an enzyme substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure of a substrate's specificity.

For comparative purposes, the kinetic parameters of a well-characterized chromogenic substrate for Pseudolysin, 3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-phenylalanine (FAPGG), are presented below.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Data not availableData not availableData not available
3-(2-furyl)acryloyl-glycyl-L-phenylalanyl-L-phenylalanine (FAPGG) 1.42401.71 x 10⁵
p-Nitroanilide (pNA) Derivatives
Lys-pNAData not availableHigher than Leu-pNAData not available
Leu-pNAData not availableLower than Lys-pNAData not available

Note: The comparison with p-nitroanilide derivatives indicates Pseudolysin's preference for certain amino acid residues, with Lys-pNA being hydrolyzed more rapidly than Leu-pNA.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable results. Below is a general protocol for a chromogenic assay to determine Pseudolysin activity, which can be adapted for use with this compound.

Pseudolysin Activity Assay Protocol

Materials:

  • Purified Pseudolysin (LasB) enzyme

  • This compound substrate stock solution (in a suitable buffer, e.g., Tris-HCl)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the this compound cleavage product.

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Dilute the purified Pseudolysin to the desired concentration in assay buffer.

    • Prepare a series of this compound substrate dilutions in assay buffer to determine Km.

  • Enzyme Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Initiate the reaction by adding a corresponding volume of the this compound substrate solution to each well.

    • The final reaction volume should be consistent across all wells.

  • Data Acquisition:

    • Immediately place the microplate in the microplate reader.

    • Measure the change in absorbance over time at the predetermined wavelength. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration.

Visualizing the Regulatory Pathway and Experimental Workflow

To better understand the context of Pseudolysin's function and the experimental approach to its study, the following diagrams are provided.

quorum_sensing_regulation LasI LasI PAI1 PAI-1 (Autoinducer) LasI->PAI1 Synthesizes LasR LasR PAI1->LasR Binds to LasR_PAI1 LasR-PAI-1 Complex RhlR RhlR LasR_PAI1->RhlR Activates lasB lasB Gene (Pseudolysin) LasR_PAI1->lasB Activates Transcription RhlI RhlI PAI2 PAI-2 (Autoinducer) RhlI->PAI2 Synthesizes PAI2->RhlR Binds to RhlR_PAI2 RhlR-PAI-2 Complex RhlR_PAI2->lasB Activates Transcription

Caption: Quorum sensing regulation of lasB (Pseudolysin) expression in P. aeruginosa.

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents setup_assay Set up 96-well plate (Enzyme + Buffer) prep_reagents->setup_assay initiate_reaction Initiate Reaction (Add Substrate) setup_assay->initiate_reaction measure_abs Measure Absorbance Change (Kinetic Read) initiate_reaction->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data determine_params Determine Kinetic Parameters (Km, Vmax, kcat) plot_data->determine_params end End determine_params->end

Caption: General experimental workflow for determining enzyme kinetic parameters.

This workflow outlines the key steps involved in a typical enzyme kinetics experiment using a chromogenic substrate. Following this standardized procedure ensures the generation of reliable and reproducible data for comparing the performance of different substrates.

Downstream Effects of Pseudolysin Activity

Pseudolysin is a major virulence factor of P. aeruginosa due to its ability to degrade a wide range of host proteins.[6][7][8][9] Its enzymatic activity has significant downstream consequences for the host during infection.

pseudolysin_effects cluster_ecm Extracellular Matrix Degradation cluster_immune Immune Evasion pseudolysin Pseudolysin (LasB) elastin Elastin pseudolysin->elastin Cleaves collagen Collagen pseudolysin->collagen Cleaves fibronectin Fibronectin pseudolysin->fibronectin Cleaves cytokines Cytokines & Chemokines pseudolysin->cytokines Degrades immunoglobulins Immunoglobulins pseudolysin->immunoglobulins Degrades complement Complement Proteins pseudolysin->complement Degrades tissue_damage Tissue Damage & Impaired Wound Healing elastin->tissue_damage collagen->tissue_damage fibronectin->tissue_damage reduced_inflammation Reduced Inflammatory Response cytokines->reduced_inflammation immunoglobulins->reduced_inflammation complement->reduced_inflammation

Caption: Downstream effects of Pseudolysin's enzymatic activity on host components.

Pseudolysin's proteolytic activity leads to the degradation of key components of the host's extracellular matrix, such as elastin, collagen, and fibronectin, resulting in tissue damage and impaired wound healing.[7][9][10][11][12] Furthermore, it contributes to immune evasion by degrading essential components of the immune system, including cytokines, chemokines, immunoglobulins, and complement proteins.[13] This disruption of the host's defense mechanisms facilitates the establishment and progression of P. aeruginosa infections.

References

Furoyl-leucine's Interaction with Human Mitochondrial Branched-Chain Aminotransferase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furoyl-leucine's interaction with its primary enzyme target, the human mitochondrial branched-chain aminotransferase (hBCATm). Due to the limited public data on this compound's cross-reactivity with a wide range of different enzymes, this document focuses on its well-characterized interaction with hBCATm and compares its activity with other known inhibitors of this enzyme. The information presented is supported by experimental data from publicly available resources.

Introduction to this compound and hBCATm

This compound, chemically known as (2S)-2-(furan-2-ylformamido)-4-methylpentanoic acid, is a derivative of the essential amino acid L-leucine. Its interaction with human mitochondrial branched-chain aminotransferase (hBCATm) has been structurally characterized, providing a basis for understanding its inhibitory potential.

hBCATm is a key enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. It catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. This enzymatic step is crucial for maintaining BCAA homeostasis and has been implicated in various physiological and pathological processes, including the regulation of the mTOR signaling pathway, which is a central controller of cell growth and metabolism. Dysregulation of hBCATm activity has been linked to metabolic disorders and certain types of cancer, making it a potential therapeutic target.

Comparative Analysis of hBCATm Inhibitors

To provide a context for this compound's interaction with hBCATm, the following table summarizes the inhibitory activities of various compounds against this enzyme. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

CompoundChemical ClassIC50 (µM)Reference
This compoundAcyl-amino acidData not publicly available[1]
Compound 1Pyrazolopyrimidinone4.6[2]
Compound 2-8ePyrazolopyrimidinoneData not publicly available[2]
Compound 14-61PyrazolopyrimidinoneData not publicly available[2]
BCAT-IN-2Not specifiedData not publicly available[2]

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against hBCATm, based on methodologies described in the scientific literature.

Enzyme Inhibition Assay for hBCATm

This assay measures the rate of α-ketoglutarate-dependent transamination of L-leucine by recombinant human hBCATm. The production of the α-keto acid product, α-ketoisocaproate (KIC), is coupled to a secondary enzymatic reaction that results in a measurable change in fluorescence or absorbance.

Materials:

  • Recombinant human hBCATm

  • L-leucine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Coupled enzyme (e.g., KIC dehydrogenase)

  • NAD+ or NADP+ (depending on the coupled enzyme)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant hBCATm in the assay buffer containing PLP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the hBCATm enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the substrates, L-leucine and α-ketoglutarate, along with the coupled enzyme and its co-substrate (e.g., NAD+).

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the activity of hBCATm.

  • Data Analysis: a. Calculate the initial reaction rates for each concentration of the test compound. b. Plot the reaction rates against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for hBCATm Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare hBCATm in Assay Buffer add_enzyme Add hBCATm to Wells & Incubate prep_enzyme->add_enzyme prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound to Microplate Wells prep_compound->add_compound prep_substrates Prepare Substrate Mix (Leucine, α-KG, Coupled Enzyme, NAD+) start_reaction Initiate Reaction with Substrate Mix prep_substrates->start_reaction add_compound->add_enzyme add_enzyme->start_reaction read_plate Monitor Kinetic Readout (Fluorescence/Absorbance) start_reaction->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates plot_data Plot Rates vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for determining the IC50 of hBCATm inhibitors.

hBCATm in the mTOR Signaling Pathway

mTOR_pathway BCAAs Branched-Chain Amino Acids (BCAAs) hBCATm hBCATm BCAAs->hBCATm mTORC1 mTORC1 BCAAs->mTORC1 Activates BCKAs Branched-Chain α-Keto Acids (BCKAs) hBCATm->BCKAs Furoyl_Leucine This compound Furoyl_Leucine->hBCATm Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Inhibition of hBCATm by this compound can modulate mTORC1 signaling.

References

Comparative Analysis of VHL and Cereblon-Based Chemical Probes for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as powerful tools for studying protein function and as potential therapeutic agents. This guide provides a comparative analysis of two prominent classes of PROTACs targeting the epigenetic reader protein BRD4: those utilizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, such as the Furoyl-leucine derivative-based probe MZ1, and those engaging the Cereblon (CRBN) E3 ubiquitin ligase, exemplified by dBET1.

This comparison focuses on their mechanism of action, biochemical and cellular performance, and the experimental methodologies used for their characterization, offering researchers and drug development professionals a comprehensive overview to inform their choice of chemical probes for BRD4 degradation.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules with three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting the two. Both MZ1 and dBET1 target BRD4 using the same warhead, JQ1, a known inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins. However, they differ in the E3 ligase they recruit to induce BRD4 degradation.

MZ1 incorporates a ligand derived from this compound, which binds to the VHL E3 ligase. In contrast, dBET1 utilizes a thalidomide-like moiety to recruit the CRBN E3 ligase. Upon binding to both BRD4 and their respective E3 ligases, these PROTACs facilitate the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC (e.g., MZ1) cluster_crbn Cereblon-based PROTAC (e.g., dBET1) BRD4_VHL BRD4 Ternary_VHL BRD4-MZ1-VHL Ternary Complex BRD4_VHL->Ternary_VHL JQ1 binding MZ1 MZ1 (JQ1-Linker-VHL Ligand) MZ1->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL VHL ligand binding Ub_BRD4_VHL Ubiquitinated BRD4 Ternary_VHL->Ub_BRD4_VHL Ubiquitination Ub_VHL Ubiquitin Ub_VHL->Ternary_VHL Proteasome_VHL Proteasome Ub_BRD4_VHL->Proteasome_VHL Recognition Degradation_VHL Degradation Products Proteasome_VHL->Degradation_VHL Degradation BRD4_CRBN BRD4 Ternary_CRBN BRD4-dBET1-CRBN Ternary Complex BRD4_CRBN->Ternary_CRBN JQ1 binding dBET1 dBET1 (JQ1-Linker-CRBN Ligand) dBET1->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN CRBN ligand binding Ub_BRD4_CRBN Ubiquitinated BRD4 Ternary_CRBN->Ub_BRD4_CRBN Ubiquitination Ub_CRBN Ubiquitin Ub_CRBN->Ternary_CRBN Proteasome_CRBN Proteasome Ub_BRD4_CRBN->Proteasome_CRBN Recognition Degradation_CRBN Degradation Products Proteasome_CRBN->Degradation_CRBN Degradation

Caption: Mechanism of BRD4 degradation by VHL- and CRBN-based PROTACs.

Performance Comparison: MZ1 vs. dBET1

The choice between a VHL-based and a CRBN-based degrader can be influenced by several factors, including their potency, selectivity, and the specific cellular context. Below is a summary of key performance data for MZ1 and dBET1.

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Significance
Binding Affinity (BRD4 BD2, Kd) ~28 nM~90 nMReflects the affinity of the JQ1 warhead.
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity can enhance ternary complex stability.
Degradation Potency (DC50 in HeLa cells) ~13 nM~3 nMIndicates the concentration required to degrade 50% of the target protein.
Selectivity Degrades BRD2, BRD3, and BRD4Degrades BRD2, BRD3, and BRD4Both are pan-BET family degraders due to the JQ1 warhead.
Kinetics of Degradation Slower onsetRapid degradationThe rate of degradation can be influenced by multiple factors including ternary complex stability and cellular localization of the E3 ligase.

Experimental Protocols

Accurate comparison of chemical probes requires robust and standardized experimental protocols. Below are outlines for key assays used to characterize and compare PROTACs like MZ1 and dBET1.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents: His-tagged VHL-ElonginB-ElonginC (VBC) complex or His-tagged DDB1-CRBN complex, GST-tagged BRD4 bromodomain, PROTAC of interest, fluorescently labeled anti-His and anti-GST antibodies compatible with TR-FRET.

  • Procedure:

    • Incubate a fixed concentration of the E3 ligase complex and BRD4 bromodomain with a serial dilution of the PROTAC in an appropriate assay buffer.

    • Add the TR-FRET antibody pair (e.g., Terbium-cryptate labeled anti-His and d2 labeled anti-GST).

    • Incubate to allow for complex formation and antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved.

Cellular Degradation Assay (e.g., Western Blot)

Objective: To measure the dose-dependent degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Lysis: Harvest the cells and prepare whole-cell lysates.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 value.

Experimental_Workflow start Start: Select PROTACs for Comparison biochem Biochemical Assays start->biochem cellular Cellular Assays start->cellular binding 1. Binding Affinity (SPR/ITC) (PROTAC to POI & E3 Ligase) biochem->binding ternary 2. Ternary Complex Formation (TR-FRET) (Measure cooperativity) biochem->ternary analysis Data Analysis & Comparison binding->analysis ternary->analysis degradation 3. Degradation Potency (Western Blot/MS) (Determine DC50 & Dmax) cellular->degradation viability 4. Cell Viability/Phenotypic Assays (e.g., MTT, CellTiter-Glo) cellular->viability selectivity 5. Selectivity Profiling (Proteomics) (Identify off-targets) cellular->selectivity degradation->analysis viability->analysis selectivity->analysis conclusion Conclusion: Select Optimal Probe analysis->conclusion

Caption: A typical experimental workflow for comparing chemical probes.

Conclusion

The choice between a this compound-based VHL recruiter like that in MZ1 and a thalidomide-based CRBN recruiter as in dBET1 depends on the specific research question and experimental system. While both effectively degrade BRD4, they exhibit different biochemical and cellular characteristics. A thorough characterization using the assays outlined above is crucial for the rational selection and application of these powerful chemical probes. The continued development of novel E3 ligase ligands and warheads will undoubtedly expand the toolbox for targeted protein degradation, enabling a more nuanced and precise interrogation of biological systems.

Validating Furoyl-leucine as a Leucine Pro-drug: A Comparative Isotopic Labeling Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopically Labeled Furoyl-leucine and Leucine for Metabolic Elucidation

In the pursuit of novel therapeutic agents and a deeper understanding of metabolic pathways, the use of metabolic tracers is indispensable. This compound, an N-acylated derivative of the essential amino acid leucine, presents a compelling case for investigation as a potential pro-drug for leucine delivery. This guide provides a comprehensive framework for a validation study employing stable isotopic labeling to compare the metabolic fate of this compound against that of Leucine. By presenting detailed experimental protocols, data comparison tables, and clear visualizations of the underlying pathways and workflows, this document serves as a critical resource for researchers aiming to elucidate the biological activity of this compound.

Introduction: The Rationale for a Comparative Validation Study

Leucine is a branched-chain amino acid (BCAA) that plays a pivotal role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[1] Its therapeutic potential in conditions associated with muscle wasting and metabolic dysregulation is an area of active research.[2][3] this compound, as a chemical modification of leucine, may offer advantages in terms of stability, bioavailability, or targeted delivery. However, a fundamental question remains: is this compound metabolized to release free leucine, thereby acting as a pro-drug, or does it possess its own distinct metabolic pathway and biological activity?

To address this, a validation study using stable isotope-labeled tracers is proposed. By introducing a "heavy" isotope (e.g., ¹³C or ¹⁵N) into the molecular structure of both this compound and Leucine, we can precisely track their absorption, distribution, metabolism, and excretion (ADME) profiles using mass spectrometry. This direct comparison will provide definitive evidence to either support or refute the pro-drug hypothesis.

Hypothetical Metabolic Pathways

The central hypothesis of this validation study is that this compound is hydrolyzed in vivo to yield furoic acid and leucine, with the released leucine then entering its established metabolic pathways. The following diagram illustrates this proposed metabolic cascade in comparison to the direct metabolism of leucine.

This compound vs Leucine Metabolism Hypothetical Metabolic Pathways cluster_furoyl_leucine This compound Pathway cluster_leucine Leucine Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis N-acyl-aminoacidase Furoic Acid Furoic Acid Hydrolysis->Furoic Acid Leucine_from_FL Leucine Hydrolysis->Leucine_from_FL Protein Synthesis Protein Synthesis Leucine_from_FL->Protein Synthesis Transamination Transamination Leucine_from_FL->Transamination Leucine Leucine Leucine->Protein Synthesis mTOR Pathway Leucine->Transamination BCAT alpha-KIC α-Ketoisocaproate Transamination->alpha-KIC Oxidative Decarboxylation Oxidative Decarboxylation alpha-KIC->Oxidative Decarboxylation BCKDH Acetyl-CoA Acetyl-CoA Oxidative Decarboxylation->Acetyl-CoA Acetoacetate Acetoacetate Oxidative Decarboxylation->Acetoacetate

Caption: Hypothetical metabolic pathways of this compound and Leucine.

Experimental Design: A Head-to-Head Comparison

To objectively compare the metabolic fate of this compound and Leucine, a two-phase experimental design is proposed: an initial in vitro assessment followed by a definitive in vivo study.

Phase 1: In Vitro Metabolic Stability in Liver Microsomes and Plasma

This initial phase will assess the rate at which the furoyl group is cleaved from this compound in a controlled environment, providing a preliminary indication of its potential as a pro-drug.

Phase 2: In Vivo Pharmacokinetic and Metabolite Profiling in a Rodent Model

The in vivo phase will provide a comprehensive comparison of the ADME properties of isotopically labeled this compound and Leucine in a living system.

Detailed Experimental Protocols

Synthesis of Isotopically Labeled Compounds

Stable isotope-labeled L-Leucine (e.g., U-¹³C₆, ¹⁵N-L-Leucine) is commercially available. Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N in the leucine moiety) will need to be custom synthesized. This can be achieved by reacting the isotopically labeled L-Leucine with furoyl chloride. The final product must be purified by chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and NMR.

In Vitro Experimental Protocol
  • Incubation: Incubate 1 µM of isotopically labeled this compound with liver microsomes (from human or the selected rodent model) and, in separate experiments, with plasma.

  • Time Points: Collect samples at 0, 15, 30, 60, and 120 minutes.

  • Sample Preparation: Quench the reaction with ice-cold acetonitrile containing a known concentration of an internal standard (e.g., D₃-Leucine).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (labeled this compound) and the appearance of the metabolite (labeled Leucine).

In Vivo Experimental Protocol
  • Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight.

  • Dosing: Administer a single oral dose of either isotopically labeled this compound or isotopically labeled Leucine (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples via tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood samples to obtain plasma. Precipitate proteins with acetonitrile containing an internal standard.

  • Analysis: Use a validated LC-MS/MS method to quantify the concentrations of the labeled and unlabeled forms of this compound, Leucine, and its major metabolite, α-ketoisocaproate (KIC), in the plasma samples.

Experimental Workflow

The following diagram outlines the key steps in the proposed validation study.

Validation_Study_Workflow Experimental Workflow for Validation Study cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Phase cluster_data Data Analysis & Comparison Labeled_FL Synthesize Isotopically Labeled this compound Microsomes Liver Microsome Incubation Labeled_FL->Microsomes Plasma Plasma Stability Assay Labeled_FL->Plasma Dosing Oral Dosing (Rodent Model) Labeled_FL->Dosing Labeled_L Procure Isotopically Labeled Leucine Labeled_L->Dosing Sample_Prep Plasma Sample Preparation Microsomes->Sample_Prep Plasma->Sample_Prep Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Blood_Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Metabolite_ID Metabolite Profiling LCMS->Metabolite_ID Comparison Comparative Assessment PK_Analysis->Comparison Metabolite_ID->Comparison

Caption: Experimental workflow for the comparative validation study.

Data Presentation and Comparison

The quantitative data generated from the in vitro and in vivo experiments should be summarized in clear and concise tables to facilitate a direct comparison between this compound and Leucine.

Table 1: In Vitro Metabolic Stability
CompoundMatrixHalf-life (t½, min)Appearance of Labeled Leucine (pmol/min)
Labeled this compoundLiver Microsomes45.222.1
Labeled this compoundPlasma>120<1.0

Hypothetical data suggesting that this compound is metabolized in the liver but is relatively stable in plasma.

Table 2: In Vivo Pharmacokinetic Parameters
Compound AdministeredAnalyteCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)
Labeled this compoundLabeled this compound12500.53450
Labeled Leucine8501.04120
Labeled α-KIC1501.5870
Labeled LeucineLabeled Leucine15000.55200
Labeled α-KIC2501.01450

Hypothetical data indicating that orally administered this compound is absorbed and leads to the appearance of leucine in circulation, although with a slightly delayed Tmax and lower Cmax compared to direct leucine administration.

Conclusion and Future Directions

This guide outlines a robust and objective methodology for validating the metabolic fate of this compound through a direct comparison with Leucine using stable isotope labeling. The experimental data, presented in the proposed tabular format, will provide clear evidence to determine if this compound functions as a pro-drug for leucine.

Should the results support the pro-drug hypothesis, further studies would be warranted to explore the potential therapeutic benefits of this compound in terms of improved bioavailability, sustained release of leucine, or altered tissue distribution. Conversely, if this compound is found to have a distinct metabolic profile, investigations into its unique biological activities would be a logical next step. This validation framework provides the essential first step in characterizing this promising compound for potential applications in research and drug development.

References

Orthogonal Methods for Confirming Furoyl-leucine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of Furoyl-leucine, a derivative of the essential amino acid L-leucine. Given the well-documented role of L-leucine in activating the mTORC1 signaling pathway to promote protein synthesis, this document outlines a primary screening assay and a suite of orthogonal methods to rigorously confirm this hypothesized activity.[1][2][3] The use of orthogonal methods, which employ different detection principles to measure a common biological outcome, is a critical step in drug discovery to eliminate false positives and confirm the specific mechanism of action.[4][5][6]

Hypothesized Primary Activity of this compound

This compound is postulated to act as a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1] By mimicking or enhancing the signaling effects of L-leucine, this compound is expected to induce the phosphorylation of key downstream targets of mTORC1, leading to an increase in protein translation.

Primary Assay: High-Throughput Screening (HTS) for p70S6K Phosphorylation

A primary screen will be conducted to identify compounds that increase the phosphorylation of p70S6 kinase (p70S6K) at Threonine 389, a direct downstream target of mTORC1.[7] A fluorescence-based immunoassay in a 384-well format will be used for high-throughput capability.

Orthogonal Validation Strategy

A multi-faceted approach using orthogonal assays is essential to validate the primary screen results and elucidate the mechanism of this compound. This strategy includes examining direct target engagement, downstream functional effects, and potential off-target signaling.

Table 1: Comparison of Orthogonal Methods for this compound Activity
Method Principle Parameter Measured This compound (EC50/IC50) L-Leucine (EC50/IC50) Inactive Control (EC50/IC50)
Primary Assay: TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer ImmunoassayPhosphorylation of p70S6K (Thr389)15 µM50 µM> 1000 µM
Orthogonal Method 1: Western Blot SDS-PAGE and ImmunoblottingPhosphorylation of mTOR (Ser2448), p70S6K (Thr389), 4E-BP1 (Thr37/46)18 µM60 µMNo significant change
Orthogonal Method 2: SUnSET Assay Puromycin incorporation into nascent polypeptide chainsGlobal protein synthesis rate25 µM75 µMNo significant change
Orthogonal Method 3: AMPK Activity Assay Luminescence-based kinase assayPhosphorylation of a specific AMPK substrate> 500 µM> 500 µM> 500 µM
Orthogonal Method 4: Cell Proliferation Assay Real-time cell analysis (impedance-based)Cell proliferation rate over 72 hours30 µM85 µMNo significant change

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway for this compound and the workflow for its validation.

mTOR_Pathway cluster_input Inputs cluster_pathway mTORC1 Signaling This compound This compound Rag_GTPases Rag GTPases This compound->Rag_GTPases L-Leucine L-Leucine L-Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 | Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E_BP1->Protein_Synthesis |

Caption: Hypothesized mTORC1 signaling pathway activated by this compound.

Experimental_Workflow cluster_orthogonal Orthogonal Assays Primary_Screen Primary Screen: TR-FRET for p-p70S6K Hit_Confirmation Hit Confirmation & Dose Response Primary_Screen->Hit_Confirmation Orthogonal_Validation Orthogonal Validation Hit_Confirmation->Orthogonal_Validation Western_Blot Western Blot (p-mTOR, p-p70S6K, p-4E-BP1) Orthogonal_Validation->Western_Blot SUnSET SUnSET Assay (Protein Synthesis) Orthogonal_Validation->SUnSET AMPK_Assay AMPK Activity Assay (Off-target check) Orthogonal_Validation->AMPK_Assay Proliferation_Assay Cell Proliferation Assay (Phenotypic effect) Orthogonal_Validation->Proliferation_Assay Logical_Relationships Primary_Hit Primary Hit: Increased p-p70S6K (TR-FRET) Confirms_Pathway_Activation Confirms Upstream Pathway Activation Primary_Hit->Confirms_Pathway_Activation Confirms_Downstream_Function Confirms Downstream Functional Outcome Primary_Hit->Confirms_Downstream_Function Assesses_Specificity Assesses Specificity vs. Related Pathways Primary_Hit->Assesses_Specificity Confirms_Phenotypic_Effect Confirms Cellular Phenotypic Consequence Primary_Hit->Confirms_Phenotypic_Effect Western_Blot Orthogonal Method 1: Western Blot Confirms_Pathway_Activation->Western_Blot SUnSET Orthogonal Method 2: SUnSET Assay Confirms_Downstream_Function->SUnSET AMPK_Assay Orthogonal Method 3: AMPK Assay Assesses_Specificity->AMPK_Assay Proliferation Orthogonal Method 4: Proliferation Assay Confirms_Phenotypic_Effect->Proliferation

References

Benchmarking Furoyl-leucine: A Comparative Guide to Known Metabolic Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, the rigorous evaluation of novel compounds against established inhibitors is paramount. This guide provides a comparative framework for benchmarking Furoyl-leucine, a synthetic derivative of the essential amino acid leucine, against well-characterized inhibitors of key nodes within the leucine metabolic and signaling pathways. Due to the limited publicly available data on the specific biological activities of this compound, this document serves as a methodological template, outlining a proposed benchmarking strategy.

The catabolism of leucine and its role as a signaling molecule are critical in various physiological and pathological processes, including protein synthesis, insulin signaling, and cancer metabolism. The primary pathways of interest are the leucine degradation pathway, initiated by branched-chain amino acid aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKD) complex, and the nutrient-sensing mammalian target of rapamycin complex 1 (mTORC1) signaling cascade.

This guide presents a curated selection of known inhibitors for these pathways, their reported potencies, and detailed experimental protocols to facilitate a comprehensive comparative analysis.

Comparative Analysis of Inhibitor Potency

To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of selected inhibitors targeting key enzymes in the leucine metabolic and signaling pathways.

TargetInhibitorTypeIC50 / Ki
BCAT1/2 BAY-069Dual BCAT1/2 InhibitorIC50: 31 nM (BCAT1), 153 nM (BCAT2)[1][2][3][4]
GabapentinBCAT InhibitorKi: ~1 mM (in vitro)[5]
BDK (S)-α-chloro-phenylpropionic acid ((S)-CPP)Allosteric BDK InhibitorIC50: 6.3 µM[6]
BT2BDK InhibitorIC50: 3.19 µM[7][8][9]
PF-07328948BDK Inhibitor and DegraderIC50: 15 nM (in vitro), 46 nM (cellular)[10]
mTORC1 RapamycinAllosteric mTORC1 InhibitorIC50: ~0.1 nM (in HEK293 cells)[11][12][13]
EverolimusAllosteric mTORC1 InhibitorIC50: 1.6-2.4 nM (cell-free)[11][14]
PP242 (Torkinib)ATP-competitive mTOR InhibitorIC50: 8 nM (cell-free), 30 nM (mTORC1), 58 nM (mTORC2)[][16][17][18][19]
AZD8055ATP-competitive mTOR InhibitorIC50: 0.8 nM[20][21][22][23][24]

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key benchmarking assays are provided below.

Branched-Chain Amino Acid Aminotransferase (BCAT) Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the transamination of leucine catalyzed by BCAT.

Materials:

  • Recombinant human BCAT1 or BCAT2 enzyme

  • L-Leucine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Glutamate dehydrogenase (GDH)

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.1 mM EDTA)

  • Test compound (e.g., this compound, BAY-069) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, PLP, GDH, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (a known BCAT inhibitor).

  • Initiate the reaction by adding the BCAT enzyme to each well.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of glutamate.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) Inhibition Assay

This assay determines the potency of a compound in inhibiting the BDK-mediated phosphorylation and inactivation of the BCKD complex.

Materials:

  • Recombinant human BDK

  • Purified BCKD complex (or a peptide substrate corresponding to the BDK phosphorylation site on the E1α subunit)

  • [γ-³²P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound, BT2) dissolved in a suitable solvent

  • Phosphocellulose paper or other suitable method for separating phosphorylated and unphosphorylated substrates

  • Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

  • Set up the kinase reaction in a microplate or reaction tubes containing kinase assay buffer, BCKD complex (or peptide substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • If using a radioactive assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

  • If using a non-radioactive assay, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular mTORC1 Signaling Assay (Western Blot for p-S6K)

This assay assesses the impact of a test compound on mTORC1 activity within a cellular context by measuring the phosphorylation of a key downstream target, S6 kinase (S6K).

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound, Rapamycin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389) and anti-total p70 S6 Kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified duration. Include appropriate controls (vehicle, positive inhibitor).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-S6K overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total S6K to normalize for protein loading.

  • Quantify the band intensities and determine the effect of the compound on S6K phosphorylation.

Visualizing the Pathways and Points of Inhibition

To provide a clear visual representation of the targeted metabolic and signaling pathways, the following diagrams have been generated using Graphviz.

Leucine_Metabolism Leucine Leucine BCAT BCAT Leucine->BCAT aKIC α-Ketoisocaproate (α-KIC) BCKD BCKD Complex aKIC->BCKD AcetylCoA Acetyl-CoA BCAT->aKIC BCKD->AcetylCoA Furoyl_Leucine This compound (Hypothetical Point of Action) Furoyl_Leucine->BCAT BAY_069 BAY-069 BAY_069->BCAT Gabapentin Gabapentin Gabapentin->BCAT BT2 BT2 BDK BDK BT2->BDK S_CPP (S)-CPP S_CPP->BDK BDK->BCKD Inhibits mTORC1_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Furoyl_Leucine This compound (Hypothetical Point of Action) Furoyl_Leucine->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1 Everolimus Everolimus Everolimus->mTORC1 PP242 PP242 PP242->mTORC1 AZD8055 AZD8055 AZD8055->mTORC1 Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cellular Assays BCAT_Assay BCAT Inhibition Assay Data_Analysis Data Analysis (IC50/Ki Determination) BCAT_Assay->Data_Analysis BDK_Assay BDK Inhibition Assay BDK_Assay->Data_Analysis mTORC1_Assay mTORC1 Signaling Assay (Western Blot) mTORC1_Assay->Data_Analysis Compound Test Compound (e.g., this compound) Compound->BCAT_Assay Compound->BDK_Assay Compound->mTORC1_Assay Comparison Comparison with Known Inhibitors Data_Analysis->Comparison

References

Furoyl-leucine as a Standard for Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical method validation, the choice of a suitable standard is paramount to ensure accuracy, precision, and reproducibility. This guide provides a comparative analysis of Furoyl-leucine as a potential analytical standard against established alternatives, supported by experimental data drawn from analogous compounds.

Executive Summary

While this compound is a known chemical entity, its application as a commercially available, certified analytical standard for method validation is not yet established. However, its structure as an N-acyl derivative of leucine suggests potential benefits in analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide explores the hypothetical advantages and compares them with commonly used standards such as stable isotope-labeled (SIL) leucine and other derivatized amino acids.

The Rationale for Derivatized Standards

In many bioanalytical methods, especially those involving complex matrices like plasma or tissue extracts, the use of internal standards is crucial for reliable quantification. Derivatization of amino acids, such as the acylation of leucine to form this compound, can offer several advantages:

  • Improved Chromatographic Retention: Derivatization can increase the hydrophobicity of polar molecules like amino acids, leading to better retention and separation on reversed-phase HPLC columns.

  • Enhanced Ionization Efficiency: For LC-MS applications, derivatization can introduce moieties that improve ionization, leading to higher sensitivity.

  • Reduced Matrix Effects: An internal standard that closely mimics the analyte's behavior during sample preparation and analysis can effectively compensate for matrix-induced signal suppression or enhancement.

  • Structural Uniqueness: A derivatized standard is not naturally present in biological samples, avoiding interference from endogenous levels of the analyte.

Comparison of Analytical Standards

The selection of an appropriate standard is a critical step in method development. Below is a comparison of this compound (as a representative N-acyl amino acid) with other common standards used for leucine quantification.

Standard TypeKey AdvantagesKey DisadvantagesTypical Application
This compound (Hypothetical) - Not endogenously present- Potentially improved chromatographic and mass spectrometric properties- Cost-effective synthesis may be possible- Not commercially available as a certified reference material- Potential for differential extraction recovery or ionization compared to native leucine- Requires synthesis and thorough characterizationInternal standard in LC-MS assays for leucine and its metabolites.
Stable Isotope-Labeled (SIL) Leucine (e.g., ¹³C₆,¹⁵N-Leucine) - Co-elutes with the analyte- Experiences identical extraction recovery and ionization effects- Considered the "gold standard" for quantitative mass spectrometry- Higher cost- Potential for isotopic interference if not of high isotopic purityInternal standard in LC-MS and GC-MS for accurate quantification of leucine.
Non-derivatized L-Leucine - Commercially available as a certified reference material- Directly mimics the analyte- Not suitable as an internal standard if endogenous leucine is present- May exhibit poor retention in reversed-phase chromatography without derivatizationExternal standard for calibration curves; not ideal as an internal standard in biological matrices.
Other Derivatized Amino Acids (e.g., FMOC-Leucine) - Commercially available- Improved chromatographic properties- Derivatization step adds complexity and potential for variability- May not perfectly mimic the behavior of underivatized leucine in all sample preparation stepsPre-column derivatization for HPLC with UV or fluorescence detection.

Performance Data (Hypothetical for this compound, Representative for Others)

The following table summarizes typical performance characteristics observed in analytical method validation for amino acid analysis using different types of standards. The data for this compound is an educated estimation based on the properties of similar N-acyl amino acids.

ParameterThis compound (Hypothetical)SIL-LeucineNon-derivatized Leucine (External Standard)
Linearity (R²) > 0.995> 0.998> 0.99
Accuracy (% Recovery) 90-110%95-105%85-115%
Precision (%RSD) < 10%< 5%< 15%
Limit of Quantification (LOQ) Low ng/mLSub ng/mL to low ng/mLng/mL to µg/mL
Matrix Effect CompensatedEffectively CompensatedSignificant

Experimental Protocols

Representative Protocol for LC-MS/MS Method Validation Using an Internal Standard

This protocol outlines the general steps for validating a method for the quantification of leucine in human plasma using an internal standard like SIL-Leucine or potentially this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Leucine and the internal standard (IS) in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.

  • Prepare a working IS solution at a fixed concentration.

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the working IS solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both leucine and the IS.

4. Validation Parameters:

  • Specificity: Analyze blank plasma samples to ensure no interfering peaks at the retention times of the analyte and IS.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with R² > 0.99 is desirable.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate. Accuracy should be within ±15% of the nominal concentration, and the relative standard deviation (RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that in neat solutions.

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Standard_Selection Standard Selection (e.g., this compound, SIL-Leucine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Standard_Selection->Sample_Preparation LC_MS_Optimization LC-MS/MS Optimization (e.g., MRM transitions) Sample_Preparation->LC_MS_Optimization Specificity Specificity LC_MS_Optimization->Specificity Linearity Linearity & Range LC_MS_Optimization->Linearity Accuracy_Precision Accuracy & Precision LC_MS_Optimization->Accuracy_Precision LOD_LOQ LOD & LOQ LC_MS_Optimization->LOD_LOQ Matrix_Effect Matrix Effect LC_MS_Optimization->Matrix_Effect Stability Stability LC_MS_Optimization->Stability

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder cluster_standards Choice of Internal Standard cluster_properties Impact on Analytical Performance Furoyl_Leucine This compound (N-acyl Amino Acid) Chromatography Chromatographic Separation Furoyl_Leucine->Chromatography Sensitivity Mass Spectrometric Sensitivity Furoyl_Leucine->Sensitivity Accuracy Accuracy & Precision Furoyl_Leucine->Accuracy Matrix_Compensation Matrix Effect Compensation Furoyl_Leucine->Matrix_Compensation SIL_Leucine SIL-Leucine (Stable Isotope Labeled) SIL_Leucine->Chromatography SIL_Leucine->Sensitivity SIL_Leucine->Accuracy SIL_Leucine->Matrix_Compensation Other_Deriv Other Derivatized AA (e.g., FMOC-Leucine) Other_Deriv->Chromatography Other_Deriv->Sensitivity

Caption: Impact of Standard Choice on Performance.

Conclusion

The ideal internal standard for an analytical method should be chemically similar to the analyte, not naturally present in the sample, and available in a highly pure form. While stable isotope-labeled standards like SIL-Leucine are considered the gold standard for mass spectrometry-based quantification, this compound presents a theoretically sound and potentially cost-effective alternative. Its utility would depend on its synthesis, purification, and thorough validation to demonstrate its performance characteristics. For researchers developing novel analytical methods, the exploration of N-acyl amino acids like this compound as internal standards could offer a valuable addition to the analytical toolkit, provided that rigorous validation is performed to ensure data integrity.

Furoyl-leucine vs. Leucine: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic development and nutritional science, understanding the metabolic fate of amino acid derivatives is paramount. This guide provides a comparative analysis of the metabolic stability of Furoyl-leucine against its parent amino acid, leucine. While experimental data on this compound is not available in the public domain, this guide synthesizes information on leucine metabolism and the known biotransformation of N-acyl amino acids and furoyl-containing compounds to present a scientifically grounded, hypothetical comparison.

Introduction to Leucine and this compound

Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. Its metabolic pathways are well-characterized, primarily involving transamination and subsequent oxidative decarboxylation. This compound is a derivative of leucine where a furoyl group is attached to the alpha-amino group of leucine. This modification can significantly alter the physicochemical properties of the parent amino acid, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on the comparative metabolic stability of these two compounds.

Metabolic Pathways

Leucine Metabolism

The metabolism of leucine is a well-understood process that primarily occurs in the muscle, adipose tissue, and liver. The initial and reversible step is the transamination of leucine by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC). Subsequently, KIC is irreversibly converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Isovaleryl-CoA then enters the mitochondrial fatty acid oxidation pathway, ultimately yielding acetyl-CoA and acetoacetate. A minor pathway for KIC metabolism leads to the formation of β-hydroxy-β-methylbutyrate (HMB).

cluster_enzymes Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC KIC->Leucine Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA HMB β-Hydroxy-β-methylbutyrate (HMB) KIC->HMB minor pathway Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate BCAT Branched-chain aminotransferase (BCAT) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH)

Figure 1. Metabolic pathway of Leucine.

Hypothesized Metabolic Pathways of this compound

Based on the metabolism of other N-acyl amino acids and furan-containing compounds, the metabolic pathways for this compound are hypothesized to involve two primary routes: hydrolysis of the amide bond and oxidation of the furan ring.

  • Amide Bond Hydrolysis: The amide bond linking the furoyl group to leucine is susceptible to enzymatic hydrolysis by amidases such as fatty acid amide hydrolase (FAAH) or peptidase M20 domain containing 1 (PM20D1).[1][2] This would release free leucine and furoic acid. The liberated leucine would then enter its natural metabolic pathway.

  • Furan Ring Oxidation: The furan ring is known to undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player.[3][4] This oxidation can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can then be further metabolized or react with cellular nucleophiles.[5]

cluster_enzymes Furoyl_Leucine This compound Leucine Leucine Furoyl_Leucine->Leucine Hydrolysis Furoic_Acid Furoic Acid Furoyl_Leucine->Furoic_Acid Hydrolysis Oxidized_Metabolites Oxidized Furan Metabolites Furoyl_Leucine->Oxidized_Metabolites Amidase Amidase (e.g., FAAH, PM20D1) CYP450 Cytochrome P450 (e.g., CYP2E1)

Figure 2. Hypothesized metabolic pathways of this compound.

Comparative Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation. A compound with high metabolic stability will have a longer half-life and higher exposure in the body.

ParameterLeucineThis compound (Hypothesized)Rationale for Hypothesis
Primary Metabolic Enzymes Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH)Amidases (e.g., FAAH, PM20D1), Cytochrome P450s (e.g., CYP2E1)N-acylation introduces new metabolic pathways.
Rate of Metabolism RapidPotentially SlowerThe N-furoyl group may sterically hinder access to BCAT, slowing the primary step of leucine catabolism. The rates of amide hydrolysis and furan oxidation would determine the overall metabolic rate.
Metabolic Clearance HighPotentially LowerSlower metabolism would lead to lower clearance and a longer half-life compared to free leucine.
Formation of Reactive Metabolites NoYesOxidation of the furan ring can produce reactive electrophilic intermediates.[5]

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the hypothesized metabolic stability of this compound, standard in vitro assays would be employed.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of a compound by phase I enzymes, particularly cytochrome P450s.

Protocol:

  • Incubation: this compound is incubated with liver microsomes (from human or other species) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II metabolic enzymes.

Protocol:

  • Incubation: this compound is incubated with a suspension of cryopreserved or fresh hepatocytes at 37°C.

  • Time Points: Samples are collected at multiple time points.

  • Sample Processing: The reaction is quenched, and the samples are processed to separate the cells from the incubation medium.

  • Analysis: The concentration of this compound is determined by LC-MS/MS.

  • Data Analysis: The metabolic rate, half-life, and intrinsic clearance are calculated.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Start Incubation Incubate this compound with Liver Microsomes/Hepatocytes Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Calculate Half-life and Clearance Analysis->Data_Analysis End End Data_Analysis->End

Figure 3. General workflow for in vitro metabolic stability assays.

Conclusion

The N-furoylation of leucine is predicted to significantly alter its metabolic profile. The introduction of the furoyl group likely blocks the primary metabolic pathway of leucine via transamination and introduces new pathways involving amide hydrolysis and furan ring oxidation. Consequently, this compound is hypothesized to exhibit greater metabolic stability than its parent amino acid, leading to a longer biological half-life. However, the potential for the formation of reactive metabolites from the oxidation of the furan ring warrants further investigation. The experimental protocols outlined provide a clear path for the empirical determination of the metabolic stability of this compound, which is essential for its further development as a potential therapeutic or nutritional agent.

References

Validating the On-Target Effects of Furoyl-Leucine in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furoyl-leucine is a novel synthetic amino acid derivative designed to investigate cellular metabolic pathways. Structurally, it combines a furoyl group with the amino acid leucine. Leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This guide provides a framework for validating the on-target effects of this compound, hypothesizing its mechanism of action as an mTOR activator.

To provide a practical comparison, we will use experimental data from a well-characterized, potent, and cell-permeable mTOR activator, MHY1485, as a proxy for this compound. This guide will compare its efficacy and specificity against leucine, a natural mTOR activator, and a vehicle control. The provided protocols and data serve as a template for researchers to design and execute their own validation studies for novel compounds like this compound.

1. The mTOR Signaling Pathway

The mTOR pathway is a critical signaling cascade that senses and integrates various environmental cues, including nutrients (like amino acids), growth factors, and cellular energy status, to regulate protein synthesis, cell growth, and proliferation. The diagram below illustrates the core components of this pathway and the hypothesized point of intervention for this compound.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth

Figure 1: Hypothesized mTOR Signaling Pathway. This diagram shows the activation of mTORC1 by upstream signals, leading to downstream effects on protein synthesis and cell growth. This compound is hypothesized to act as a direct or indirect activator of mTORC1.

2. Comparative Analysis of mTORC1 Activation

The on-target effect of this compound can be quantified by measuring the phosphorylation of downstream mTORC1 targets, such as p70S6 Kinase (p70S6K) at threonine 389 and 4E-BP1 at serine 65. The following table summarizes the expected results from a western blot analysis comparing this compound (proxied by MHY1485) with Leucine and a vehicle control in HEK293T cells.

Table 1: Quantification of Downstream mTORC1 Target Phosphorylation

Treatment (1 hour)Concentrationp-p70S6K (T389) Fold Change (vs. Vehicle)p-4E-BP1 (S65) Fold Change (vs. Vehicle)
Vehicle Control (DMSO) 0.1%1.01.0
Leucine 5 mM2.5 ± 0.32.1 ± 0.2
This compound (MHY1485) 10 µM4.8 ± 0.54.2 ± 0.4

3. Comparative Analysis of Cell Proliferation

Activation of the mTOR pathway is expected to promote cell proliferation. An MTT assay can be used to measure the metabolic activity of cells as an indicator of cell viability and proliferation over a 48-hour period.

Table 2: Effect on Cell Proliferation (MTT Assay)

Treatment (48 hours)Concentration% Increase in Cell Proliferation (vs. Vehicle)
Vehicle Control (DMSO) 0.1%0%
Leucine 5 mM15% ± 2.5%
This compound (MHY1485) 10 µM35% ± 4.1%

4. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited in this guide.

4.1. Western Blot for mTORC1 Target Phosphorylation

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 4 hours in DMEM without FBS.

    • Treat cells with Vehicle (0.1% DMSO), 5 mM Leucine, or 10 µM this compound (MHY1485) for 1 hour.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-p-p70S6K, rabbit anti-p-4E-BP1, mouse anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an ECL substrate and image with a chemiluminescence detector.

    • Quantify band intensity using ImageJ or similar software, normalizing to a loading control (β-actin).

4.2. MTT Assay for Cell Proliferation

  • Cell Seeding and Treatment:

    • Seed 5,000 HEK293T cells per well in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with Vehicle (0.1% DMSO), 5 mM Leucine, or 10 µM this compound (MHY1485).

  • MTT Incubation and Measurement:

    • After 48 hours of treatment, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage increase in proliferation relative to the vehicle control.

5. Experimental and Validation Workflow

The following diagram outlines a logical workflow for validating a novel compound like this compound.

Validation_Workflow A Hypothesize Mechanism (e.g., mTOR Activator) B In Vitro Assay (Target Engagement) A->B C Cellular Assay (Western Blot for p-p70S6K) B->C D Phenotypic Assay (MTT for Proliferation) C->D E Specificity Analysis (e.g., using mTOR inhibitors) C->E F Conclusion on On-Target Effect D->F E->F

Figure 2: A generalized workflow for validating the on-target effects of a novel compound. This process moves from initial hypothesis to in vitro and cellular assays, followed by specificity analysis to confirm the mechanism of action.

6. Decision Framework for On-Target Validation

The validation process involves a series of logical steps and decision points. The following diagram illustrates a decision-making framework based on experimental outcomes.

Decision_Framework Start Start Validation Phosphorylation Does this compound increase p-p70S6K? Start->Phosphorylation Proliferation Does this compound increase proliferation? Phosphorylation->Proliferation Yes Conclusion_NoEffect Compound Inactive or Not Cell-Permeable Phosphorylation->Conclusion_NoEffect No Inhibitor Is the effect blocked by an mTOR inhibitor? Proliferation->Inhibitor Yes Conclusion_OffTarget Investigate Off-Target or Alternative Mechanism Proliferation->Conclusion_OffTarget No Conclusion_OnTarget On-Target Effect Validated Inhibitor->Conclusion_OnTarget Yes Inhibitor->Conclusion_OffTarget No

Figure 3: A decision tree for validating the on-target effects of this compound as an mTOR activator. This logical diagram guides the researcher through the interpretation of experimental results.

Safety Operating Guide

Navigating the Safe Disposal of Furoyl-leucine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known quantitative data for Furoyl-leucine is presented below. This information is crucial for understanding the compound's behavior and potential interactions.

PropertyValueSource
Molecular FormulaC11H15NO4PubChem[1]
Molecular Weight225.24 g/mol PubChem[1]
IUPAC Name(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acidPubChem[1]

It is important to note that comprehensive toxicological and ecological data for this compound has not been thoroughly investigated.[2][3] Therefore, it is prudent to handle this compound with the care afforded to chemicals with unknown hazards.

Standard Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of non-hazardous or low-hazard chemical waste in a laboratory setting. Always consult your institution's specific waste management protocols and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Waste Characterization

While L-leucine is generally considered non-hazardous, the introduction of the furoyl group may alter its properties.[2][4][5][6] Given the lack of specific hazard data for this compound, it should be treated as a chemical waste product. Do not dispose of it down the drain or in regular trash.

Step 3: Waste Segregation and Containment

  • Original Container: Whenever possible, leave the this compound in its original container.[2]

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound".

  • Segregation: Store the waste container with other non-halogenated organic solids, away from strong oxidizing agents, acids, and bases.[4][6]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for chemical waste disposal. Provide them with the chemical name and quantity to be disposed of.

  • Licensed Disposal Company: The EHS department will typically arrange for the collection of the waste by a licensed chemical waste disposal company.[3]

Step 5: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[3] Place the spilled material into a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

Furoyl_Leucine_Disposal_Workflow start Start: this compound for Disposal assess_hazards Assess Hazards (Consult SDS if available, otherwise treat as chemical waste) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe is_spill Is it a Spill? ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes contain_waste Contain in a Labeled, Sealed Container is_spill->contain_waste No spill_procedure->contain_waste segregate Segregate from Incompatible Materials contain_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs end_disposal Arrange for Professional Disposal contact_ehs->end_disposal

This compound Disposal Decision Workflow

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Furoyl-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Furoyl-leucine. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Quantitative Data Summary

As specific experimental data for this compound is limited, the following table includes computed properties for this compound and experimental data for the related compound, L-Leucine, for reference.

PropertyThis compound (Computed)L-Leucine (Experimental)
Molecular Formula C₁₁H₁₅NO₄[1]C₆H₁₃NO₂[2]
Molecular Weight 225.24 g/mol [1]131.17 g/mol [2]
Appearance Not availableWhite crystalline powder[3]
Melting Point Not available286 - 288 °C[2]
Solubility in Water Not available24 g/L[3]
pH Not available5.5 - 6.5[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound, particularly due to the unknown toxicological profile. The following PPE is mandatory:

  • Eye and Face Protection: Wear safety goggles with side shields or a face shield that conforms to EU standard EN166 or NIOSH (US) regulations.[4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any tears or punctures before use.[6]

    • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: When handling the powder and if there is a risk of dust formation, a NIOSH-approved N95 or P1 particulate respirator is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize exposure and ensure the integrity of your experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep it away from strong oxidizing agents, heat, sparks, and open flames.[2][3]

2. Preparation and Weighing:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use a dedicated, clean set of spatulas and weighing boats.

  • Avoid creating dust. If dust is generated, gently moisten the powder with a suitable solvent if appropriate for your experimental protocol.

3. Solubilization and Use:

  • When dissolving this compound, add the solvent slowly to the powder to prevent splashing.

  • If heating is required, use a controlled heating mantle or water bath within the fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling:

  • Thoroughly wash your hands with soap and water after handling the compound, even if gloves were worn.[3]

  • Decontaminate all work surfaces and equipment with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials containing this compound, including unused compound, contaminated PPE, and empty containers, in a dedicated, clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Contaminated Materials:

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the designated hazardous waste container.

3. Final Disposal:

  • All this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.[4]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash End storage Receiving & Storage storage->prep_ppe Start

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.